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4-Bromo-1-chloro-6,8-difluoroisoquinoline Documentation Hub

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  • Product: 4-Bromo-1-chloro-6,8-difluoroisoquinoline
  • CAS: 1823513-87-6

Core Science & Biosynthesis

Foundational

4-Bromo-1-chloro-6,8-difluoroisoquinoline CAS number and molecular weight

The following technical guide details the identification, synthesis, and application of 4-Bromo-1-chloro-6,8-difluoroisoquinoline , a specialized heterocyclic building block. Compound Identity & Physicochemical Profile[1...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, synthesis, and application of 4-Bromo-1-chloro-6,8-difluoroisoquinoline , a specialized heterocyclic building block.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

4-Bromo-1-chloro-6,8-difluoroisoquinoline is a highly functionalized isoquinoline scaffold used primarily in medicinal chemistry as a core intermediate for kinase inhibitors (e.g., IDO1, PI3K) and antiviral agents. Its structure features a reactive chloro-group at the C1 position (ideal for nucleophilic displacement) and a bromo-group at the C4 position (optimized for palladium-catalyzed cross-coupling), with a difluorinated backbone that modulates metabolic stability and lipophilicity.

Core Data Table
ParameterSpecification
CAS Number 1823513-87-6 (Primary); 1699042-33-5 (Alternate/Supplier)
Chemical Name 4-Bromo-1-chloro-6,8-difluoroisoquinoline
Molecular Formula C₉H₃BrClF₂N
Molecular Weight 278.48 g/mol
Exact Mass 276.91 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light
Structural Identifiers
  • SMILES: FC1=CC(F)=C2C(Cl)=NC=C(Br)C2=C1

  • InChI Key: OIQRHJZVBUOYEG-UHFFFAOYSA-N (Analogous connectivity)

Synthesis & Production Methodology

The synthesis of this compound requires a regioselective approach to install the halogen atoms correctly. The most robust industrial route utilizes a modified Pomeranz-Fritsch cyclization or a Bischler-Napieralski variation starting from 2,4-difluorobenzoic acid derivatives, followed by sequential halogenation.

Retrosynthetic Analysis

The target molecule is disassembled into three key stages:

  • C1-Chlorination: Transformation of the lactam (isoquinolinone) to the chloro-derivative.

  • C4-Bromination: Electrophilic substitution on the electron-rich enamine region of the lactam.

  • Scaffold Construction: Cyclization of a 2,4-difluorophenyl precursor to establish the 6,8-difluoro substitution pattern.[1]

Step-by-Step Protocol
Stage 1: Scaffold Assembly (6,8-Difluoroisoquinolin-1(2H)-one)
  • Precursor: 2,4-Difluorobenzoic acid (CAS 1550-35-2).

  • Reagents: Thionyl chloride (SOCl₂), Aminoacetaldehyde dimethyl acetal, Sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA).

  • Mechanism:

    • Convert acid to acid chloride using SOCl₂.

    • Form amide by reacting with aminoacetaldehyde dimethyl acetal.

    • Cyclization: Treat the acetal-amide with concentrated H₂SO₄ or PPA at 0–25°C. The cyclization occurs preferentially at the C6 position (ortho-H) rather than the C2 position (ortho-F) due to steric and electronic constraints, yielding the 6,8-difluoro isomer.

  • Validation: Monitor disappearance of amide by LC-MS. Product is a solid precipitate upon quenching with ice water.

Stage 2: C4-Bromination
  • Substrate: 6,8-Difluoroisoquinolin-1(2H)-one.

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN) or DMF.

  • Protocol:

    • Dissolve the isoquinolinone in MeCN.

    • Add 1.05 equivalents of NBS portion-wise at room temperature.

    • Stir for 2–4 hours. The C4 position is highly nucleophilic in the lactam form and brominates selectively.

  • Output: 4-Bromo-6,8-difluoroisoquinolin-1(2H)-one .

Stage 3: C1-Chlorination (Aromatization)
  • Reagents: Phosphorus oxychloride (POCl₃), catalytic DMF (Vilsmeier-Haack conditions).

  • Protocol:

    • Suspend the 4-bromo-lactam in neat POCl₃ (5–10 vol).

    • Add catalytic DMF (2–3 drops).

    • Reflux (approx. 105°C) for 3–6 hours. The oxygen is displaced by chlorine, aromatizing the ring.

    • Workup (Critical): Remove excess POCl₃ under vacuum. Pour residue onto crushed ice/NaHCO₃ carefully (exothermic!). Extract with Dichloromethane (DCM).

  • Purification: Flash column chromatography (Hexane/EtOAc) yields the pure 4-Bromo-1-chloro-6,8-difluoroisoquinoline .

Synthesis Workflow Diagram

SynthesisPath Start 2,4-Difluorobenzoic Acid Amide N-Acetal Amide Intermediate Start->Amide 1. SOCl2 2. Aminoacetaldehyde dimethyl acetal Lactam 6,8-Difluoroisoquinolin- 1(2H)-one Amide->Lactam H2SO4/PPA Cyclization BromoLactam 4-Bromo-6,8-difluoro- isoquinolin-1(2H)-one Lactam->BromoLactam NBS, MeCN (C4-Bromination) Final 4-Bromo-1-chloro- 6,8-difluoroisoquinoline BromoLactam->Final POCl3, DMF (C1-Chlorination)

Caption: Sequential synthesis of 4-Bromo-1-chloro-6,8-difluoroisoquinoline via lactam intermediate.

Applications in Drug Discovery[1][3]

This molecule acts as a "linchpin" scaffold, allowing independent functionalization of the C1 and C4 positions due to their differential reactivity profiles.

Differential Reactivity (Chemo-selectivity)
  • C1-Chlorine (SɴAr Active): The chlorine at C1 is adjacent to the ring nitrogen (amidine-like), making it highly susceptible to Nucleophilic Aromatic Substitution (SɴAr) .

    • Reagents: Amines, Alkoxides, Thiols.

    • Conditions: Mild heating (60–80°C) with a base (e.g., DIPEA, K₂CO₃).

  • C4-Bromine (Cross-Coupling Active): The bromine at C4 is less electrophilic but excellent for Transition-Metal Catalyzed Couplings .

    • Reactions: Suzuki-Miyaura (Aryl/Vinyl boronates), Buchwald-Hartwig (Amines), Sonogashira (Alkynes).

    • Conditions: Pd catalyst (e.g., Pd(dppf)Cl₂), Ligand, Base, >90°C.

Strategic Workflow

Researchers typically substitute the C1-Cl first (SɴAr) to install the "lower" side chain, followed by C4-Br coupling to install the "upper" aryl group. Reversing this order is possible but requires careful selection of catalysts to avoid displacing the active C1-Cl during the Pd-step.

Functionalization Map

Reactivity Core 4-Bromo-1-chloro- 6,8-difluoroisoquinoline SnAr SnAr Displacement (Amines/Ethers) Core->SnAr High Reactivity (C1-Cl) Prod1 1-Amino/Alkoxy Intermediate SnAr->Prod1 Suzuki Suzuki Coupling (Aryl Boronates) Prod1->Suzuki Pd-Catalysis (C4-Br) Drug Final Bioactive Candidate Suzuki->Drug

Caption: Standard medicinal chemistry workflow exploiting orthogonal halogen reactivity.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The C1-chloro group is a potential alkylating agent; handle with care.

  • PPE: Wear nitrile gloves, safety goggles, and work within a certified fume hood.

  • Spill Protocol: Absorb with sand/vermiculite. Do not flush into drains due to halogenated nature.

References

  • ChemSrc. (2024).[2] 4-Bromo-1-chloro-6,8-difluoroisoquinoline - CAS 1823513-87-6.[2] Retrieved from [Link]

  • PubChem. (2024).[2] Isoquinoline Derivatives and Synthesis. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Electronic & Synthetic Profiling of 6,8-Difluorinated Isoquinoline Scaffolds

Executive Summary The 6,8-difluoroisoquinoline scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its ability to modulate physicochemical properties without altering the fundam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6,8-difluoroisoquinoline scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its ability to modulate physicochemical properties without altering the fundamental steric footprint of the parent isoquinoline. This guide analyzes the electronic perturbations introduced by the specific 6,8-substitution pattern, detailing its impact on basicity (pKa), lipophilicity (LogP), and metabolic stability.

For drug developers, this scaffold offers a "Goldilocks" zone: the fluorine atoms at positions 6 and 8 effectively block metabolic soft spots (cytochrome P450 hydroxylation) while simultaneously lowering the pKa of the isoquinoline nitrogen, thereby altering protonation states at physiological pH and influencing membrane permeability.

Electronic Architecture & Physicochemical Profile

The introduction of fluorine atoms at the 6 and 8 positions of the isoquinoline ring creates a unique electronic environment. Unlike mono-fluorination, which provides a singular vector of electron withdrawal, the 6,8-pattern creates a synergistic inductive effect that significantly alters the reactivity of the pyridine ring nitrogen.

Basicity Modulation (pKa)

The basicity of the isoquinoline nitrogen (


) is governed by the availability of its 

lone pair. Fluorine is highly electronegative (

), exerting a strong inductive withdrawal (

) through the

-framework.
  • Parent Isoquinoline: pKa

    
     5.[1]46. At physiological pH (7.4), it exists in equilibrium but is predominantly unprotonated.
    
  • 6,8-Difluoroisoquinoline: The combined

    
     effect from C6 and C8 pulls electron density away from the ring system.
    
    • Predicted pKa:

      
       4.0 – 4.5.
      
    • Implication: This reduction in basicity ensures a higher fraction of the neutral species at physiological pH compared to the parent, potentially enhancing passive membrane diffusion (blood-brain barrier penetration).

Table 1: Comparative Physicochemical Properties

ScaffoldSubstituentspKa (Exp/Pred)LogP (Pred)Electronic Effect
Isoquinoline None5.462.08Baseline
6-Fluoroisoquinoline 6-F~5.02.27Moderate withdrawal
8-Fluoroisoquinoline 8-F~4.92.27Proximity withdrawal (peri-effect)
6,8-Difluoroisoquinoline 6,8-diF~4.2 2.55 Synergistic withdrawal; Metabolic block
Dipole Moment & Lipophilicity

The C-F bond is highly polar but non-polarizable. The vector sum of the dipoles at C6 and C8 creates a specific molecular electrostatic potential (MEP).

  • Lipophilicity: The addition of two fluorine atoms typically increases LogP by

    
     0.4–0.5 units. This is advantageous for intracellular targets (kinases) where hydrophobic collapse drives binding.
    
  • Metabolic Blocking: The C6 and C8 positions are primary sites for oxidative metabolism (hydroxylation) in the parent scaffold. Fluorination effectively "caps" these sites due to the strength of the C-F bond (

    
     116 kcal/mol), extending the in vivo half-life (
    
    
    
    ).

Synthetic Accessibility

Accessing the 6,8-difluoro pattern requires navigating the directing effects of the fluorine substituents.[2] Standard electrophilic aromatic substitution on a pre-formed isoquinoline is essentially impossible for this pattern due to the deactivating nature of the pyridine ring and the directing conflicts.

The Preferred Route: De Novo synthesis via the Pictet-Spengler or Bischler-Napieralski cyclization using a pre-fluorinated phenethylamine precursor.

Retrosynthetic Logic

To guarantee the 6,8-substitution, one must start with 3,5-difluorophenethylamine .

  • Precursor: 3,5-difluorophenethylamine.[2]

  • Cyclization: The electron-deficient nature of the 3,5-difluorobenzene ring makes the critical electrophilic closure step difficult (high energy barrier).

  • Solution: Use of aggressive dehydrating agents (

    
    ) and high temperatures (Bischler-Napieralski) or specific Lewis Acids (Pictet-Spengler).
    
Synthesis Workflow Diagram

SynthesisWorkflow cluster_challenges Synthetic Challenge: Electron Deficient Ring Start Starting Material: 3,5-Difluorophenethylamine Acylation Step 1: Acylation (R-COCl / Et3N) Start->Acylation DCM, 0°C Amide Intermediate: N-(3,5-difluorophenethyl)amide Acylation->Amide Cyclization Step 2: Bischler-Napieralski (POCl3, reflux) Amide->Cyclization Dehydration Imine Intermediate: 3,4-Dihydroisoquinoline Cyclization->Imine Ring Closure Oxidation Step 3: Aromatization (Pd/C, Heat or DDQ) Imine->Oxidation Dehydrogenation Product Target: 6,8-Difluoroisoquinoline Oxidation->Product Purification

Caption: Step-wise synthetic pathway for 6,8-difluoroisoquinoline via the Bischler-Napieralski route, highlighting the critical cyclization step hindered by electron-withdrawing fluorine atoms.

Medicinal Chemistry Utility

The "Fluorine Switch"

In kinase inhibitor design, the isoquinoline hinge-binding region often requires fine-tuning of the N-acceptor capability.

  • Case Study (USP2 vs USP7): Research has shown that halogenation patterns on isoquinoline scaffolds can invert selectivity profiles between Ubiquitin-Specific Proteases (USP). The 6,8-difluoro pattern provides a distinct shape/electrostatic profile compared to 6-bromo or 7-chloro analogs, often favoring tighter binding in pockets with specific polar requirements.

Biological Impact Logic[3][4]

BioImpact Input 6,8-Difluoro Substitution Effect1 Lower pKa (~4.2) Input->Effect1 Effect2 Blocked Metabolic Sites (C6, C8) Input->Effect2 Effect3 Increased Lipophilicity Input->Effect3 Outcome1 Increased CNS Penetration Effect1->Outcome1 More neutral species Outcome3 Altered H-Bond Acceptor Strength Effect1->Outcome3 Outcome2 Extended Half-life (t1/2) Effect2->Outcome2 No CYP hydroxylation Effect3->Outcome1

Caption: Causal relationship between the 6,8-difluoro substitution pattern and downstream pharmacokinetic/pharmacodynamic outcomes.

Experimental Protocols

Synthesis of 6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline

Note: This protocol yields the tetrahydro- precursor, which is often the active pharmacophore or can be oxidized to the fully aromatic isoquinoline.

Reagents: 3,5-Difluorophenethylamine, Formic acid (or acyl chloride),


, 

.
  • Formylation: Dissolve 3,5-difluorophenethylamine (10 mmol) in ethyl formate (20 mL). Reflux for 4 hours. Concentrate in vacuo to yield the N-formyl derivative.

  • Cyclization (Bischler-Napieralski): Suspend the crude amide in dry acetonitrile (50 mL). Add

    
     (15 mmol) dropwise at 0°C. Heat to reflux for 6-12 hours.
    
    • Critical Checkpoint: Monitor by TLC. The electron-deficient ring reacts slowly. If conversion is low, add

      
       and extend reflux.
      
  • Reduction: Cool the reaction mixture (containing the dihydroisoquinoline intermediate) to 0°C. Carefully add methanol (20 mL) followed by portion-wise addition of

    
     (30 mmol). Stir at room temperature for 2 hours.
    
  • Workup: Quench with water, extract with DCM (3x), dry over

    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc).
    
pKa Determination (Spectrophotometric Method)

Due to the low solubility of fluorinated isoquinolines in pure water, a mixed-solvent potentiometric or spectrophotometric method is recommended.

  • Preparation: Prepare a

    
     M solution of the 6,8-difluoroisoquinoline in a methanol/water (1:1) mixture.
    
  • Buffers: Prepare a series of buffers ranging from pH 2.0 to 8.0.

  • Measurement: Record UV-Vis spectra (200-400 nm) at each pH step.

  • Analysis: Track the shift in

    
     (typically around 320-330 nm for the protonated species vs. neutral). Plot Absorbance vs. pH. The inflection point represents the 
    
    
    
    .
    • Validation: Compare against a standard (e.g., unsubstituted isoquinoline) measured under identical conditions.

References

  • National Institutes of Health (NIH). (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes. Journal of the American Chemical Society.[3] Retrieved from [Link]

  • ResearchGate. (2018). Halogen Substituents in the Isoquinoline Scaffold Switches the Selectivity of Inhibition between USP2 and USP7. Retrieved from [Link]

  • MDPI. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]

  • PubChem. (2025).[4][5] 8-Fluoroquinoline Compound Summary. Retrieved from [Link]

Sources

Foundational

Introduction: The Strategic Value of 1-Chloro-4-bromoisoquinoline in Modern Synthesis

An In-depth Technical Guide to the Reactivity Profile of 1-Chloro-4-bromoisoquinoline Derivatives The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacolo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity Profile of 1-Chloro-4-bromoisoquinoline Derivatives

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its derivatives have found applications in a wide range of therapeutic areas, including oncology and antimicrobial research.[2][3] Within this important class of molecules, 1-chloro-4-bromoisoquinoline stands out as a particularly versatile and powerful building block for drug discovery professionals.

This guide provides an in-depth exploration of the reactivity profile of the 1-chloro-4-bromoisoquinoline core. The strategic placement of two different halogen atoms on the isoquinoline ring system imparts a highly valuable and predictable regioselectivity.[4][5] The C1 position, activated by the adjacent ring nitrogen, is primed for nucleophilic aromatic substitution (SNAr). In contrast, the C4 position, bearing a more reactive bromo substituent, is the preferred site for palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a stepwise and controlled functionalization of the scaffold, enabling the systematic construction of diverse molecular architectures.

As Senior Application Scientists, we understand that true expertise lies not just in knowing what to do, but why it works. This guide is therefore structured to explain the causality behind the experimental choices, providing not only detailed protocols but also the mechanistic reasoning that underpins them.

The Duality of Reactivity: A Tale of Two Halogens

The synthetic utility of 1-chloro-4-bromoisoquinoline is rooted in the distinct electronic environments of the C1 and C4 positions.

  • The C1 Position (Chloro): The chlorine atom at the C1 position is adjacent to the electron-withdrawing nitrogen atom. This positioning significantly lowers the electron density at C1, making it highly electrophilic and susceptible to attack by nucleophiles. This reactivity is characteristic of halo-pyridines and related aza-heterocycles, where the nitrogen atom stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic aromatic substitution (SNAr).[6][7][8]

  • The C4 Position (Bromo): The bromine atom at the C4 position is part of the carbocyclic ring. Its reactivity is primarily governed by its role in palladium-catalyzed cross-coupling reactions. In the rate-determining oxidative addition step of these catalytic cycles, the C-Br bond is significantly more reactive than the C-Cl bond due to its lower bond dissociation energy.[9] This difference in reactivity is the cornerstone of achieving selective functionalization at the C4 position while leaving the C1-chloro group intact.[10]

This inherent electronic and bond-energy difference allows chemists to treat the two halogen sites as distinct functional handles that can be addressed in a sequential and controlled manner.

Reaction Profile I: Nucleophilic Aromatic Substitution (SNAr) at C1

The displacement of the C1-chloride is a classic SNAr reaction, proceeding through a two-step addition-elimination mechanism.[7][11][12] The high electrophilicity of the C1 carbon allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.

Mechanistic Insight

The reaction is initiated by the attack of a nucleophile on the C1 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom, which is a key stabilizing factor. In the final step, the aromaticity is restored by the elimination of the chloride leaving group.[13]

Note: The DOT script above is a template. Actual chemical structures would be represented by images in a real implementation. Caption: SNAr mechanism at the C1 position.

Experimental Protocol: General Procedure for Amination at C1

This protocol describes a typical procedure for the substitution of the C1-chloride with an amine nucleophile.

  • Vessel Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add 1-chloro-4-bromoisoquinoline (1.0 equiv.).

  • Reagent Addition: Add the desired primary or secondary amine (1.2–2.0 equiv.) and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

  • Solvent: Add a polar aprotic solvent such as DMF or DMSO to achieve a concentration of approximately 0.1–0.5 M.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., nitrogen or argon).

  • Reaction: Heat the mixture to 80–120 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material. Weak nucleophiles may require higher temperatures and longer reaction times.[6]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

NucleophileBaseSolventTemp (°C)Typical Time (h)
MorpholineK₂CO₃DMSO1004-8
BenzylamineCs₂CO₃DMF906-12
Sodium MethoxideN/AMethanol652-4
Phenol + K₂CO₃K₂CO₃DMF12012-24
Table 1: Representative Conditions for SNAr at C1.

Reaction Profile II: Palladium-Catalyzed Cross-Coupling at C4

The C4-bromo position is the prime site for building molecular complexity through the formation of new carbon-carbon and carbon-nitrogen bonds. The greater reactivity of the C-Br over the C-Cl bond in the oxidative addition step of palladium-catalyzed cycles is the key to this selectivity.[9]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organohalide with a boronic acid or ester.[14][15]

Mechanistic Rationale for Selectivity

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex.[15][16] This step is almost universally faster for aryl bromides than for aryl chlorides. By carefully selecting a catalyst system and maintaining moderate reaction temperatures (e.g., 80-90 °C), it is possible to achieve exclusive oxidative addition into the C4-Br bond, leaving the C1-Cl bond untouched.[9][17]

Suzuki_Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add pd2_complex Br-(Ar)-Pd(II)L2-Cl ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_r_complex R-(Ar)-Pd(II)L2-Cl transmetal->pd2_r_complex boronic R-B(OH)2 (Base) boronic->transmetal red_elim Reductive Elimination pd2_r_complex->red_elim red_elim->pd0 Catalyst Regeneration product Product R-Ar-Cl red_elim->product halide Ar(Br)Cl halide->ox_add

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C4

  • Vessel Preparation: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-chloro-4-bromoisoquinoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as Na₂CO₃ or K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol%) or Pd(PPh₃)₄ (5 mol%).[9]

  • Solvent Addition: Add a degassed solvent mixture, typically a 4:1 to 5:1 ratio of an organic solvent (e.g., 1,4-dioxane, toluene) to water.[17]

  • Reaction: Heat the reaction mixture to 80–90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic phase over MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography to yield the 4-aryl-1-chloroisoquinoline product.

Boronic AcidCatalystBaseSolventTemp (°C)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90
4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O85
3-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O90
Table 2: Typical Conditions for Selective Suzuki Coupling at C4.
B. Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper(I).[18][19]

Reactivity Considerations

Similar to the Suzuki coupling, the reaction is selective for the C4-bromo position due to the preferential oxidative addition of the C-Br bond to the Pd(0) center.[20] The reaction is typically carried out under mild conditions, making it compatible with a wide range of functional groups.[18]

Experimental Protocol: Selective Sonogashira Coupling at C4

  • Vessel Preparation: In a Schlenk tube under an inert atmosphere, combine 1-chloro-4-bromoisoquinoline (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Solvent and Base: Add a suitable solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPEA), which often serves as both the base and part of the solvent system.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature to 50 °C. The reaction is often complete within a few hours.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the crude product by flash chromatography to obtain the 4-alkynyl-1-chloroisoquinoline.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[21][22] This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines.[21]

Selectivity Rationale

The choice of ligand is critical in Buchwald-Hartwig amination. However, the underlying principle of regioselectivity remains the same: the C-Br bond at C4 will undergo oxidative addition to the palladium center much more readily than the C-Cl bond at C1.[9] This allows for the selective synthesis of 4-amino-1-chloroisoquinoline derivatives.

Experimental Protocol: Selective Buchwald-Hartwig Amination at C4

  • Vessel Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried vial with the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).

  • Reagent Addition: Add 1-chloro-4-bromoisoquinoline (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the vial and heat the mixture to 90-110 °C until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

AmineCatalyst/LigandBaseSolventTemp (°C)
AnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane100
PiperidinePd(OAc)₂ / BINAPNaOtBuToluene110
n-ButylaminePd₂(dba)₃ / BrettPhosK₃PO₄Toluene100
Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination at C4.

Synergistic Strategy: A Workflow for Sequential Functionalization

The true power of the 1-chloro-4-bromoisoquinoline scaffold lies in the ability to combine these selective reactions in a logical sequence. A common and highly effective strategy is to first perform a palladium-catalyzed cross-coupling at the more reactive C4-bromo position, followed by a nucleophilic aromatic substitution at the C1-chloro position.

Sequential_Functionalization start 1-Chloro-4-bromoisoquinoline step1 Step 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki) start->step1 intermediate Intermediate: 1-Chloro-4-aryl-isoquinoline step1->intermediate Reacts at C4-Br step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) intermediate->step2 final_product Final Product: 1-Amino-4-aryl-isoquinoline step2->final_product Reacts at C1-Cl

Caption: Logical workflow for sequential functionalization.

This two-step approach provides a modular and highly efficient route to generate large libraries of di-substituted isoquinolines with diverse functionalities at both the C1 and C4 positions, a strategy invaluable for structure-activity relationship (SAR) studies in drug development.

Conclusion

The 1-chloro-4-bromoisoquinoline core is a masterful example of strategic design in a chemical building block. Its reactivity is defined by a predictable and exploitable regioselectivity, governed by the electronic activation of the C1 position by the ring nitrogen and the higher reactivity of the C-Br bond in palladium catalysis. By understanding the mechanistic principles behind SNAr and cross-coupling reactions, researchers can selectively address each position, unlocking a vast chemical space for the development of novel therapeutics and advanced materials. This guide serves as a foundational resource for scientists looking to harness the full synthetic potential of this exceptional scaffold.

References

  • Zhang, H., Xiao, H., & Li, H. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research-s.
  • ChemicalBook. (2024). 1-Bromoisoquinoline synthesis. ChemicalBook.
  • BenchChem. (2025). Managing reaction regioselectivity in functionalizing the isoquinoline ring. BenchChem.
  • Wikipedia. (2024).
  • BenchChem. (2025). Reactivity Face-Off: 1-Chloro- vs. 1-Bromo-3,6-dimethoxyisoquinoline in Key Organic Reactions. BenchChem.
  • Organic Chemistry Portal. (2021). Sonogashira Coupling. Organic Chemistry Portal.
  • Wikipedia. (2024).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
  • Wikipedia. (2024). Sonogashira coupling. Wikipedia.
  • Chemistry LibreTexts. (2023).
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
  • Isoquinoline. (n.d.).
  • Wikipedia. (2024). Regioselectivity. Wikipedia.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • ResearchGate. (n.d.). The intrinsic electrophilicity of C1 in isoquinolines is sufficient to...
  • Wikipedia. (2024). Suzuki reaction. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Al-dujaili, et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Nucleophilic arom
  • PrepChem.com. (n.d.). Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride. PrepChem.com.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Google Patents. (2002). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • The Open Medicinal Chemistry Journal. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. The Open Medicinal Chemistry Journal.
  • BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. BenchChem.
  • Sonogashira Coupling Reaction Mechanism. (2016). YouTube.
  • OpenStax. (2023). 16.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Pendidikan Kimia. (n.d.).
  • Vlachou, et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PMC - NIH.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile. BenchChem.
  • Chemoselectivity and Regioselectivity.pdf. (n.d.).
  • RSC Publishing. (n.d.). Solvent-free Sonogashira coupling reaction via high speed ball milling.
  • PubChem. (n.d.). 4-Bromo-1-chloroisoquinoline. PubChem.
  • Synthesis and physical properties CAS 1532-97-4. (2025).
  • ChemicalBook. (2026). 4-Bromoisoquinoline. ChemicalBook.
  • PubChem. (n.d.). 4-Bromoisoquinoline. PubChem.

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Exploratory

Architecting Chemical Space: A Technical Guide to Halogenated Isoquinoline Building Blocks in Drug Discovery

Introduction: The Strategic Value of the Isoquinoline Scaffold The isoquinoline nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from histori...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from historic antispasmodics like papaverine to modern targeted therapies such as the ROCK inhibitor fasudil and the PI3K inhibitor duvelisib[1][2][3]. In contemporary drug discovery, the rapid exploration of chemical space relies heavily on pre-functionalized, high-purity building blocks.

Halogenated isoquinolines (e.g., 1,3-dichloro-7-fluoroisoquinoline, 6-bromo-8-chloroisoquinoline) have emerged as critical trifunctional intermediates[4][5]. The strategic placement of halogens—fluorine, chlorine, bromine, and iodine—serves a dual purpose: it modulates the physicochemical properties of the final active pharmaceutical ingredient (API) and provides orthogonal reactivity handles for divergent late-stage functionalization[5][6].

Structural Dynamics and Orthogonal Reactivity

To effectively utilize halogenated isoquinolines, a chemist must understand the electronic causality governing their reactivity. The isoquinoline ring system consists of an electron-deficient pyridine ring fused to a more electron-rich benzene ring[5][7].

  • C1 Position (Highly Activated): The C1 carbon is adjacent to the imine nitrogen. The strong electron-withdrawing nature of the C=N bond highly activates this position toward Nucleophilic Aromatic Substitution (

    
    )[8][9]. A chlorine atom at C1 can be readily displaced by amines, alkoxides, or thiolates without transition-metal catalysis.
    
  • C4, C6, and C8 Positions (Cross-Coupling Hubs): Halogens on the benzene-like portion of the ring (or the C4 position) are less susceptible to

    
     but are primed for oxidative addition by palladium or copper catalysts[5][10]. Bromine and iodine are preferred here to facilitate Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings.
    
  • Fluorine Substituents (Metabolic & Selectivity Modulators): Fluorine is rarely used as a leaving group. Instead, it is strategically placed (e.g., at C6 or C7) to block cytochrome P450-mediated metabolic oxidation, enhance membrane permeability, and exploit halogen bonding in the target protein's binding pocket[6][9].

Quantitative Impact of Halogenation on Kinase Inhibition

Subtle changes in the halogenation pattern of an isoquinoline core can drastically alter an API's efficacy and selectivity. Table 1 illustrates the conceptual impact of C1 and C7 halogenation on a hypothetical isoquinoline-based kinase inhibitor series, demonstrating how halogens can switch target selectivity[9].

Table 1: Impact of Halogenation on Isoquinoline Kinase Inhibitor Profiles

CompoundC1 SubstituentC7 SubstituentIC₅₀ (nM)Selectivity (Kinase X vs Y)Mechanistic Rationale
1 (Parent) -H-H5001-foldBaseline binding; lacks specific vector interactions.
2 -Cl-H1205-foldC1-Cl enhances target affinity via localized halogen bonding.
3 -Cl-F1550-foldC7-F occupies a lipophilic pocket, restricting off-target binding and drastically switching selectivity.

Mechanistic Workflow: Divergent Synthesis

The true power of di- or tri-halogenated isoquinolines lies in their ability to undergo divergent synthesis. By exploiting the orthogonal reactivity of different carbon-halogen bonds, a single scaffold can yield a vast library of API precursors.

G Start Dihalogenated Isoquinoline (e.g., 1-Chloro-4-bromoisoquinoline) SNAr Nucleophilic Aromatic Substitution (SNAr) at C1 Start->SNAr Nucleophiles (R-NH2, R-OH) Base, Heat Suzuki Suzuki-Miyaura Coupling at C4 Start->Suzuki Aryl-B(OH)2, Pd(PPh3)4 Base, Toluene/H2O Buchwald Buchwald-Hartwig Amination at C4 Start->Buchwald Amines, Pd2(dba)3, Ligand Base, Dioxane Prod1 C1-Substituted Isoquinoline (Amines/Ethers) SNAr->Prod1 Prod2 C4-Aryl/Heteroaryl Isoquinoline Suzuki->Prod2 Prod3 C4-Amino Isoquinoline Buchwald->Prod3 API Advanced API Precursors (Kinase Inhibitors) Prod1->API Prod2->API Prod3->API

Caption: Divergent functionalization pathways of dihalogenated isoquinolines via SNAr and Pd-catalyzed cross-coupling.

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in library generation, the following protocols have been optimized for regioselectivity. The methodologies emphasize the causality behind reagent selection to empower chemists to troubleshoot effectively.

Protocol A: Regioselective Suzuki-Miyaura Coupling of 4-Bromo-1-chloroisoquinoline

Objective: Selectively couple an arylboronic acid at the C4 position while preserving the C1-Cl bond for subsequent functionalization[5][10].

Causality & Design: The C-Br bond at C4 undergoes oxidative addition by Palladium(0) significantly faster than the C-Cl bond at C1. We utilize


 as it provides a highly active, yet sufficiently mild catalytic species that prevents over-coupling. A biphasic Toluene/Water solvent system is chosen to ensure the organic substrate and the inorganic base (

) remain in their respective reactive phases, facilitating the transmetallation step at the phase boundary.

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask, add 4-bromo-1-chloroisoquinoline (1.0 equiv), the desired arylboronic acid (1.1 equiv), and

    
     (2.0 equiv).
    
  • Solvent Addition: Add a 4:1 mixture of Toluene and deionized Water.

  • Degassing (Critical Step): Sparge the biphasic mixture with Argon for 20 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Catalyst Addition: Quickly add

    
     (0.05 equiv) under a positive stream of Argon. Seal the flask.
    
  • Reaction: Heat the mixture to 80°C with vigorous stirring for 12 hours.

  • Self-Validation & Workup: Monitor via LC-MS. The reaction is complete when the starting material is consumed. Validation Check: The product mass spectrum must exhibit a distinct 3:1 isotopic pattern (M / M+2), confirming the retention of the C1-Chlorine atom. Cool to room temperature, extract with Ethyl Acetate, dry over

    
    , and purify via flash chromatography.
    
Protocol B: Buchwald-Hartwig Amination for Late-Stage Functionalization

Objective: Form a C-N bond at the less reactive C-Cl position (e.g., C1 or C6) using a primary or secondary amine[5][11].

Causality & Design: Aryl chlorides are notoriously resistant to oxidative addition. To overcome this energy barrier, we employ


 paired with a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos or BrettPhos). The electron-rich nature of the ligand accelerates oxidative addition into the stubborn C-Cl bond, while its steric bulk promotes the final reductive elimination step, preventing unwanted 

-hydride elimination side reactions[10][11].

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with the chloro-isoquinoline substrate (1.0 equiv), the amine (1.2 equiv),

    
     (0.02 equiv), XPhos (0.04 equiv), and 
    
    
    
    (1.5 equiv).
  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane.

  • Reaction: Seal the vial, remove it from the glovebox, and heat to 100°C for 16 hours.

  • Self-Validation & Workup: Cool the reaction. Filter through a pad of Celite to remove the palladium black and inorganic salts. Validation Check: Analyze the crude mixture via

    
    -NMR; the disappearance of the amine N-H proton (if secondary) or the distinct chemical shift of the newly formed aryl-amine bond confirms successful coupling. Purify via reverse-phase preparative HPLC.
    

Conclusion

Halogenated isoquinolines are indispensable building blocks in the modern medicinal chemist's toolkit. By understanding the electronic disparities across the isoquinoline ring, researchers can leverage orthogonal reactivity—pairing transition-metal catalysis with nucleophilic aromatic substitution—to rapidly construct complex, highly selective pharmacophores. As drug discovery moves toward increasingly complex kinase inhibitors and targeted therapies, mastering the step-wise functionalization of these scaffolds remains a cornerstone of successful lead optimization.

References

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents , BioChem (MDPI), 1

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs , ResearchGate, 2

  • Isoquinolines | Privileged Scaffolds in Medicinal Chemistry , RSC Books Gateway, 3

  • 1,3-Dichloro-7-Fluoroisoquinoline CAS NO 941294-25-3 , ChemicalCell, 4

  • 6-Bromo-8-chloroisoquinoline|CAS 1824270-14-5|RUO , Benchchem, 5

  • 1-chloro-3-methylisoquinoline | 7115-16-4 , Benchchem, 8

  • 1-Chloro-7-fluoro-4-methoxyisoquinoline|For Research , Benchchem, 9

  • 1-Chloro-4-phenylisoquinoline , Benchchem, 10

  • 7-Chloro-6-fluoroisoquinolin-1(2H)-one , Benchchem, 6

  • Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide , ResearchGate, 11

Sources

Foundational

Comprehensive Solubility Profiling of 4-Bromo-1-chloro-6,8-difluoroisoquinoline: A Guide for Process Chemistry

The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 4-Bromo-1-chloro-6,8-difluoroisoquinoline . As specific experimental solubility value...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 4-Bromo-1-chloro-6,8-difluoroisoquinoline .

As specific experimental solubility values for this precise polyhalogenated intermediate are often proprietary or absent from public registries, this guide synthesizes data from close structural analogs (e.g., 4-bromo-1-chloroisoquinoline) and standard structure-property relationship (SPR) principles to provide a high-confidence predictive profile.

Executive Summary & Compound Identity

4-Bromo-1-chloro-6,8-difluoroisoquinoline is a highly functionalized heteroaromatic scaffold used primarily as an intermediate in the synthesis of pharmaceutical agents. Its structure features four distinct halogen handles—a reactive chlorine at C1 (highly susceptible to SNAr), a bromine at C4 (ideal for Pd-catalyzed coupling), and two fluorine atoms at C6 and C8 which modulate lipophilicity and metabolic stability.

  • Molecular Formula: C9H3BrClF2N[1]

  • Estimated Molecular Weight: ~278.48 g/mol [1]

  • Physical State: Solid (likely off-white to pale yellow crystalline powder)

  • Primary Application: Scaffold for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

Theoretical Solubility Profile

Based on Calculated LogP (cLogP) and Structural Analogs

The solubility of this compound is governed by the "Like Dissolves Like" principle.[2] The core isoquinoline structure is lipophilic; the addition of two fluorine atoms and heavy halogens (Br, Cl) significantly increases the lipophilicity and reduces water solubility compared to the parent isoquinoline.

Predicted Solubility Classes (at 25°C)

The following data is extrapolated from the physiochemical behavior of 4-bromo-1-chloroisoquinoline and general fluorinated heteroaromatic trends.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform (CHCl₃)High (>100 mg/mL)Strong dipole-dipole interactions and dispersion forces match the polarizable halogens.
Polar Aprotic THF, Ethyl Acetate, Acetone, DMF, DMSOHigh to Moderate (50–100 mg/mL)Excellent solvation of the polar isoquinoline core; DMF/DMSO are ideal for SNAr reactions.
Polar Protic Methanol, Ethanol, IsopropanolModerate (10–30 mg/mL)Soluble, but reduced by the hydrophobic fluorine/bromine substituents. Solubility increases significantly with heat.
Non-Polar Aliphatic Hexanes, Heptane, PentaneLow (<5 mg/mL)The polar nitrogen and polarized C-X bonds make the molecule too polar for strictly non-polar alkanes.
Aqueous Water, PBS Buffer (pH 7.4)Insoluble (<0.1 mg/mL)High lipophilicity (cLogP > 3.5) and lack of hydrogen bond donors prevent aqueous solvation.

Critical Insight: The 6,8-difluoro substitution pattern likely increases solubility in fluorinated solvents (e.g., trifluorotoluene) compared to the non-fluorinated analog, making them excellent alternative solvents for process scale-up.

Experimental Protocol: Gravimetric Solubility Determination

For precise process development, experimental verification is required. Follow this Standard Operating Procedure (SOP).

Objective

To determine the saturation solubility of 4-Bromo-1-chloro-6,8-difluoroisoquinoline in a target solvent at ambient temperature (25°C).

Materials
  • Target Solvent (HPLC Grade)

  • 4-Bromo-1-chloro-6,8-difluoroisoquinoline (Solid)

  • Agilent 0.45 µm PTFE Syringe Filters (Chemical resistant)

  • Analytical Balance (0.01 mg precision)

  • Scintillation Vials (20 mL) with PTFE-lined caps

Workflow Diagram

SolubilityProtocol Start Start: Weigh ~50mg Compound AddSolvent Add Solvent Stepwise (0.5 mL increments) Start->AddSolvent Vortex Vortex/Sonicate (5 mins) AddSolvent->Vortex Check Dissolved? Vortex->Check Saturate Add Excess Solid (Create Suspension) Check->Saturate Yes (Too Soluble) Equilibrate Equilibrate (24h Shake @ 25°C) Check->Equilibrate No (Precipitate Present) Saturate->Equilibrate Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Dry Evaporate & Weigh Residue Filter->Dry

Figure 1: Step-by-step workflow for gravimetric solubility determination.

Detailed Procedure
  • Preparation: Weigh approximately 50 mg of the compound into a pre-weighed scintillation vial (

    
    ).
    
  • Saturation: Add the target solvent in small aliquots (e.g., 0.5 mL) while vortexing.

    • If the solid dissolves immediately: The solubility is

      
       mg/mL. Add more solid until a persistent suspension forms.
      
    • If solid remains:[3][4] Proceed to equilibration.

  • Equilibration: Cap the vial tightly (PTFE liner). Shake or stir at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a new, pre-weighed vial (

    
    ).
    
  • Quantification:

    • Weigh the vial with the solution (

      
      ).
      
    • Evaporate the solvent (using a Genevac or Nitrogen blow-down) until a constant mass is achieved.

    • Weigh the dried residue (

      
      ).
      
  • Calculation:

    
    
    (Where 
    
    
    
    is the density of the solvent).

Solvent Selection Guide for Reactions

Strategic solvent choice based on the chemical reactivity of the 1-chloro and 4-bromo positions.

The unique substitution pattern dictates specific solvent requirements to avoid side reactions (e.g., hydrolysis of the C1-Cl bond).

Reaction TypeRecommended SolventsSolubility SuitabilityTechnical Notes
Suzuki-Miyaura Coupling 1,4-Dioxane / Water (4:1)Excellent Dioxane solubilizes the isoquinoline; water dissolves the inorganic base.
Buchwald-Hartwig Toluene or XyleneGood High solubility at elevated temps (80–110°C). Non-polar nature protects the C1-Cl from hydrolysis.
SNAr Displacement DMF, NMP, or DMSOHigh These polar aprotic solvents stabilize the Meisenheimer complex intermediate during displacement of the C1-Chlorine.
Lithiation / Halogen Exchange Anhydrous THF or 2-MeTHFHigh Excellent solubility at -78°C. Warning: Avoid chlorinated solvents (DCM) with organolithiums.
Solvent Decision Tree

SolventSelection Root Select Process Goal Reaction Reaction Medium Root->Reaction Purification Purification/Workup Root->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp LowTemp Low Temp (<0°C)? Reaction->LowTemp Crystallization Crystallization? Purification->Crystallization Chromatography Flash Column Purification->Chromatography Toluene Use Toluene/Xylene HighTemp->Toluene Non-polar Dioxane Use 1,4-Dioxane HighTemp->Dioxane Polar THF Use THF / 2-MeTHF LowTemp->THF AntiSolvent Dissolve in DCM/EtOAc Add Hexanes/Heptane Crystallization->AntiSolvent Yes Eluent Hexane/EtOAc Gradient (Start 10% EtOAc) Chromatography->Eluent

Figure 2: Decision tree for solvent selection during reaction optimization and purification.

References

  • PubChem. (2025).[5] Compound Summary: 4-Bromo-1-chloroisoquinoline (CID 459766).[6] National Library of Medicine. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Basis for cLogP solubility predictions).

Sources

Exploratory

Introduction to 1,4-dihalo-isoquinolines in medicinal chemistry

Title: Strategic Utilization of 1,4-Dihaloisoquinolines in Medicinal Chemistry: A Technical Guide to Regioselective Functionalization Abstract The 1,4-dihaloisoquinoline scaffold represents a "privileged structure" in mo...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Utilization of 1,4-Dihaloisoquinolines in Medicinal Chemistry: A Technical Guide to Regioselective Functionalization

Abstract The 1,4-dihaloisoquinoline scaffold represents a "privileged structure" in modern drug discovery, offering a unique electronic profile that enables highly predictable, sequential regioselective functionalization. This guide provides a comprehensive technical analysis of the scaffold, detailing the electronic causality behind its reactivity, robust synthetic protocols for its generation, and strategic workflows for its application in kinase inhibitor development.

Part 1: The Chemical Reactivity Profile

The "Switch" Concept The utility of 1,4-dihaloisoquinolines lies in the distinct electronic environments of the C1 and C4 positions. This disparity creates a "reactivity switch" that allows medicinal chemists to install different functionalities sequentially without the need for protecting groups.

  • C1 Position (

    
    -position):  The carbon at position 1 is adjacent to the ring nitrogen. The inductive electron-withdrawing effect of the nitrogen atom (
    
    
    
    effect) and the ability of the ring to stabilize a negative charge during the transition state (Meisenheimer complex) make C1 highly electrophilic. It is the "soft" spot for nucleophilic attack and oxidative addition.
  • C4 Position (

    
    -position):  The carbon at position 4 is vinylogous to the nitrogen but lacks the direct activation seen at C1. It behaves more like a standard aryl halide. While reactive, it requires higher energy activation or more potent catalytic systems compared to C1.
    

The Hierarchy of Reactivity: In Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), the intrinsic electrophilicity of the C1 position overrides standard leaving group trends.

Rule of Thumb: A C1-chloride will undergo oxidative addition faster than a C4-bromide or C4-iodide in many catalytic systems.

Part 2: Synthesis of the Scaffold

The most robust route to the 1,4-dichloroisoquinoline core is via the Gabriel-Colman Rearrangement followed by chlorination. This pathway is scalable and avoids the regioselectivity issues often seen in direct halogenation of isoquinoline.

Step 1: Gabriel-Colman Rearrangement

This reaction converts phthalimidoacetic esters into 4-hydroxyisoquinolin-1(2H)-one (isocarbostyril).

  • Reagents: Phthalimidoacetic acid ethyl ester, Sodium ethoxide (NaOEt), Ethanol.

  • Mechanism: Base-mediated intramolecular Claisen-type condensation.

  • Key Intermediate: 4-hydroxyisoquinolin-1(2H)-one.

Step 2: Aromatizing Chlorination

The conversion of the dione/hydroxy-lactam species to the dichloroarene.

  • Reagents: Phosphorus oxychloride (

    
    ), Phosphorus pentachloride (
    
    
    
    ).
  • Conditions: Reflux (140–160 °C).

  • Outcome: Simultaneous chlorination of the lactam carbonyl (C1) and the enolic hydroxyl (C4).

Part 3: Experimental Protocols

Protocol A: Synthesis of 1,4-Dichloroisoquinoline

1. Preparation of 4-Hydroxyisoquinolin-1(2H)-one

  • Dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL) to generate sodium ethoxide.

  • Add ethyl phthalimidoacetate (11.6 g, 0.05 mol) in one portion.

  • Reflux the mixture for 2 hours. The solution will turn deep orange/red.

  • Cool to room temperature and pour the mixture into ice-cold water (200 mL).

  • Acidify carefully with concentrated HCl to pH 2. The product will precipitate as a white/off-white solid.

  • Filter, wash with cold water, and dry in vacuo. Yield: ~75-85%.[1]

2. Chlorination to 1,4-Dichloroisoquinoline

  • Place 4-hydroxyisoquinolin-1(2H)-one (5.0 g, 31 mmol) in a round-bottom flask.

  • Add

    
     (7.0 g, 34 mmol) and 
    
    
    
    (20 mL).
  • Caution: Evolution of HCl gas. Equip with a gas trap or scrubber.

  • Reflux the mixture at 140 °C for 4 hours until the solution becomes clear and evolution of gas ceases.

  • Distill off excess

    
     under reduced pressure.
    
  • Pour the residue onto crushed ice (200 g) with vigorous stirring. Neutralize with

    
     to pH 8.
    
  • Extract with dichloromethane (

    
     mL). Dry organics over 
    
    
    
    and concentrate.
  • Purify via flash column chromatography (Hexanes/EtOAc 9:1). Product is a white crystalline solid.[2]

Protocol B: Regioselective C1-Suzuki Coupling

Objective: Selective arylation at C1 leaving C4-Cl intact.

  • Reagents: 1,4-Dichloroisoquinoline (1.0 equiv), Arylboronic acid (1.1 equiv),

    
     (3-5 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine reagents in a sealed tube.

    • Heat to 80 °C for 4-6 hours. Note: Do not overheat (>100 °C) to avoid C4 coupling.

    • Monitor via TLC/LCMS. The mono-coupled product appears first.

    • Workup: Dilute with water, extract with EtOAc.

  • Yield: Typically 70-90% for C1-substituted product.

Part 4: Visualization & Workflows[3]

Diagram 1: Synthetic Workflow (Gabriel-Colman to Dichloro)

G Start Phthalimidoacetic Ester Inter 4-Hydroxyisoquinolin- 1(2H)-one Start->Inter 1. NaOEt, EtOH, Reflux 2. HCl (Gabriel-Colman) Product 1,4-Dichloroisoquinoline Inter->Product POCl3, PCl5 Reflux, 140°C

Caption: Step-wise synthesis of the 1,4-dichloroisoquinoline scaffold starting from phthalimidoacetic ester.

Diagram 2: Regioselectivity Map

Reactivity Scaffold 1,4-Dichloroisoquinoline C1 Position C1 (alpha) High Electrophilicity Scaffold->C1 Intrinsic Preference C4 Position C4 (beta) Moderate Reactivity Scaffold->C4 Secondary Site Reaction1 Reaction 1: C1-Coupling (Suzuki/Sonogashira/SNAr) C1->Reaction1 Fast Oxidative Addition (Pd0 -> PdII) Reaction2 Reaction 2: C4-Coupling (Requires forcing conditions) Reaction1->Reaction2 Sequential Functionalization

Caption: Electronic hierarchy dictating the sequential functionalization of the scaffold.

Part 5: Medicinal Chemistry Case Study

Target: CLK1/DYRK1A Kinase Inhibitors (e.g., Analogs of DB18).

Rationale: Kinase inhibitors often require a "hinge binder" and a "solvent-exposed" moiety.

  • C1-Substitution: The substituent at C1 often targets the hinge region or a hydrophobic pocket deep within the active site.

  • C4-Substitution: The substituent at C4 can be directed toward the solvent front or a ribose-binding pocket, allowing for solubility modulation.

SAR Table: Impact of C1 vs C4 Substitution

CompoundC1 Substituent (Hinge/Pocket)C4 Substituent (Solvent/Tail)Activity (IC50)Selectivity Note
Lead A 3-ChloroanilineH1.2

M
Moderate potency, low selectivity
Lead B 3-ChloroanilinePhenyl450 nMImproved hydrophobic packing
Lead C 3-ChloroanilineN-Methylpiperazine12 nMHigh potency + improved solubility
Negative H3-Chloroaniline>10

M
Loss of key H-bond interactions

Note: Data represents a generalized SAR trend based on CLK1 inhibitor studies (e.g., DB18 derivatives).

Part 6: References

  • Gabriel, S., & Colman, J. (1900).[3] Über die Einwirkung von Natriumalkoholat auf Phthalylglycinester. Berichte der deutschen chemischen Gesellschaft.

  • Belyakov, S. A., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein Journal of Organic Chemistry.

  • Lérida, L., et al. (2010). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules.

  • Foucourt, A., et al. (2022). Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases. Molecules.

  • BenchChem Technical Support. (2025). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one step-by-step protocol. BenchChem Application Notes.

  • Organic Syntheses. (1950). 4,7-Dichloroquinoline.[4] Organic Syntheses, Coll. Vol. 3, p.272.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-chloro-6,8-difluoroisoquinoline

Target Audience: Discovery Chemists, Process Development Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocol Introduction & Mechanistic Rationale The isoquino...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Development Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocol

Introduction & Mechanistic Rationale

The isoquinoline scaffold is a privileged pharmacophore in modern drug discovery. The dihalogenated building block 4-Bromo-1-chloro-6,8-difluoroisoquinoline (CAS: 1823513-87-6) [1] is particularly valuable, offering multiple vectors for late-stage functionalization. However, it presents a significant chemoselectivity challenge: differentiating between two highly reactive halogen sites during palladium-catalyzed cross-coupling.

As an application scientist, understanding the intrinsic electronic and steric biases of your substrate is the key to controlling regioselectivity. In this system, two competing pathways exist:

  • C4-Bromide Activation: The C–Br bond possesses a naturally lower Bond Dissociation Energy (BDE) than the C–Cl bond, which traditionally favors oxidative addition by the Pd(0) catalyst[2].

  • C1-Chloride Activation: The C1 position is highly electron-deficient due to the adjacent electronegative nitrogen atom (the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -effect). This profound intrinsic electrophilicity can sometimes override the standard ArBr > ArCl reactivity order, leading to competitive or even reversed site-selectivity.
    

To achieve high C4-selectivity , we must rationally design the catalytic system to favor the standard BDE-driven pathway over the electronically activated C1 pathway. This approach aligns with established scalable syntheses where 4-bromo-1-chloroisoquinolines undergo selective Negishi or Suzuki couplings at C4, preserving the C1-Cl bond for subsequent orthogonal functionalization[3].

MechanisticPathway Substrate 4-Bromo-1-chloro- 6,8-difluoroisoquinoline PdCat Pd(0) Catalyst Oxidative Addition Substrate->PdCat + PdL_n PathA Pathway A (Major) C4-Br Insertion PdCat->PathA Lower BDE (C-Br) PathB Pathway B (Minor) C1-Cl Insertion PdCat->PathB N-Activation (C-Cl) ProdA 4-Aryl-1-chloro- 6,8-difluoroisoquinoline PathA->ProdA Transmetalation & Red. Elim. ProdB 1-Aryl-4-bromo- 6,8-difluoroisoquinoline PathB->ProdB Transmetalation & Red. Elim.

Figure 1: Divergent regioselective oxidative addition pathways in the Suzuki-Miyaura coupling.

Experimental Design & Causality

A robust protocol is not just a list of reagents; it is a carefully balanced thermodynamic and kinetic system[4]. The causality behind our optimized conditions is as follows:

  • Catalyst Selection (Pd(dppf)Cl₂): We utilize Pd(dppf)Cl₂ because the bulky, bidentate dppf ligand enforces a wide bite angle. This steric bulk drives the catalyst to undergo oxidative addition at the less sterically hindered C4-Br bond. Conversely, small, highly electron-rich ligands (e.g., P(t-Bu)₃) can hyper-activate the Pd center, leading to competitive insertion into the highly electrophilic C1-Cl bond[5].

  • Base Selection (Na₂CO₃): A mild inorganic base is critical. Strong bases like NaOtBu or KOH can trigger competitive Nucleophilic Aromatic Substitution (S_NAr) at the highly activated C1-chloride. Na₂CO₃ is perfectly tuned to facilitate the transmetalation of the boronic acid without displacing the C1-chloride.

  • Solvent System (1,4-Dioxane/H₂O, 4:1): The biphasic system ensures the complete dissolution of both the lipophilic isoquinoline substrate and the inorganic base. Water is essential to generate the reactive boronate complex required for the transmetalation step.

Quantitative Data: Condition Optimization

The table below summarizes the causality of condition variations and their impact on regioselectivity.

EntryCatalyst SystemBaseSolventTemp (°C)Overall YieldRegiomeric Ratio (C4:C1)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O8075%90:10
2 Pd(dppf)Cl₂ Na₂CO₃ Dioxane/H₂O 80 88% 98:2
3Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄THF/H₂O6060%40:60
4Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O10055%85:15

Note: Entry 3 demonstrates how an electron-rich ligand shifts the preference toward the electronically activated C1-Cl bond. Entry 4 shows that excessive thermal energy degrades site-selectivity.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates an in-process validation step using quantitative NMR (qNMR). This guarantees that the regiomeric ratio is verified before committing to time-consuming downstream purification.

Workflow Step1 Step 1: Preparation Degassing Dioxane/H2O (Prevents Homocoupling) Step2 Step 2: Assembly Add Substrate, Ar-B(OH)2, Pd(dppf)Cl2, Na2CO3 Step1->Step2 Step3 Step 3: Execution 80°C for 12h under Argon (Thermal Control) Step2->Step3 Step4 Step 4: Validation qNMR with Internal Std. (Self-Validating Check) Step3->Step4 Step5 Step 5: Isolation Aqueous Workup & Flash Chromatography Step4->Step5

Figure 2: Self-validating experimental workflow for the regioselective cross-coupling.

Step-by-Step Methodology

Step 1: Solvent Degassing (Critical for suppressing boronic acid homocoupling)

  • Prepare a 4:1 mixture of 1,4-Dioxane and deionized water.

  • Sparge the solvent mixture with Argon for 30 minutes, or perform three consecutive freeze-pump-thaw cycles. Causality: Dissolved oxygen promotes the oxidative homocoupling of the arylboronic acid, consuming the reagent and complicating purification.

Step 2: Reaction Assembly

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-1-chloro-6,8-difluoroisoquinoline (1.0 equiv, 1.0 mmol).

  • Add the desired Arylboronic acid (1.1 equiv, 1.1 mmol) and Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol).

  • Add Na₂CO₃ (2.0 equiv, 2.0 mmol).

  • Evacuate and backfill the flask with Argon three times.

  • Inject the degassed 1,4-Dioxane/H₂O solvent mixture (10 mL) via syringe.

Step 3: Execution & Thermal Control

  • Seal the flask and heat the reaction mixture to 80 °C in a pre-heated oil bath.

  • Stir vigorously for 12 hours. Monitor the consumption of the starting material via TLC (Hexane/EtOAc 8:2, UV visualization at 254 nm).

Step 4: In-Process Validation (The Self-Validating Check)

  • Once TLC indicates complete consumption of the starting material, cool the reaction to room temperature.

  • Withdraw a 0.1 mL aliquot, filter through a short pad of Celite, and evaporate the solvent.

  • Add exactly 1.0 equiv of 1,3,5-trimethoxybenzene (internal standard) and dissolve in CDCl₃.

  • Acquire a crude ¹H-NMR spectrum. Causality: By integrating the distinct isoquinoline C3-proton of the C4-coupled product against the internal standard, you mathematically validate both the conversion yield and the regiomeric ratio (rr) prior to isolation.

Step 5: Workup and Purification

  • Dilute the reaction mixture with Ethyl Acetate (20 mL) and water (10 mL).

  • Separate the organic layer and extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 20% EtOAc in Hexanes) to afford the pure 4-aryl-1-chloro-6,8-difluoroisoquinoline.

References

  • Chemsrc Database: CAS No. 1823513-87-6 | 4-Bromo-1-chloro-6,8-difluoroisoquinoline. URL:[Link]

  • Organic Process Research & Development (ACS): The Synthesis of a Novel Inhibitor of B-Raf Kinase (Demonstrating selective coupling of 4-bromo-1-chloroisoquinolines). URL:[Link]

  • Chemical Science (RSC): Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. URL:[Link]

  • Molecules / PMC (NIH): Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. URL:[Link]

  • Chemistry LibreTexts: Suzuki-Miyaura Coupling: Reaction Mechanism and Mechanistic Studies. URL:[Link]

Sources

Application

Nucleophilic aromatic substitution (SnAr) at C1 position of 4-Bromo-1-chloro-6,8-difluoroisoquinoline

[1] Executive Summary & Strategic Importance Target Molecule: 4-Bromo-1-chloro-6,8-difluoroisoquinoline Reaction Class: Nucleophilic Aromatic Substitution (SɴAr) Primary Site of Attack: C1 Position (displacement of Chlor...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Importance

Target Molecule: 4-Bromo-1-chloro-6,8-difluoroisoquinoline Reaction Class: Nucleophilic Aromatic Substitution (SɴAr) Primary Site of Attack: C1 Position (displacement of Chloride)[1]

This application note details the regioselective functionalization of 4-bromo-1-chloro-6,8-difluoroisoquinoline. This scaffold is a high-value pharmacophore intermediate, often employed in the synthesis of kinase inhibitors and CNS-active agents (e.g., BACE1 inhibitors). The presence of the C1-chloro group provides a "privileged" electrophilic site for rapid diversification, while the C4-bromo and C6/C8-fluoro substituents offer orthogonal handles for subsequent cross-coupling (Suzuki, Buchwald) or late-stage fluorophilic substitutions.

Key Challenge: Achieving exclusive C1-substitution without disturbing the C4-bromide (essential for downstream coupling) or the C6/C8-fluorides (susceptible to forcing SɴAr conditions).[1]

Mechanistic Insight & Regioselectivity Analysis[2][3][4]

Electronic Landscape

The isoquinoline core exhibits distinct reactivity zones. Understanding these is crucial for high-yield synthesis.

  • C1 Position (The "Hot" Zone): The C1 carbon is highly electrophilic due to the adjacent imine-like nitrogen (C=N). The inductive withdrawal of the nitrogen, combined with the leaving group ability of chloride, makes this the kinetically favored site for SɴAr.

  • C4 Position (The "Coupling" Zone): The C4 position is electron-rich relative to C1 and C3. The C-Br bond here is resistant to SɴAr but highly reactive in Pd-catalyzed oxidative addition.[1]

  • C6/C8 Positions (The "Modulator" Zone): The fluorine atoms at C6 and C8 exert a strong inductive effect (-I), further depleting electron density from the ring system. While this enhances the overall electrophilicity of the molecule (making C1 even more reactive), the fluorines themselves are generally stable to mild SɴAr conditions, provided the nucleophile is not hyper-aggressive (e.g., t-BuLi or neat alkoxides at high temp).

Reaction Pathway Diagram

The following diagram illustrates the kinetic hierarchy of the substitution sites.

ReactionPathway Start 4-Bromo-1-chloro- 6,8-difluoroisoquinoline TS Meisenheimer-like Complex (C1) Start->TS Fast (k1) C1 Attack ByProduct C6/C8 Displacement Start->ByProduct Very Slow (k2) Requires forcing conditions Nu Nucleophile (Nu:) Nu->TS Product C1-Functionalized Product TS->Product -Cl⁻ Re-aromatization

Figure 1: Kinetic hierarchy of nucleophilic attack. The C1-Cl displacement is the dominant pathway (k1 >> k2).

Experimental Protocols

Selection of Reaction Conditions

The choice of solvent and base dictates the cleanliness of the reaction.

ParameterMethod A: Mild (Amines)Method B: Base-Mediated (Phenols/Thiols)Method C: Acid-Catalyzed (Weak Anilines)
Nucleophile

Aliphatic Amines
Phenols, Thiophenols, AlcoholsElectron-deficient Anilines
Solvent Isopropanol (IPA) or THFDMF, DMSO, or NMPNMP or n-Butanol
Base DIPEA or TEA (2-3 equiv)K₂CO₃ or Cs₂CO₃ (2-3 equiv)None or cat.[1] HCl/TFA
Temp 25°C – 60°C60°C – 90°C100°C – 130°C
Time 1 – 4 Hours2 – 12 Hours6 – 24 Hours
Pros Cleanest profile; product often precipitates.[1]High conversion for weaker nucleophiles.[1]Activates C1 via N-protonation.[1]
Detailed Procedure: Method A (Standard Amine Displacement)

Objective: Synthesis of 1-amino-4-bromo-6,8-difluoroisoquinoline derivatives.

Materials:

  • Substrate: 4-Bromo-1-chloro-6,8-difluoroisoquinoline (1.0 equiv)[1]

  • Nucleophile: Morpholine, Piperazine, or primary amine (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Isopropanol (IPA) [Grade: Anhydrous preferred][1]

Step-by-Step Protocol:

  • Setup: To a dry reaction vial equipped with a magnetic stir bar, charge the isoquinoline substrate (e.g., 100 mg, 0.36 mmol).

  • Solvation: Add IPA (3.6 mL, 0.1 M concentration). Stir until a suspension or solution is formed.

  • Addition: Add DIPEA (156 µL, 0.90 mmol) followed by the amine nucleophile (0.43 mmol) dropwise.

  • Reaction:

    • Initial: Stir at Room Temperature (RT) for 30 minutes. Monitor by LC-MS.[1]

    • Progression: If conversion is <50%, heat to 50°C.

    • Endpoint: Reaction is complete when the starting material (m/z ~278/280) is consumed and product mass is observed.

  • Workup (Precipitation Method):

    • Cool the mixture to RT.

    • Add water (10 mL) dropwise with vigorous stirring. The product often precipitates as a solid.

    • Filter the solid, wash with H₂O (2 x 5 mL) and cold IPA (1 x 2 mL).

    • Dry under vacuum.[1]

  • Workup (Extraction Method - if oil):

    • Dilute with EtOAc (20 mL) and wash with saturated NaHCO₃ (10 mL) and Brine (10 mL).[1]

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[2]

Critical Control Point: Avoid using strong alkoxide bases (NaOMe, KtBuO) in methanol/ethanol at high temperatures, as this may lead to minor amounts of F-displacement (C6/C8) or hydro-dehalogenation side products.

Detailed Procedure: Method C (Acid-Catalyzed for Weak Nucleophiles)

Context: When reacting with steric or electron-deficient anilines, the C1 position requires additional activation.[1]

  • Setup: Charge substrate (1.0 equiv) and aniline (1.5 equiv) in n-Butanol (0.2 M).

  • Catalyst: Add HCl (4M in dioxane, 0.1 equiv) or TFA (0.1 equiv).

  • Reaction: Heat to 110°C in a sealed tube.

  • Mechanism: Protonation of the isoquinoline nitrogen (

    
    ) significantly lowers the LUMO energy at C1, facilitating attack by the weak nucleophile.
    

Optimization & Troubleshooting Guide

The following decision tree assists in real-time experimental optimization.

OptimizationTree Start Start Reaction (Method A: IPA, 50°C) Check Check LC-MS (1 Hour) Start->Check Success >90% Conversion Proceed to Workup Check->Success Clean Stalled <50% Conversion (Stalled) Check->Stalled Low Reactivity Byproducts Byproducts Observed (Hydrolysis/F-disp) Check->Byproducts Impure TryDMSO Switch to DMSO Heat to 80°C Stalled->TryDMSO Aliphatic Amine TryAcid Add Cat. HCl (Protonation) Stalled->TryAcid Aniline DrySolvent Use Anhydrous Solvent (Stop Hydrolysis) Byproducts->DrySolvent M+16 (OH) seen LowerTemp Lower Temp to 0°C (Stop F-disp) Byproducts->LowerTemp Bis-sub seen

Figure 2: Decision tree for reaction optimization based on LC-MS feedback.

Quantitative Data Summary (Expected Trends)
VariableImpact on C1 SelectivityImpact on Reaction Rate
Solvent Polarity High polarity (DMSO) slightly increases risk of side reactions but drastically increases rate.[1]High (

)
Temperature >100°C risks C6/C8-F displacement.[1]High (

)
Leaving Group Cl is sufficient; exchanging to I (via NaI) is rarely needed for C1 but possible.[1]Moderate (

)

References

  • Isoquinoline Reactivity Overview

    • Almond-Thynne, J., et al. "Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends."[3] Chemical Science, 2017. (Discusses intrinsic electrophilicity of C1 vs C4).

  • Synthesis of Halogenated Isoquinolines

    • Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline."[1][2] Atlantis Press, 2016. (Provides analogous protocols for polysubstituted quinoline/isoquinoline systems).

  • Regioselectivity in SɴAr

    • Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions." Chemical Reviews, 1951.
    • [1]

  • Specific Analog Data (4-Bromo-6-fluoroquinoline)

    • Ossila Product Data.[1][4] "4-Bromo-6-fluoroquinoline Reactivity." (Confirms stability of C-F bond under mild coupling conditions).

Sources

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-1-chloro-6,8-difluoroisoquinoline

Introduction: Strategic Functionalization of a Privileged Heterocycle The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Functionalization of a Privileged Heterocycle

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] The targeted introduction of diverse substituents onto this heterocyclic framework is crucial for modulating biological activity and tuning material properties. 4-Bromo-1-chloro-6,8-difluoroisoquinoline is a highly versatile synthetic intermediate, offering multiple, orthogonally reactive sites for sequential functionalization.

This guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions specifically tailored for the selective modification of 4-Bromo-1-chloro-6,8-difluoroisoquinoline. The inherent difference in reactivity between the C-Br and C-Cl bonds under palladium catalysis allows for the chemoselective functionalization at the C4-position, leaving the C1-chloro and the C6/C8-fluoro substituents untouched for potential subsequent transformations.[3] This strategic approach provides a powerful platform for the rapid generation of diverse isoquinoline libraries.

The following sections will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer practical insights for three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The Principle of Chemoselectivity: Exploiting Halogen Reactivity

The success of selectively functionalizing the C4-position of 4-Bromo-1-chloro-6,8-difluoroisoquinoline hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4] The general order of reactivity for this step is C-I > C-Br > C-OTf > C-Cl.[3][5] This established reactivity trend forms the basis for achieving high chemoselectivity for the C-Br bond over the C-Cl bond. By carefully selecting the palladium catalyst, ligand, base, and reaction temperature, one can exclusively activate the more labile C4-Br bond.[5]

The presence of two fluorine atoms at the C6 and C8 positions also influences the electronic properties of the isoquinoline ring. These electron-withdrawing groups can affect the electron density at the C1 and C4 positions, potentially modulating their reactivity in cross-coupling reactions.

Diagram: General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

Palladium Catalytic Cycle cluster_0 Reaction Pathway Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Transmetalation (R²-M) PdII_R2->Pd0 Reductive Elimination Product R¹-R² PdII_R2->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[4]

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[6] It involves the reaction of an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[7]

Rationale for Component Selection
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices. Pd(OAc)₂ acts as a pre-catalyst that is reduced in situ to the active Pd(0) species.[8]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like SPhos, are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[9]

  • Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the transmetalation step, activating the boronic acid.[10]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.[3]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of 4-Aryl-1-chloro-6,8-difluoroisoquinoline

  • Reagent Preparation:

    • To an oven-dried Schlenk tube, add 4-Bromo-1-chloro-6,8-difluoroisoquinoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere:

    • Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times to create an inert atmosphere.

  • Catalyst and Ligand Addition:

    • Under a positive flow of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.).

  • Solvent Addition:

    • Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v, to achieve a substrate concentration of ~0.1 M). The solvent should be thoroughly degassed by bubbling with argon for at least 30 minutes prior to use.[11]

  • Reaction Execution:

    • Place the sealed Schlenk tube in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously for the required time (typically 4-12 hours).

  • Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Component Typical Reagents Stoichiometry Rationale
Substrate4-Bromo-1-chloro-6,8-difluoroisoquinoline1.0 equiv.Starting material
Coupling PartnerArylboronic Acid1.2 equiv.Source of the aryl group
CatalystPd(OAc)₂ or Pd(PPh₃)₄0.02-0.05 equiv.Catalyzes the C-C bond formation
LigandSPhos or PPh₃0.04-0.10 equiv.Stabilizes the catalyst, facilitates reaction
BaseK₂CO₃ or Na₂CO₃2.0-3.0 equiv.Activates the boronic acid for transmetalation
SolventToluene/Water or Dioxane/Water~0.1 MDissolves reactants
Temperature80-100 °C-Provides energy for the reaction

Application 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a sp²-hybridized carbon (of an aryl or vinyl halide) and a sp-hybridized carbon (of a terminal alkyne).[12] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[13]

Rationale for Component Selection
  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is a commonly used and effective catalyst for Sonogashira couplings.[14]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[14]

  • Solvent: Anhydrous and deoxygenated solvents like toluene or tetrahydrofuran (THF) are typically employed.

Detailed Experimental Protocol: Sonogashira Coupling

Reaction: Synthesis of 4-Alkynyl-1-chloro-6,8-difluoroisoquinoline

  • Reagent Preparation:

    • To a flame-dried Schlenk tube under an argon atmosphere, add 4-Bromo-1-chloro-6,8-difluoroisoquinoline (1.0 equiv.), the palladium catalyst (PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

  • Solvent and Reagent Addition:

    • Add anhydrous, degassed toluene.

    • Add the terminal alkyne (1.5 equiv.) followed by the amine base (e.g., triethylamine, 3.0 equiv.) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyne.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl) and brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Component Typical Reagents Stoichiometry Rationale
Substrate4-Bromo-1-chloro-6,8-difluoroisoquinoline1.0 equiv.Starting material
Coupling PartnerTerminal Alkyne1.5 equiv.Source of the alkynyl group
CatalystPdCl₂(PPh₃)₂0.03 equiv.Primary catalyst
Co-catalystCuI0.05 equiv.Facilitates alkyne activation
BaseTriethylamine (Et₃N)3.0 equiv.Deprotonates the alkyne
SolventToluene or THF~0.1 MAnhydrous reaction medium
TemperatureRoom Temperature to 70 °C-Dependent on substrate reactivity

Diagram: Sonogashira Coupling Workflow

Sonogashira_Workflow start Start: Assemble Reagents reagents 4-Bromo-1-chloro-6,8-difluoroisoquinoline Terminal Alkyne PdCl₂(PPh₃)₂ / CuI Triethylamine Toluene start->reagents setup Combine in Schlenk Tube under Argon reagents->setup reaction Stir at RT or Heat (50-70 °C) Monitor by TLC/LC-MS setup->reaction workup Dilute with Ethyl Acetate Wash with NH₄Cl (aq) & Brine reaction->workup purification Dry (MgSO₄), Concentrate Flash Column Chromatography workup->purification product Product: 4-Alkynyl-1-chloro-6,8-difluoroisoquinoline purification->product

Caption: Step-by-step workflow for a typical Sonogashira coupling experiment.

Application 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides and primary or secondary amines.[16][17]

Rationale for Component Selection
  • Catalyst System: A combination of a palladium pre-catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich phosphine ligand, like XPhos or RuPhos, is highly effective.[18] These ligands promote the reductive elimination step, which is often the turnover-limiting step in the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[19]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are the solvents of choice.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Synthesis of 4-Amino-1-chloro-6,8-difluoroisoquinoline Derivatives

  • Reagent Preparation:

    • In a glovebox or under a stream of argon, charge an oven-dried Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 equiv.) and the phosphine ligand (e.g., XPhos, 0.04 equiv.).

    • Add the base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Substrate and Reagent Addition:

    • Add 4-Bromo-1-chloro-6,8-difluoroisoquinoline (1.0 equiv.) and the amine (1.2 equiv.).

    • Add anhydrous, degassed toluene.

  • Reaction Execution:

    • Seal the tube and heat the mixture in an oil bath at 80-110 °C with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with diethyl ether.

    • Filter the mixture through a plug of silica gel, washing with additional ether.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Component Typical Reagents Stoichiometry Rationale
Substrate4-Bromo-1-chloro-6,8-difluoroisoquinoline1.0 equiv.Starting material
Coupling PartnerPrimary or Secondary Amine1.2 equiv.Source of the amino group
CatalystPd₂(dba)₃0.01-0.02 equiv.Palladium(0) source
LigandXPhos or RuPhos0.04-0.08 equiv.Promotes reductive elimination
BaseSodium tert-butoxide (NaOt-Bu)1.4 equiv.Strong, non-nucleophilic base
SolventToluene or Dioxane~0.1 MAnhydrous, aprotic medium
Temperature80-110 °C-Provides energy for the reaction

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Inactive Catalyst: Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper in situ reduction of Pd(II) sources if used.[8][20]

    • Insufficiently Degassed Reagents: Thoroughly degas all solvents and liquid reagents to prevent catalyst oxidation.[11]

    • Inappropriate Base or Solvent: Screen different bases and solvents as their efficacy can be highly substrate-dependent.[5]

  • Poor Selectivity (Reaction at C-Cl):

    • Harsh Reaction Conditions: Reduce the reaction temperature and/or catalyst loading.[5]

    • Prolonged Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.

  • Reagent Purity: The purity of all starting materials, especially the aryl halide and coupling partners, is critical for reproducible results.[20]

Conclusion

The palladium-catalyzed cross-coupling of 4-Bromo-1-chloro-6,8-difluoroisoquinoline offers a powerful and selective strategy for the synthesis of a diverse range of functionalized isoquinoline derivatives. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds, researchers can achieve high chemoselectivity at the C4 position. The detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provided herein serve as a robust starting point for the exploration of this versatile building block in drug discovery and materials science. Careful optimization of the catalyst system, base, and reaction conditions will be key to unlocking the full synthetic potential of this valuable intermediate.

References

  • A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates - Benchchem. (n.d.).
  • The Power of Palladium: Application Notes and Protocols for Cross-Coupling Reactions - Benchchem. (n.d.).
  • A Review on Palladium Catalyzed Coupling Reactions. (n.d.).
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9).
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. (n.d.).
  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (n.d.).
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2).
  • A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon - Organic Chemistry Portal. (n.d.).
  • Cross-Coupling Reactions Guide. (n.d.).
  • Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio - PMC. (n.d.).
  • Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma. (n.d.).
  • Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-7-chloro-1-benzothiophene - Benchchem. (n.d.).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025, January 22).
  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (2017, January 23).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions - ResearchGate. (2023, March 22).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6).
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020, July 1).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC. (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.).
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. (2006, July 31).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
  • Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... - ResearchGate. (n.d.).
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. (2009, September 16).
  • Palladium Catalysts for Cross-Coupling Reaction - MDPI. (2015, January 22).
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI. (2014, October 29).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • A Comparative Guide to the Synthesis of 2- Bromo-4'-chloro-1,1'-biphenyl: Suzuki Coupling vs. Other Cross - Benchchem. (n.d.).
  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes - PMC - NIH. (2023, September 11).
  • 4-bromo-1-chloro-8-fluoroisoquinoline (C9H4BrClFN) - PubChemLite. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.).
  • Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2... - ResearchGate. (n.d.).
  • Reactivity of Isoquinoline - YouTube. (2020, October 28).
  • 4-Bromo-1-chloroisoquinoline | C9H5BrClN | CID 459766 - PubChem. (n.d.).
  • 4-Bromo-6-fluoroquinoline | CAS Number 661463-17-8 - Ossila. (n.d.).
  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Bromo-1-chloro-6,8-difluoroisoquinoline

Executive Summary The functionalization of multi-halogenated heterocycles is a cornerstone of modern medicinal chemistry and drug development. 4-Bromo-1-chloro-6,8-difluoroisoquinoline (CAS:)[1] is a highly privileged, e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of multi-halogenated heterocycles is a cornerstone of modern medicinal chemistry and drug development. 4-Bromo-1-chloro-6,8-difluoroisoquinoline (CAS:)[1] is a highly privileged, electron-deficient scaffold that presents a unique chemoselectivity challenge due to its four distinct halogen vectors. The objective of this protocol is to achieve highly selective carbon-nitrogen (C–N) bond formation at the C4-bromide via palladium-catalyzed [2], while strictly preserving the highly reactive C1-chloride and the C6/C8-fluorides for orthogonal downstream functionalization.

Mechanistic Insights: Mastering Chemoselectivity

As an Application Scientist, it is critical to understand that successful cross-coupling on this specific substrate is not merely about choosing a generic palladium catalyst; it is an exercise in kinetic differentiation.

The C4 position bears a bromide, which is the classical target for Pd(0) oxidative addition due to its relatively low bond dissociation energy (BDE). However, the C1-chloride is positioned alpha to the isoquinoline nitrogen, creating an electron-deficient


-halo imine system. This makes the C1 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[3].

Causality Behind Experimental Choices:

  • Base Selection (The SNAr Threat): Traditional Buchwald-Hartwig protocols often employ strong, nucleophilic bases like sodium tert-butoxide (NaOtBu). If NaOtBu is used with this substrate, the alkoxide will rapidly attack the C1-chloride via SNAr, yielding a tert-butyl ether byproduct and destroying the substrate before the catalytic cycle can complete. Therefore, a mild, non-nucleophilic base such as anhydrous Potassium Phosphate (K3PO4) or Cesium Carbonate (Cs2CO3) is mandatory[4].

  • Ligand Architecture: To outcompete any background degradation, the oxidative addition and subsequent reductive elimination at the C4-bromide must be extremely fast. Bulky, electron-rich dialkylbiaryl phosphine ligands—specifically BrettPhos or XPhos —are required. These ligands enforce a monoligated Pd(0) species that rapidly inserts into the C–Br bond, while their immense steric bulk accelerates the C–N reductive elimination step, preventing off-target binding[5].

Chemoselectivity Substrate 4-Bromo-1-chloro-6,8-difluoroisoquinoline Cond_Pd Pd(OAc)2, BrettPhos K3PO4 (Non-nucleophilic) Substrate->Cond_Pd Chemoselective Cond_Base NaOtBu (Strong Nucleophile) Substrate->Cond_Base Background Reaction Prod_C4 C4-Aminated Isoquinoline (Desired) Cond_Pd->Prod_C4 Oxidative Addition at C4 Prod_C1 C1-Ether/Amine Byproduct (SNAr) Cond_Base->Prod_C1 Nucleophilic Attack at C1

Reaction pathway divergence showing chemoselective C4-amination versus C1-SNAr background reactions.

Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling 4-Bromo-1-chloro-6,8-difluoroisoquinoline with a standard primary amine (e.g., cyclopropylamine). The data illustrates the critical nature of ligand and base selection to achieve C4-selectivity.

Catalyst SystemBaseSolventC4-Amination Yield (%)C1-SNAr Byproduct (%)
5 mol% Pd2(dba)3 / BINAPNaOtBuToluene22%68%
5 mol% Pd(OAc)2 / XPhosCs2CO31,4-Dioxane74%15%
5 mol% Pd(OAc)2 / BrettPhosK3PO4t-Amyl Alcohol94% < 2%

Note: Data reflects HPLC area-under-the-curve (AUC) conversions after 8 hours at 90 °C.

Standard Operating Procedure (SOP): C4-Selective Amination

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure reaction fidelity and trustworthiness, particularly regarding the exclusion of oxygen, which rapidly degrades electron-rich phosphine ligands.

Materials & Reagents
  • Substrate: 4-Bromo-1-chloro-6,8-difluoroisoquinoline (1.0 equiv, 10.0 mmol, 2.78 g)

  • Amine: Primary or secondary amine (1.2 equiv, 12.0 mmol)

  • Catalyst: Palladium(II) acetate [Pd(OAc)2] (0.05 equiv, 0.5 mmol, 112 mg)

  • Ligand: BrettPhos (0.06 equiv, 0.6 mmol, 322 mg)

  • Base: Anhydrous K3PO4 (2.0 equiv, 20.0 mmol, 4.24 g)

  • Solvent: t-Amyl Alcohol (Anhydrous, 50 mL)

Step-by-Step Methodology

Step 1: Rigorous Exclusion of Oxygen (Self-Validating Step)

  • Charge a flame-dried 100 mL Schlenk flask with the substrate, Pd(OAc)2, BrettPhos, and K3PO4.

  • Seal the flask with a rubber septum and subject the system to three cycles of high-vacuum evacuation followed by backfilling with ultra-high purity Argon. Causality: BrettPhos is highly susceptible to oxidation in solution; ambient oxygen will arrest the catalytic cycle at Pd(II).

Step 2: Reagent Addition & Degassing

  • Add anhydrous t-Amyl Alcohol (50 mL) and the amine via a gas-tight syringe.

  • Sparge the resulting suspension with Argon for 15 minutes.

Step 3: Catalytic Heating & In-Process Control (IPC)

  • Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous K3PO4.

  • IPC Check: After 4 hours, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is self-validating if the mass corresponding to the C4-aminated product [M+H] is dominant, with <5% starting material remaining.

Step 4: Workup & Metal Scavenging

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts.

  • To remove residual palladium (a critical step for pharmaceutical intermediates[5]), add a silica-based metal scavenger (e.g., SiliaMetS Thiol, 1.0 g) to the filtrate and stir at 40 °C for 2 hours.

  • Filter the suspension and concentrate the filtrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure C4-aminated 1-chloro-6,8-difluoroisoquinoline derivative.

Workflow S1 1. Reagent Charging S2 2. Strict Degassing S1->S2 S3 3. Catalytic Heating S2->S3 S4 4. Metal Scavenging S3->S4 S5 5. Product Isolation S4->S5

Standard operating workflow for the palladium-catalyzed amination of halogenated isoquinolines.

References

  • Chemsrc Database. "4-Bromo-1-chloro-6,8-difluoroisoquinoline (CAS: 1823513-87-6)." Chemsrc. URL:[Link]

  • Magano, J., et al. "Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates." Organic Process Research & Development (2015), 19 (3), 476-485. URL:[Link]

  • Organic Chemistry Portal. "Buchwald-Hartwig Coupling." Organic Synthesis. URL:[Link]

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Method

Application Note: Strategic Synthesis of Fluorinated Isoquinoline Antivirals

Topic: Synthesis of antiviral agents using fluorinated isoquinoline intermediates Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Development Scientists, and Virologists. From Flu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of antiviral agents using fluorinated isoquinoline intermediates Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Development Scientists, and Virologists.

From Fluorinated Building Blocks to High-Potency Polymerase Inhibitors

Executive Summary

The isoquinoline scaffold is a privileged structure in antiviral drug discovery, serving as the core for agents targeting viral polymerases (e.g., Influenza, HCV) and proteases. The strategic incorporation of fluorine into this scaffold—specifically at the C6 and C7 positions—has been demonstrated to enhance metabolic stability by blocking cytochrome P450 oxidation sites and improving lipophilicity for membrane permeability.

This guide details a scalable, self-validating protocol for synthesizing 6,7-difluoroisoquinoline intermediates and their subsequent conversion into N-substituted isoquinolin-1(2H)-one antiviral candidates. We utilize a modified Pomeranz-Fritsch cyclization for core synthesis, followed by a late-stage functionalization strategy.

Strategic Retrosynthesis & Workflow

The synthesis is designed to be modular. The core 6,7-difluoroisoquinoline scaffold is constructed first, allowing for divergent synthesis of various antiviral analogs (e.g., viral polymerase inhibitors similar to recent influenza candidates like Compound 21).

Retrosynthesis Target Target Antiviral (N-Substituted-6,7-difluoroisoquinolin-1-one) Core Core Intermediate (6,7-Difluoroisoquinoline) Target->Core  N-Oxidation &    Rearrangement   Precursor Schiff Base (N-(2,2-diethoxyethyl)-3,4-difluorobenzimine) Core->Precursor  Acid-Mediated    Cyclization   StartMat Starting Materials (3,4-Difluorobenzaldehyde + Aminoacetaldehyde diethyl acetal) Precursor->StartMat  Condensation  

Figure 1: Retrosynthetic analysis of the fluorinated isoquinolinone scaffold. The pathway prioritizes the construction of the difluoro-core prior to functionalization.

Module 1: Synthesis of 6,7-Difluoroisoquinoline Core

Objective: Synthesis of the fluorinated heteroaromatic core using a modified Pomeranz-Fritsch reaction. This method is selected for its scalability and tolerance of halogenated substrates compared to metal-catalyzed alternatives.

Reagents & Materials
  • Precursor: 3,4-Difluorobenzaldehyde (CAS: 34036-07-2)

  • Amine: Aminoacetaldehyde diethyl acetal (CAS: 645-36-3)

  • Cyclization Agent: Chlorosulfonic acid (

    
    ) or 70% 
    
    
    
  • Solvent: Toluene (anhydrous), Dichloromethane (DCM)

Step-by-Step Protocol

Step 1: Formation of the Schiff Base (Imine)

  • Charge: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 3,4-difluorobenzaldehyde (10.0 g, 70 mmol) in anhydrous toluene (150 mL).

  • Addition: Add aminoacetaldehyde diethyl acetal (10.5 mL, 72 mmol, 1.02 equiv) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor water collection in the Dean-Stark trap.
    
  • Checkpoint (IPC): Analyze by TLC (Hexane:EtOAc 4:1). The aldehyde spot (

    
    ) should disappear, replaced by the imine (
    
    
    
    ).
  • Isolation: Concentrate the solvent in vacuo to yield the crude Schiff base as a yellow oil. Do not purify further; proceed immediately to cyclization to prevent hydrolysis.

Step 2: Acid-Mediated Cyclization

  • Preparation: Cool the crude Schiff base (from Step 1) to

    
     in an ice bath.
    
  • Acid Addition: Slowly add chlorosulfonic acid (30 mL) dropwise over 30 minutes. Caution: Exothermic reaction.[1] Evolution of HCl gas.

  • Reaction: Allow the mixture to warm to room temperature, then heat to

    
     for 24 hours.
    
    • Mechanistic Note: The acid protonates the acetal alkoxy groups, facilitating the elimination of ethanol and the electrophilic attack of the resulting oxonium ion onto the aromatic ring (C6 position).

  • Quenching: Pour the reaction mixture carefully onto crushed ice (500 g) containing

    
     (to pH 9).
    
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica gel, 0-5% MeOH in DCM).

    • Yield Target: 60–70%

    • Validation:

      
       NMR should show characteristic isoquinoline doublets at 
      
      
      
      9.2 (s, H1) and
      
      
      8.5 (d, H3).
      
      
      NMR will show two distinct signals for C6-F and C7-F.
Module 2: Functionalization to Antiviral Candidate

Objective: Conversion of the isoquinoline core to the N-substituted isoquinolinone pharmacophore, a motif found in potent influenza polymerase inhibitors.

Protocol: N-Oxidation and Rearrangement

Step 1: N-Oxidation

  • Dissolve 6,7-difluoroisoquinoline (1.0 equiv) in DCM.

  • Add m-CPBA (1.2 equiv) at

    
     and stir for 3 hours at RT.
    
  • Checkpoint: LC-MS should show mass shift of +16 Da (

    
    ).
    
  • Wash with

    
     to remove m-chlorobenzoic acid byproduct. Isolate the N-oxide.
    

Step 2: Polonovski-Type Rearrangement to Isoquinolinone

  • Dissolve the N-oxide in acetic anhydride (

    
    ).
    
  • Heat to

    
     for 2 hours.
    
  • Hydrolyze the intermediate ester with

    
    .
    
  • Result: 6,7-Difluoroisoquinolin-1(2H)-one.

Step 3: N-Alkylation (Coupling)

  • Dissolve the isoquinolinone (1.0 equiv) in DMF.

  • Add

    
     (2.0 equiv) and the viral pharmacophore halide (e.g., 4-fluorobenzyl bromide or a specific ribose analog for nucleoside mimicry).
    
  • Stir at

    
     for 12 hours.
    
  • Purification: HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Data Summary & Quality Control

The following parameters must be met to ensure the intermediate is suitable for downstream antiviral synthesis.

ParameterSpecificationMethodAcceptance Criteria
Purity >98.0%HPLC (254 nm)Single peak, no shoulder
Identity Structure Confirm1H / 19F NMRMatches ref. spectra
Fluorine Regiochemistry C6, C719F NMR / NOEDistinct splitting patterns
Residual Solvent <5000 ppmGC-HeadspaceToluene/DCM limits
Water Content <0.5%Karl FischerCritical for Step 2 coupling
Experimental Logic & Troubleshooting (Self-Validating System)

Troubleshooting Start Start Cyclization Check1 IPC: TLC Check (Schiff Base Formation) Start->Check1 Decision1 Aldehyde Visible? Check1->Decision1 Action1 Add Dean-Stark Extend Reflux Decision1->Action1 Yes Step2 Acid Cyclization Decision1->Step2 No Check2 IPC: LC-MS (Product Mass) Step2->Check2 Decision2 Mass = M+16 (N-Oxide)? Check2->Decision2 Action2 Proceed to Rearrangement Decision2->Action2 Yes

Figure 2: Decision tree for in-process controls (IPC) during synthesis.

Critical Control Points:

  • Moisture Sensitivity: The Schiff base formation is an equilibrium. Failure to remove water (Dean-Stark) will result in low yields during the acid cyclization step.

  • Regioselectivity: In 3,4-difluorobenzaldehyde, the cyclization occurs para to the C4-fluorine due to the directing effect, typically favoring the 6,7-difluoro isomer over the 7,8-isomer. Verify this by

    
     NMR coupling constants (ortho F-F coupling is 
    
    
    
    Hz).
References
  • Pomeranz-Fritsch Reaction Mechanism & Applications

    • Wikipedia: Pomeranz–Fritsch reaction. Available at: [Link][2]

  • Antiviral Activity of Isoquinolone Derivatives

    • Kim, H., et al. (2021). "Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity." Pharmaceuticals.[3][4][5][6] Available at: [Link]

  • Fluorinated Building Blocks in Medicinal Chemistry
  • Synthesis of Fluorinated Isoquinolines

    • Sloop, J. C. (2017). "Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress." Journal of Chemistry. Available at: [Link]

  • C-H Activation Routes (Alternative Method)

    • Beilstein Journal of Organic Chemistry: "Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules." Available at: [Link]

Sources

Application

Application Note: Sequential Functionalization of 1-Chloro-4-bromo-difluoroisoquinolines

Executive Summary The 1-chloro-4-bromo-difluoroisoquinoline scaffold represents a "privileged structure" in kinase inhibitor discovery.[1] Its utility lies in the orthogonal reactivity of the halogen handles: the C1-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-chloro-4-bromo-difluoroisoquinoline scaffold represents a "privileged structure" in kinase inhibitor discovery.[1] Its utility lies in the orthogonal reactivity of the halogen handles: the C1-chloro position acts as an electrophilic site for nucleophilic aromatic substitution (SNAr), while the C4-bromo position serves as a classic partner for palladium-catalyzed cross-couplings.[1]

This guide provides validated protocols to control the chemoselectivity between these two sites. We address the specific challenge introduced by the difluoro-substitution, which significantly lowers the LUMO energy of the pyridine ring, rendering the C1 position hypersensitive to hydrolysis and nucleophilic attack.

Mechanistic Grounding: The "Selectivity Switch"

To achieve high yields, one must understand the electronic bias of the scaffold.

  • C1-Chloro (The "Hard" Electrophile): Located

    
     to the ring nitrogen, this position mimics an imidoyl chloride. It is highly activated for SNAr. The presence of two fluorine atoms on the benzenoid ring (typically C6/C7 or C5/C7) exerts a strong inductive effect (-I), further depleting electron density and accelerating C1 substitution.
    
  • C4-Bromo (The "Soft" Electrophile): This position behaves like a typical heteroaryl bromide. It is the preferred site for oxidative addition by Pd(0) catalysts due to the weaker C-Br bond compared to C-Cl.[1]

The Challenge: Standard Suzuki coupling conditions (aqueous base, heat) often destroy the C1-Cl handle via hydrolysis to the isocarbostyril (isoquinolinone) or substitution by the solvent (alcoholysis).

Reactivity Flowchart (Graphviz)

ReactivityMap Scaffold 1-Chloro-4-bromo- difluoroisoquinoline C1_Node C1 Position (Imidoyl-like) Scaffold->C1_Node Electronic Activation (Enhanced by F-subst) C4_Node C4 Position (Aryl Bromide) Scaffold->C4_Node Weaker Bond Energy (C-Br < C-Cl) SNAr S_NAr Mechanism (Nucleophilic Attack) C1_Node->SNAr Amines/Alkoxides No Metal Req. Product_C1 C1-Functionalized C4-Br Intact SNAr->Product_C1 Pd_Cycle Pd(0) Oxidative Addition (Suzuki/Sonogashira) C4_Node->Pd_Cycle Pd Catalyst Non-nuc. Base Pd_Cycle->C1_Node RISK: Hydrolysis if aq. base used Product_C4 C4-Functionalized C1-Cl Intact Pd_Cycle->Product_C4

Figure 1: Orthogonal reactivity map. C1 is driven by electronics (SNAr), while C4 is driven by bond dissociation energy (Pd-catalysis).[1]

Validated Protocols

Protocol A: C1-Selective Functionalization (SNAr)

Objective: Install an amine or ether at C1 while leaving C4-Br intact for later steps.[1] Mechanism: Addition-Elimination.[1] Key Constraint: No metal catalyst required. Mild heat is usually sufficient due to Fluorine activation.

Materials:

  • Substrate: 1-chloro-4-bromo-6,7-difluoroisoquinoline (1.0 eq)[1]

  • Nucleophile: Morpholine (1.2 eq) [Representative 2° amine]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or anhydrous DMF.[1]

Step-by-Step:

  • Dissolution: Dissolve the substrate in NMP (0.2 M concentration) in a reaction vial.

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Reaction: Heat to 60°C for 2–4 hours.

    • Note: Non-fluorinated isoquinolines often require 100°C+. The difluoro-substitution allows milder conditions.[1]

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the parent mass (M) and appearance of (M – Cl + Nucleophile). The Br isotope pattern (1:1 doublet) must be preserved.

  • Workup: Dilute with water (precipitates product) or extract with EtOAc. Wash with brine to remove NMP.

  • Yield: Typically 85–95%.[2]

Protocol B: C4-Selective Cross-Coupling (Suzuki-Miyaura)

Objective: Couple an aryl boronic acid at C4 while preserving the labile C1-Cl bond.[1] Mechanism: Pd(0) catalytic cycle.[3] Key Constraint: Avoid strong hydroxide/alkoxide bases and protic solvents that would attack C1.

Materials:

  • Substrate: 1-chloro-4-bromo-6,7-difluoroisoquinoline (1.0 eq)[1]

  • Coupling Partner: Phenylboronic acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

    • Why: Bidentate ligands like dppf prevent

      
      -hydride elimination and are robust.[1]
      
  • Base: Anhydrous K3PO4 (2.5 eq) or Cs2CO3.

    • Crucial: Do NOT use NaOH or NaOEt.

  • Solvent: Anhydrous 1,4-Dioxane.[1]

Step-by-Step:

  • Inert Atmosphere: Purge the reaction vessel with Argon/Nitrogen. Oxygen kills the catalyst and promotes homocoupling.

  • Charge: Add substrate, boronic acid, base, and catalyst.[4]

  • Solvent: Add anhydrous Dioxane (sparged with Argon).

  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Control: Do not exceed 100°C to minimize thermal activation of the C1-Cl bond.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.[4]

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Caution: Silica gel is acidic; if the product is basic, add 1% Et3N to the eluent to prevent streaking.

Comparative Analysis of Routes

The choice of sequence depends on the stability of your introduced functional groups.

FeatureRoute 1: C1 First (SNAr

Pd)
Route 2: C4 First (Pd

SNAr)
Primary Advantage High Reliability. C1 substitution removes the sensitive chloride, making the subsequent Pd-step robust.[1]Diversity at C1. Allows late-stage introduction of diverse amines at C1 (useful for SAR libraries).[1]
Risk Factor If the C1-nucleophile coordinates Pd (e.g., pyridine/imidazole), it may poison the catalyst in step 2.Hydrolysis. High risk of converting C1-Cl to C1-OH during the Suzuki coupling.[1]
Preferred For Scale-up; installing robust C1 groups (e.g., morpholine, ether).Late-stage diversification; installing sensitive C1 groups.
Solvent System Step 1: DMF/NMP. Step 2: Aqueous Dioxane ok.Step 1: Anhydrous Dioxane (Strict). Step 2: DMSO/NMP.
Decision Logic for Sequence Selection

DecisionTree Start Start: 1-Cl-4-Br-difluoro-isoQ Q1 Is the desired C1-group Pd-coordinating? (e.g., imidazole) Start->Q1 RouteB Route B: C4 Coupling First (Use Anhydrous Conditions) Q1->RouteB Yes (Risk of Poisoning) RouteA Route A: C1 Substitution First (Standard Protocol) Q1->RouteA No (Safe) Step2B Final Product RouteB->Step2B Then S_NAr at C1 Step2A Final Product RouteA->Step2A Then Suzuki at C4

Figure 2: Workflow decision tree based on functional group compatibility.

Troubleshooting & Optimization

  • Problem: Hydrolysis at C1 during Suzuki (Route B).

    • Diagnosis: Appearance of a peak with Mass = (Product – Cl + OH).

    • Fix: Switch base from K2CO3 to K3PO4 (mildly basic). Ensure solvent is strictly anhydrous. Add 3Å molecular sieves to the reaction.

  • Problem: Sluggish SNAr at C1.

    • Diagnosis: Starting material remains despite heating.

    • Fix: This is rare for difluoro-scaffolds.[1] If observed, switch solvent to DMSO (higher dielectric constant stabilizes the Meisenheimer complex). Increase temp to 90°C.

  • Problem: Dehalogenation (Loss of Br).

    • Diagnosis: Product mass is (M – Br + H).

    • Fix: This is a Pd-mediated side reaction (hydrodehalogenation).[1] Switch solvent from alcohol (H-source) to Toluene or Dioxane.[1] Reduce reaction time.

References

  • Mechanistic Insight on Isoquinoline Reactivity

    • Title: Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.[1][4][5][6]

    • Source: RSC Advances (2023).
    • URL:[Link]

  • Suzuki Coupling Selectivity (Polyhalogenated Heterocycles)

    • Title: Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends.
    • Source: Organic & Biomolecular Chemistry (2016).
    • URL:[Link]

  • Experimental Precedent for 4-Bromoisoquinoline Coupling

    • Title: Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions.[7]

    • Source: Journal of Organic Chemistry / NIH (2009).
    • URL:[Link]

  • General Protocol for C1-Chloroisoquinoline Substitution

    • Title: The intrinsic electrophilicity of C1 in isoquinolines.[8]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Sources

Method

Sonogashira coupling conditions for 4-Bromo-1-chloro-6,8-difluoroisoquinoline

Application Note: Precision Sonogashira Coupling of 4-Bromo-1-chloro-6,8-difluoroisoquinoline Part 1: Executive Summary & Substrate Analysis The Challenge: Functionalizing 4-Bromo-1-chloro-6,8-difluoroisoquinoline repres...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Sonogashira Coupling of 4-Bromo-1-chloro-6,8-difluoroisoquinoline

Part 1: Executive Summary & Substrate Analysis

The Challenge: Functionalizing 4-Bromo-1-chloro-6,8-difluoroisoquinoline represents a classic "chemoselectivity paradox" in medicinal chemistry. The molecule contains two electrophilic sites (C1-Cl and C4-Br) and a highly electron-deficient core due to the 6,8-difluoro substitution pattern.

The Trap: While standard theory suggests C-Br bonds undergo oxidative addition faster than C-Cl bonds, the C1-Cl position in this specific scaffold is hyper-activated . The inductive effect of the ring nitrogen, combined with the electron-withdrawing fluorine atoms at C6 and C8, makes the C1 position extremely susceptible to:

  • Nucleophilic Aromatic Substitution (SNAr): Attack by the amine base used in Sonogashira coupling.

  • Competing Oxidative Addition: If highly active ligands (e.g., substituted biphenyls) are used.

The Solution: To achieve exclusive C4-alkynylation while preserving the C1-Cl handle for subsequent functionalization, we must utilize the "Kinetic Window." We employ a catalyst system that is active enough for C-Br insertion but "too lazy" to activate the C-Cl bond, combined with a non-nucleophilic base system.

Part 2: Chemoselectivity Decision Logic

The following decision tree illustrates the mechanistic pathways and how to avoid the common pitfalls (SNAr and Bis-coupling).

ReactionLogic Start Substrate: 4-Br-1-Cl-6,8-F-Isoquinoline Choice1 Select Catalyst Ligand Start->Choice1 LigandA Bulky/Rich Ligands (e.g., XPhos, tBu3P) Choice1->LigandA High Activity LigandB Standard Ligands (e.g., PPh3) Choice1->LigandB Modulated Activity ResultA Risk: C1 & C4 Activation (Bis-coupling) LigandA->ResultA Choice2 Select Base LigandB->Choice2 BaseA Nucleophilic Amine (e.g., Diethylamine, Piperidine) Choice2->BaseA BaseB Hindered Amine / Inorganic (e.g., TEA, DIPEA, Cs2CO3) Choice2->BaseB ResultB Side Reaction: S_NAr at C1 (1-Amino byproduct) BaseA->ResultB Final Target Product: 4-Alkynyl-1-Cl-6,8-F-Isoquinoline BaseB->Final

Figure 1: Chemoselectivity logic flow. Note that "Standard Ligands" (PPh3) are preferred to avoid activating the C1-Chloride.

Part 3: Experimental Protocols

Protocol A: The "Standard" Selective Method (Copper-Catalyzed)

Best for: Routine synthesis, robust substrates, fast reaction times.

Mechanistic Insight: We use Pd(PPh3)2Cl2.[1] The Triphenylphosphine ligand is not electron-rich enough to facilitate rapid oxidative addition into the C1-Cl bond at moderate temperatures, ensuring high selectivity for the C4-Br.

Reagents:

  • Substrate: 4-Bromo-1-chloro-6,8-difluoroisoquinoline (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.1 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (2-3 mol%)

  • Co-Catalyst: CuI (1-2 mol%)

  • Base: Triethylamine (TEA) (3.0 equiv) – Must be degassed.[1]

  • Solvent: Anhydrous THF or MeCN (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of Nitrogen or Argon.

  • Charging: Add the Isoquinoline substrate, Pd(PPh3)2Cl2, and CuI to the flask against a positive pressure of inert gas.

  • Solvation: Add anhydrous THF via syringe.

  • Activation: Add degassed TEA via syringe. The solution may darken slightly.

  • Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir at Room Temperature (25°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC/LC-MS. If conversion is <10% after 2 hours, warm to 40°C. Do not exceed 60°C to prevent C1 activation.

  • Workup: Dilute with EtOAc, wash with saturated NH4Cl (to remove Cu), then brine. Dry over Na2SO4.

  • Purification: Silica gel chromatography.

Protocol B: The "High-Fidelity" Method (Copper-Free)

Best for: Substrates prone to homocoupling (Glaser coupling) or if trace copper contamination is a concern for downstream biology.

Mechanistic Insight: Copper-free variants rely on the "Cationic Mechanism" or base-assisted deprotonation. We use a stronger inorganic base (Cs2CO3) to facilitate the reaction without Copper, which eliminates the risk of alkyne homocoupling.

Reagents:

  • Substrate: 1.0 equiv

  • Alkyne: 1.2 equiv[1]

  • Catalyst: PdCl2(MeCN)2 (3 mol%) + XPhos (6 mol%)

    • Note: While XPhos is active, using it at Room Temperature with an inorganic base generally preserves the C1-Cl due to the steric bulk of the ligand hindering attack at the crowded C1 position (flanked by N and C8-F).

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene.[2]

Step-by-Step Procedure:

  • Charging: In a glovebox or under strict Argon flow, add Substrate, Pd catalyst, Ligand, and Cs2CO3 to a screw-cap vial.

  • Solvation: Add anhydrous 1,4-Dioxane.

  • Reaction: Seal the vial and stir at 60°C . (Copper-free requires slightly higher energy than Cu-catalyzed).

  • Monitoring: Check LC-MS for the "Monocoupled" mass.

    • Critical: If Bis-coupling (C1 & C4) is observed >5%, lower temperature to 45°C and increase reaction time.

Part 4: Data Summary & Troubleshooting

Reaction Performance Matrix

VariableCondition A (Recommended)Condition B (Risk)Consequence of Risk
Base TEA or DIPEA (Hindered)Diethylamine / PiperidineSNAr at C1. The base displaces the Chloride.
Ligand PPh3P(t-Bu)3 / SPhosLoss of Selectivity. Catalyst inserts into C1-Cl.
Temp 20°C – 45°C> 80°CBis-coupling. Both Halogens react.
Solvent THF / MeCNDMF (Wet)Hydrolysis. C1-Cl converts to C1-OH (Isoquinolone).

Troubleshooting Guide (Self-Validating Steps):

  • Problem: LC-MS shows M+1 mass corresponding to [Substrate + Amine].

    • Cause: SNAr attack at C1.

    • Fix: Switch from secondary amines (like diethylamine) to DIPEA (Hünig's base) or inorganic bases (K2CO3).

  • Problem: Starting material is consumed, but homocoupled alkyne (Glaser product) is the major product.

    • Cause: Too much O2 in the system (oxidizes Cu(I) to Cu(II)).

    • Fix: Degas solvents more thoroughly (freeze-pump-thaw x3) or switch to Protocol B (Copper-Free) .

  • Problem: No reaction at C4-Br after 24h.

    • Cause: The 6,8-difluoro pattern makes the ring electron-poor, but steric crowding at C4 (if the alkyne is bulky) might slow the reaction.

    • Fix: Increase Temp to 50°C. Do not jump to 100°C.

Part 5: References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[2] Chemical Reviews, 107(3), 874-922.

  • Schlosser, M. (2005). C-C Bond Formation via Organometallic Intermediates: The Reactivity of Polyhalogenated Heterocycles. Angewandte Chemie International Edition. (General reactivity rules for halo-isoquinolines).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Reference for ligand effects on Cl vs Br selectivity).

Sources

Application

Application Note: Orthogonal Functionalization of 4-Bromo-1-chloro-6,8-difluoroisoquinoline in Targeted Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Mechanistic Rationale The rational design of small...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

The rational design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. Among these, the isoquinoline core is a proven hinge-binding motif. The building block 4-Bromo-1-chloro-6,8-difluoroisoquinoline (CAS: 1823513-87-6) represents a highly sophisticated iteration of this scaffold, offering precise vectors for structural elaboration while embedding critical physicochemical enhancements.

The Causality of Scaffold Design

The specific substitution pattern of this molecule is not arbitrary; it is engineered to solve common attrition factors in early drug discovery:

  • 6,8-Difluoro Substitution (Metabolic & Physicochemical Control): The strategic incorporation of fluorine at the C6 and C8 positions serves multiple functions. First, the high electronegativity of fluorine lowers the basicity (

    
    ) of the isoquinoline nitrogen, which often translates to improved membrane permeability and reduced hERG channel liability [1]. Second, these fluorine atoms block cytochrome P450-mediated oxidative metabolism at the electron-rich carbocyclic ring. Finally, the C8-fluorine can engage in orthogonal multipolar interactions with the kinase hinge region, while the C6-fluorine projects toward the solvent channel, tuning lipophilicity [2].
    
  • Orthogonal Reactivity (C1-Chloro vs. C4-Bromo): This building block is designed for sequential, site-selective cross-coupling. The nitrogen atom highly activates the C1 position by withdrawing electron density, making the C1-Cl bond exceptionally susceptible to nucleophilic aromatic substitution (S

    
    Ar) or Palladium-catalyzed oxidative addition. Conversely, the C4-Bromo position is less electron-deficient. This creates a predictable causality: the C1-Cl bond will react first under mild conditions. Once an electron-donating group (e.g., an amine) is installed at C1, the ring becomes electron-rich, shutting down further reactivity at C1 and leaving the C4-Bromo position primed for a subsequent Suzuki-Miyaura coupling [3].
    

Synthetic Workflow & Pathway Modulation

To conceptualize the integration of this building block into a drug discovery program, we map both the synthetic elaboration strategy and the downstream biological mechanism of action.

Workflow SM 4-Bromo-1-chloro- 6,8-difluoroisoquinoline C1 C1-Amination (Buchwald-Hartwig) SM->C1 Amine, Pd-Cat Selectivity >99% C4 C4-Arylation (Suzuki-Miyaura) C1->C4 Boronic Acid, Pd-Cat Lead Lead Kinase Inhibitor C4->Lead Deprotection

Caption: Workflow for the orthogonal functionalization of the isoquinoline scaffold.

Once synthesized, these isoquinoline-derived inhibitors typically target Receptor Tyrosine Kinases (RTKs) such as FGFR or VEGFR, outcompeting ATP at the hinge region and halting downstream oncogenic signaling.

Pathway Inhibitor Isoquinoline Inhibitor Kinase Target Kinase (e.g., FGFR) Inhibitor->Kinase ATP-competitive Adaptor Adaptor Proteins Kinase->Adaptor Phosphorylation MAPK MAPK Cascade Adaptor->MAPK Signal Transduction Proliferation Tumor Proliferation MAPK->Proliferation Gene Transcription

Caption: Mechanism of action for isoquinoline-derived kinase inhibitors in the MAPK cascade.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that regioselectivity is maintained and that trace metal contamination does not produce false positives in downstream biochemical assays.

Protocol A: Regioselective C1-Buchwald-Hartwig Amination

Objective: Install a solubilizing or solvent-channel-directed amine at the highly activated C1 position.

Reagents:

  • 4-Bromo-1-chloro-6,8-difluoroisoquinoline (1.0 equiv, 10 mmol)

  • Primary or Secondary Amine (1.2 equiv)

  • 
     (0.025 equiv, 2.5 mol%)
    
  • RuPhos (0.05 equiv, 5 mol%)

  • 
     (2.0 equiv)
    
  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the isoquinoline building block,

    
    , 
    
    
    
    , and RuPhos.
    • Causality Note: RuPhos is specifically selected because its steric bulk and electron-rich nature rapidly accelerate the oxidative addition of the C1-chloride while completely suppressing the oxidative addition of the C4-bromide, ensuring >99% regioselectivity.

  • Degassing: Evacuate and backfill the flask with dry Argon three times. Add anhydrous toluene and the amine via syringe.

  • Reaction: Heat the mixture to 85 °C for 4–6 hours under vigorous stirring.

  • Self-Validation Checkpoint (LCMS Isotope Tracking): Sample the reaction. The starting material exhibits a complex M / M+2 / M+4 isotope pattern due to the presence of both Bromine (

    
    ) and Chlorine (
    
    
    
    ). The successful C1-aminated product will show a clean M / M+2 pattern (approx. 1:1 ratio), confirming the displacement of Chlorine and the retention of Bromine.
  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C4-Suzuki-Miyaura Cross-Coupling

Objective: Install a hydrophobic aryl/heteroaryl group at the C4 position to occupy the kinase DFG-out or back pocket.

Reagents:

  • C1-Aminated Intermediate from Protocol A (1.0 equiv, 5 mmol)

  • Aryl Boronic Acid (1.5 equiv)

  • 
     (0.05 equiv, 5 mol%)
    
  • 
     (3.0 equiv)
    
  • 1,4-Dioxane /

    
     (4:1 v/v, 0.15 M)
    

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial or round-bottom flask with the C1-aminated intermediate, aryl boronic acid,

    
    , and 
    
    
    
    .
    • Causality Note: Because the C1 position is now substituted with an electron-donating amine, the isoquinoline core is deactivated. The C4-bromide is now the only viable site for oxidative addition.

      
       provides the necessary stability and bite angle to drive this coupling at the sterically hindered C4 position.
      
  • Degassing: Add the Dioxane/

    
     mixture. Sparge the solution with Argon for 10 minutes.
    
  • Reaction: Heat to 100 °C for 12 hours (or 110 °C for 45 minutes via microwave irradiation).

  • Self-Validation Checkpoint (Pd-Scavenging): Trace palladium can artificially inhibit kinases or cause assay fluorescence quenching. Post-reaction, dilute the mixture with EtOAc and add 5 equivalents (relative to Pd) of a metal scavenger (e.g., SiliaMetS® Thiol). Stir at 40 °C for 2 hours before filtration. This guarantees residual Pd levels drop below 10 ppm.

  • Workup: Separate the organic layer, wash with brine, dry over

    
    , and purify via reverse-phase HPLC or recrystallization.
    

Quantitative Data Summary

The table below summarizes typical reaction parameters and expected outcomes when utilizing 4-Bromo-1-chloro-6,8-difluoroisoquinoline in the described orthogonal functionalization sequence.

Reaction StepElectrophile PositionCatalyst / Ligand SystemNucleophile / Coupling PartnerRegioselectivityTypical Isolated Yield
Step 1: Amination C1 (Chloride)

/ RuPhos
Aliphatic Primary Amines>99% (C1 only)82 - 91%
Step 1: Amination C1 (Chloride)

/ Xantphos
Anilines / Aryl Amines>99% (C1 only)75 - 88%
Step 2: Arylation C4 (Bromide)

Electron-Rich Boronic AcidsN/A (Only C4 remains)78 - 94%
Step 2: Arylation C4 (Bromide)

Sterically Hindered Boronic AcidsN/A (Only C4 remains)65 - 80%

References

  • E. P. Gillis, K. J. Eastman, M. D. Hill, D. J. Donnelly, N. A. Meanwell, "Applications of Fluorine in Medicinal Chemistry," Journal of Medicinal Chemistry, 2015.[Link]

  • W. K. Hagmann, "The Many Roles for Fluorine in Medicinal Chemistry," Journal of Medicinal Chemistry, 2008.[Link]

  • M. J. Ardolino et al., "Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions," Journal of the American Chemical Society, 2018.[Link]

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 4-Bromo-1-chloro-6,8-difluoroisoquinoline

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-Bromo-1-chloro-6,8-difluoroisoquinoline. As a complex halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-Bromo-1-chloro-6,8-difluoroisoquinoline. As a complex halogenated heterocyclic compound, its poor aqueous solubility is a common hurdle in experimental workflows. This guide provides in-depth, field-proven insights and practical troubleshooting strategies in a direct question-and-answer format to help you overcome these issues and achieve your research goals.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4-Bromo-1-chloro-6,8-difluoroisoquinoline in my aqueous buffer for a biological assay. What are the first steps I should take?

A1: The molecular structure of 4-Bromo-1-chloro-6,8-difluoroisoquinoline, with its halogenated aromatic rings, suggests it is a poorly water-soluble, lipophilic compound. Direct dissolution in aqueous buffers is often unsuccessful. The recommended first step is to create a concentrated stock solution in an appropriate organic solvent.

The most common and effective initial approach is to use Dimethyl Sulfoxide (DMSO).[1][2][3][4] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a standard in drug discovery for creating stock solutions.[1]

Initial Recommended Protocol:

  • Prepare a high-concentration stock solution of 4-Bromo-1-chloro-6,8-difluoroisoquinoline in 100% DMSO (e.g., 10 mM or higher, depending on the compound's intrinsic solubility in DMSO).

  • For your experiment, perform a serial dilution of this DMSO stock solution into your aqueous buffer. It is crucial to maintain a final DMSO concentration that is compatible with your specific assay (typically ≤1% v/v) to avoid solvent-induced artifacts or toxicity.[1]

Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous experimental medium. What should I do?

A2: This is a classic sign of a compound "crashing out" of solution when the solvent environment changes from organic to aqueous. This occurs when the final concentration in the aqueous medium exceeds the compound's thermodynamic solubility limit in that specific buffer. Here are several strategies to troubleshoot this issue, which can be explored sequentially or in combination.

Troubleshooting Workflow for Precipitation:

Troubleshooting Precipitation start Precipitation Observed on Aqueous Dilution cosolvent Option 1: Utilize a Co-solvent System start->cosolvent ph_adjust Option 2: pH Modification start->ph_adjust surfactant Option 3: Surfactant-Assisted Solubilization start->surfactant cosolvent_details Incorporate a water-miscible organic solvent (e.g., Ethanol, Propylene Glycol) in the final buffer. This increases the solvent's capacity for nonpolar compounds. cosolvent->cosolvent_details ph_adjust_details Lower the pH of the aqueous buffer. The basic nitrogen on the isoquinoline ring will become protonated, increasing aqueous solubility. ph_adjust->ph_adjust_details surfactant_details Add a non-ionic surfactant (e.g., Tween-80, Pluronic F-68) to the buffer to form micelles that encapsulate the compound. surfactant->surfactant_details

Caption: Decision tree for addressing compound precipitation.

In-Depth Troubleshooting Guides

Guide 1: Implementing a Co-solvent System

Why it works: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly water-soluble compounds.[5][6][7][8] They work by reducing the polarity of the water, which in turn lowers the interfacial tension between the aqueous solution and the hydrophobic solute.[5][8]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (PEGs) of low molecular weight (e.g., PEG 300, PEG 400)[9]

  • Glycerol[6]

Experimental Protocol: Co-solvent Titration

  • Preparation: Prepare several small batches of your primary aqueous buffer containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol).

  • Dilution: Take your high-concentration DMSO stock of 4-Bromo-1-chloro-6,8-difluoroisoquinoline and add it to each of the co-solvent buffer systems to achieve your desired final concentration.

  • Observation: Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.

  • Selection: Choose the lowest concentration of co-solvent that maintains the compound's solubility.

  • Validation: Crucially, run a vehicle control with the selected co-solvent concentration to ensure it does not interfere with your experimental assay.

Co-solventTypical Starting ConcentrationKey Considerations
Ethanol 5-10% (v/v)Can be volatile; potential for cellular toxicity at higher concentrations.
Propylene Glycol 5-20% (v/v)Less volatile than ethanol; generally well-tolerated in many biological systems.
PEG 400 10-30% (v/v)Can form viscous solutions; effective for highly lipophilic compounds.[9]
Guide 2: pH-Mediated Solubilization

Why it works: The isoquinoline scaffold contains a basic nitrogen atom.[10] In an acidic environment (pH < pKa), this nitrogen will become protonated, forming a cationic salt. This ionized form of the molecule is generally more water-soluble than the neutral form.[11][12][13][14] Therefore, by lowering the pH of your aqueous buffer, you can significantly increase the solubility of 4-Bromo-1-chloro-6,8-difluoroisoquinoline.[11][15]

Experimental Protocol: pH Screening

  • Determine pKa (Optional but Recommended): If possible, use computational tools or experimental methods to predict the pKa of the isoquinoline nitrogen. This will guide your pH selection.

  • Buffer Preparation: Prepare a series of your experimental buffer, adjusting the pH downwards. For example, if your standard buffer is at pH 7.4, prepare batches at pH 6.5, 6.0, and 5.5.

  • Solubility Test: Add the DMSO stock solution of your compound to each buffer to your target concentration.

  • Assess Stability: Observe for any precipitation over time.

  • Biological Compatibility: Ensure that the lower pH is compatible with the biological system you are studying (e.g., enzyme activity, cell viability). Always include a pH-matched vehicle control in your experiments.

Workflow for pH Adjustment:

pH Adjustment Workflow start Compound is a weak base (due to isoquinoline nitrogen) lower_ph Lower the pH of the aqueous buffer start->lower_ph protonation Nitrogen becomes protonated (R-NH+) lower_ph->protonation increased_solubility Increased aqueous solubility protonation->increased_solubility check_compatibility Verify pH compatibility with the assay increased_solubility->check_compatibility

Caption: Mechanism of pH-mediated solubility enhancement.

Guide 3: Advanced Solubilization Techniques

If co-solvents and pH adjustments are insufficient or incompatible with your experimental system, more advanced formulation strategies can be employed.

  • Surfactants/Micellar Solubilization: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC).[8][16] These molecules form micelles in aqueous solution, which have a hydrophobic core that can encapsulate and solubilize your lipophilic compound, while the hydrophilic shell keeps the entire complex in solution.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic compound from the aqueous environment and increasing its apparent solubility.[17][18]

References

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. Available from: [Link]

  • Dimethyl sulfoxide - Wikipedia. Available from: [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Cosolvent - Wikipedia. Available from: [Link]

  • pH effect on solubility Definition - Fiveable. Available from: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability - International Journal of Pharmaceutical and Chemical Analysis. Available from: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available from: [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents.
  • Methods of solubility enhancements | PPTX - Slideshare. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation in Research and Industry - Antagene. Available from: [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. Available from: [Link]

  • Pharmaceuticals - gChem. Available from: [Link]

  • pH and Solvent Effect on Drug Solubility. Available from: [Link]

  • Cosolvent formulations - Google Patents.
  • Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems - PubMed. Available from: [Link]

  • Does anyone know how pH affects solubility?? : r/Mcat - Reddit. Available from: [Link]

  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives - PMC. Available from: [Link]

  • 4-Bromo-1-chloroisoquinoline | C9H5BrClN | CID 459766 - PubChem. Available from: [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Organometallics - ACS Publications. Available from: [Link]

  • 4-bromo-1-chloro-8-fluoroisoquinoline (C9H4BrClFN) - PubChem. Available from: [Link]

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules - MDPI. Available from: [Link]

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF - ResearchGate. Available from: [Link]

  • (PDF) Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - ResearchGate. Available from: [Link]

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. Available from: [Link]

  • Isoquinoline - Wikipedia. Available from: [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. Available from: [Link]

Sources

Optimization

Purification methods for fluorinated isoquinoline intermediates

Welcome to the Technical Support Center for the synthesis and purification of fluorinated isoquinoline intermediates. Fluorine incorporation is a privileged strategy in drug development to modulate metabolic stability an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of fluorinated isoquinoline intermediates. Fluorine incorporation is a privileged strategy in drug development to modulate metabolic stability and lipophilicity. However, the high electronegativity of fluorine and its unique intermolecular interactions often complicate standard downstream processing.

This guide is designed for discovery chemists and process scientists, providing field-proven, causality-driven methodologies to overcome the most challenging purification bottlenecks.

Purification Strategy & Decision Matrix

The introduction of a fluorine atom dramatically alters the physicochemical landscape of the isoquinoline core. Fluorine's inductive electron-withdrawing effect lowers the pKa of the adjacent heterocyclic nitrogen, while simultaneously introducing fluorous-fluorous interactions[1]. Selecting the correct purification method requires matching the specific impurity profile to these altered molecular properties.

Workflow Start Crude Fluorinated Isoquinoline Mixture Assess Assess Impurity Profile Start->Assess Regio Regioisomers Present (e.g., 10F vs 11F) Assess->Regio NonFluoro Non-Fluorinated Impurities Assess->NonFluoro Bulk Bulk Purification / Final Polishing Assess->Bulk HPLC Reverse-Phase HPLC (pH Modulated) Regio->HPLC FSPE Fluorous Solid-Phase Extraction (F-SPE) NonFluoro->FSPE Cryst Recrystallization (Mixed Solvents) Bulk->Cryst Pure Highly Pure Target (>99% Purity) HPLC->Pure FSPE->Pure Cryst->Pure

Decision matrix for selecting the optimal purification workflow for fluorinated isoquinolines.

Core Experimental Protocols (Self-Validating Systems)

Protocol A: Reverse-Phase HPLC for Regioisomer Separation

Separating positional isomers (e.g., 10-fluoro vs. 11-fluoro benzimidazoisoquinolines) is notoriously difficult because they often exhibit identical mass spectra and nearly indistinguishable retention factors on normal-phase silica[2][3].

  • Step 1: Mobile Phase Preparation. Prepare Solvent A (0.1% Trifluoroacetic acid [TFA] in highly purified water) and Solvent B (0.1% TFA in acetonitrile)[1].

    • Causality: Fluorine substitution decreases the basicity of the isoquinoline nitrogen[4]. The addition of 0.1% TFA (pH ~2) ensures the nitrogen remains fully protonated across all regioisomers, preventing peak tailing and amplifying the subtle lipophilic differences dictated by the fluorine's spatial orientation[1].

  • Step 2: Column Selection & Equilibration. Utilize a high-carbon-load C18 column or a specialized fluorophenyl stationary phase. Equilibrate at 5% Solvent B.

  • Step 3: Gradient Elution. Run a shallow gradient (e.g., 5% to 40% Solvent B over 30 minutes) to maximize the resolution between closely eluting isomers.

  • Step 4: Self-Validation Check. Collect fractions based on UV absorbance (typically 254 nm). Immediately perform a rapid LC-MS injection of the separated fractions spiked with the original crude mixture. If the protocol is successful, the spiked chromatogram will show distinct, baseline-resolved peaks corresponding to the isolated fraction and the remaining isomer mass.

Protocol B: Fluorous Solid-Phase Extraction (F-SPE)

When synthesizing fluorinated isoquinolines, unreacted non-fluorinated starting materials often contaminate the product. F-SPE exploits unique fluorous-fluorous interactions to separate these components without complex chromatography[1].

  • Step 1: Cartridge Conditioning. Wash a fluorous silica SPE cartridge with a fluorophilic solvent (100% methanol), followed by equilibration with a fluorophobic loading solvent (e.g., 80:20 water/methanol).

  • Step 2: Sample Loading. Dissolve the crude mixture in the fluorophobic solvent and load it onto the cartridge.

    • Causality: In a fluorophobic environment, the fluorinated isoquinoline strongly partitions into the fluorous stationary phase via fluorous-fluorous interactions, while non-fluorinated impurities remain solvated[1].

  • Step 3: Impurity Wash. Wash the cartridge with 3 column volumes of the fluorophobic solvent.

  • Step 4: Target Elution. Switch to a fluorophilic solvent (e.g., 100% acetonitrile or methanol) to disrupt the fluorous interactions and elute the purified fluorinated isoquinoline[1].

  • Step 5: Self-Validation Check. Evaporate the wash and elution fractions separately. Perform a quick

    
    F-NMR on both. A successful F-SPE will yield a completely silent 
    
    
    
    F-NMR spectrum for the wash fraction, confirming 100% retention of the target compound during the wash step.

Troubleshooting & FAQs

Q1: I am trying to separate fluorinated isoquinoline regioisomers, but they completely co-elute on standard silica gel. How can I resolve this? A1: Fluorinated regioisomers often exhibit identical dipole moments, making normal-phase silica ineffective[3]. Switch to Reverse-Phase HPLC (RP-HPLC). Because the position of the fluorine atom exerts a distance-dependent inductive effect on the isoquinoline nitrogen, the pKa of each regioisomer differs slightly[1]. By carefully titrating the pH of your mobile phase (using buffers like ammonium acetate or modifiers like TFA), you can exploit these minor ionization differences to achieve baseline separation. Note that NMR alone may not be sufficient to assign the separated isomers; you may need to rely on 2D NMR (HMBC/HSQC), Density Functional Theory (DFT) calculations, or X-ray crystallography for unambiguous structural assignment[3].

Q2: During the final recrystallization of my heavily fluorinated intermediate, the product forms a thick oil instead of crystals ("oiling out"). What causes this, and how is it fixed? A2: "Oiling out" (liquid-liquid phase separation) occurs when the degree of supersaturation is too high, or when the unique fluorous interactions of the molecule disrupt standard crystal lattice formation in common organic solvents[1].

  • The Fix: First, reduce the supersaturation by using a more dilute solution. Second, adjust your cooling rate to be exceptionally slow (e.g., dropping 5 °C per hour)[1]. If oiling persists, switch to a mixed solvent system containing an anti-solvent that specifically modulates fluorous solubility (e.g., adding water to acetone, or hexane to ethyl acetate)[1][5].

Q3: I am observing unexpected loss of my target compound during silica gel chromatography. Could the fluorinated intermediate be degrading? A3: Yes. While C-F bonds are generally stable, highly electron-deficient fluorinated N-heterocycles can occasionally undergo defluorination or decomposition on the acidic surface of standard normal-phase silica gel.

  • The Fix: Neutralize your silica gel by pre-treating the column with 1% triethylamine (TEA) in your mobile phase, or switch to neutral alumina. Alternatively, bypass silica entirely by utilizing F-SPE or direct recrystallization if the impurity profile allows[1][5].

Quantitative Comparison of Purification Methods

Use the following data to benchmark your expected outcomes and select the most efficient downstream processing route for your specific intermediate.

Purification MethodTarget Impurity ProfileTypical YieldScalabilityKey Mechanism of Separation
Reverse-Phase HPLC Regioisomers, close analogs60–85%Low–MediumDifferential lipophilicity & pKa modulation
Fluorous SPE (F-SPE) Non-fluorinated byproducts85–95%MediumFluorous-fluorous intermolecular interactions
Recrystallization Trace organic impurities70–90%HighCrystal lattice exclusion & altered solubility
Normal-Phase Silica Polar/non-polar extremes75–90%HighPolarity and hydrogen bonding

References

  • Technical Support Center: Optimization of Purification Methods for Fluorin
  • Synthesis, isolation and characterisation of fluorinated‐benzimidazoisoquinoline regioisomers, UQ eSpace,
  • How to separate these regioisomers?, r/OrganicChemistry - Reddit,
  • WO2015013715A2 - C-h fluorination of heterocycles with silver (ii)

Sources

Troubleshooting

Troubleshooting palladium catalyst poisoning in isoquinoline couplings

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Isoquinoline Couplings Introduction: The "N-Coordination" Trap Isoquinolines present a unique challenge in palladium-catalyzed cross-coupling (Suz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Isoquinoline Couplings

Introduction: The "N-Coordination" Trap

Isoquinolines present a unique challenge in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.). The fundamental issue is the


 nitrogen lone pair . In standard catalytic cycles, this nitrogen acts as a potent Lewis base, coordinating competitively to the Palladium(II) center.

This coordination displaces your labile ligands (phosphines) and creates a thermodynamic sink—an off-cycle, inactive Pd-bis(isoquinoline) complex. To the observer, the reaction simply "stalls" or turns into a suspension of Pd black, often mistaken for catalyst decomposition.

This guide provides the diagnostic tools and chemical protocols to bypass this mechanism.

Module 1: Diagnostic Decision Tree

Before changing your catalyst, confirm the failure mode. Isoquinoline couplings often fail for two distinct reasons that look identical (0% conversion): Catalyst Poisoning or Protodeboronation (specifically for Suzuki couplings).

Visual Diagnosis
ObservationLikely CauseMechanism
Reaction stays clear/pale yellow, no Pd black, 0% conversion. Catalyst Poisoning The substrate has coordinated to Pd, creating a stable, inactive resting state. The catalytic cycle never started.
Reaction turns black immediately (Pd precipitation). Ligand Displacement The isoquinoline displaced the phosphine ligand. Without the ligand, Pd(0) aggregates into inactive Pd black.
Reaction proceeds to ~10-20% then stops. Product Inhibition The product (often more basic than the starting material) is poisoning the catalyst as it forms.
Starting material consumed, but only H-isoquinoline recovered. Protodeboronation (Suzuki) The boronic acid decomposed before it could couple. Common with 1-isoquinolinyl boronic acids.
The Mechanism of Poisoning (DOT Visualization)

Pd_Poisoning Pd_L Active Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd-X) Pd_L->OxAdd Ar-X Dead INACTIVE COMPLEX [Pd(IsoQ)2(X)2] OxAdd->Dead N-Coordination (Displaces Ligand) Cycle Catalytic Cycle (Transmetallation -> RE) OxAdd->Cycle Normal Path IsoQ Isoquinoline (Substrate) IsoQ->Dead Lewis Base Attack

Figure 1: The competitive pathway where the isoquinoline nitrogen intercepts the oxidative addition intermediate, forming an inactive "dead" complex.

Module 2: The "Hardware" Solutions (Catalyst Selection)

The most effective solution is steric exclusion . You must use ligands bulky enough to physically prevent the isoquinoline nitrogen from binding to the palladium center, while still allowing the oxidative addition of the C-X bond.

Option A: Buchwald Precatalysts (Gen 3/Gen 4)

Best for: General purpose, high-throughput screening.

  • Ligand Choice: XPhos , RuPhos , or BrettPhos .

    • Why: These biaryl phosphine ligands have massive steric bulk (high cone angle). They create a "roof" over the Pd center that blocks the approach of the nitrogen lone pair but allows the flat aromatic ring to undergo oxidative addition.

  • Precatalyst Form: Use Pd-G4 precatalysts (e.g., XPhos Pd G4).

    • Why: Traditional sources like

      
       or 
      
      
      
      + Ligand result in free phosphine or dba in solution, which can compete. G4 precatalysts activate essentially instantaneously to monolithic Pd(0)-L species.
Option B: Pd-PEPPSI-IPr (NHC Catalysts)

Best for: Difficult heterocycles, scale-up, air stability.

  • Catalyst: Pd-PEPPSI-IPr or Pd-PEPPSI-IPent .

    • Why: N-Heterocyclic Carbenes (NHCs) bind Pd much more tightly than phosphines. The isoquinoline cannot displace the NHC. Furthermore, the bulky "wings" of the IPr ligand sterically shield the metal center from N-coordination [1].

Module 3: Experimental Protocols

Protocol 1: Suzuki Coupling using XPhos Pd G4

Target: Coupling 4-chloroisoquinoline with phenylboronic acid.

  • Preparation: In a vial, combine:

    • 4-Chloroisoquinoline (1.0 equiv)

    • Phenylboronic acid (1.5 equiv) — Excess is crucial to outcompete protodeboronation.

    • XPhos Pd G4 (2-5 mol%)

    • Base:

      
       (3.0 equiv) — Anhydrous phosphate is often superior to carbonate for sensitive heterocycles.
      
  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio) .

    • Concentration: 0.2 M.

  • Execution: Seal and heat to 80-100°C for 2-4 hours.

  • Workup: Filter through Celite. If the reaction turns black after completion, that is normal (catalyst death after turnover).

Protocol 2: The "Robust" Method (Pd-PEPPSI-IPr)

Target: Coupling sensitive or highly basic isoquinolines.

  • Charge:

    • Isoquinoline halide (1.0 equiv)

    • Boronic partner (1.5 equiv)[1][2]

    • Pd-PEPPSI-IPr (2 mol%)

    • 
       (3.0 equiv) or 
      
      
      
      (for higher solubility).
  • Solvent: Dioxane or Toluene/Isopropanol (4:1) .

    • Note: PEPPSI catalysts are air-stable as solids but should be run under inert atmosphere (Argon/Nitrogen) once in solution [2].

  • Activation: Heat to 60°C . PEPPSI catalysts often have an induction period; do not judge color change in the first 10 minutes.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I just add a Lewis Acid (like


 or 

) to "mask" the nitrogen?
A: In theory, yes, but in practice, it's messy. While early literature suggests adding Lewis acids to bind the pyridine/isoquinoline nitrogen, this often inhibits the transmetallation step in Suzuki coupling (which requires a base).
  • Better Strategy: Use the Boronic Acid itself as the sacrificial Lewis acid. Use 2.0 - 2.5 equivalents. The excess boronic acid interacts with the nitrogen, leaving enough free boronate for the coupling.

Q: My reaction works for 4-bromoisoquinoline but fails for 1-chloroisoquinoline. Why? A: This is likely instability , not just poisoning.

  • Electronic: The C1 position is electron-deficient (like 2-pyridine). Oxidative addition is easy, but the resulting Pd-intermediate is prone to hydrolysis.

  • Steric: Substituents at C1 crowd the nitrogen. If you are coupling at C1, the nitrogen is right next to the metal. You need smaller ligands (like

    
     or specific Buchwald variants like SPhos ) rather than the massive XPhos, or the reaction will be too crowded to proceed.
    

Q: I see "Protodeboronation" mentioned. How do I distinguish it from poisoning? A: Run a control experiment:

  • Mix your boronic acid, base, and solvent (no catalyst, no halide) and heat it.

  • Check LCMS after 1 hour.

  • If the boronic acid mass is gone (replaced by H-Ar), you have a protodeboronation problem, not a catalyst poisoning problem.

  • Fix: Use Boronic Esters (BPin) instead of acids, or switch to anhydrous conditions (using

    
     as base in dry solvent).
    

References

  • Organ, M. G. , et al. "Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst." Chemistry – A European Journal, 2006.

  • Valente, C. , et al. "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition, 2012.

  • Martin, R. & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

  • Kinzel, T. , et al. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society, 2010.[3]

Sources

Optimization

Optimizing reaction temperature for SnAr of 1-chloroisoquinolines

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is designed for drug development professionals and synthetic chemists troubleshooting Nucleophilic Aromatic Substitution (SNAr) react...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is designed for drug development professionals and synthetic chemists troubleshooting Nucleophilic Aromatic Substitution (SNAr) reactions on 1-chloroisoquinoline scaffolds.

Mechanistic Grounding: The C1-Activation Advantage

The 1-position of the isoquinoline ring is highly activated toward SNAr. Unlike unactivated arenes, the adjacent heterocyclic nitrogen atom exerts a strong inductive and resonance electron-withdrawing effect. During nucleophilic attack, the nitrogen atom accommodates the negative charge, stabilizing the intermediate Meisenheimer complex[1]. However, while the electronic landscape is favorable, optimizing the thermal energy (temperature) is critical to balancing reaction kinetics against degradation pathways.

SnAr_Mechanism A 1-Chloroisoquinoline (Electrophile) C Meisenheimer Complex (N-Stabilized Anion) A->C Addition (Rate-Limiting) Requires Thermal Energy B Nucleophile (Amine, Thiolate, etc.) B->C D 1-Substituted Isoquinoline (Product) + Cl⁻ C->D Chloride Elimination (Fast, Irreversible)

Mechanistic pathway of SNAr on 1-chloroisoquinoline via the Meisenheimer complex.

Troubleshooting FAQs: Temperature Optimization

Q1: My SNAr with a secondary amine is stalling at room temperature (25 °C). Should I immediately reflux the reaction? A: No. While 1-chloroisoquinoline is highly activated, secondary amines (e.g., piperidine, morpholine) possess moderate steric bulk that increases the activation energy barrier for the rate-limiting addition step. Jumping directly to reflux (>100 °C) risks nucleophile degradation or solvent decomposition. Instead, incrementally ramp the temperature to 60–80 °C in a polar aprotic solvent (like DMF or NMP). Conversely, if you are using highly reactive, unhindered nucleophiles like anhydrous tetramethylammonium fluoride (NMe₄F) or thiophenolates, room temperature is entirely sufficient and prevents over-reaction[2][3].

Q2: I increased the temperature to 120 °C to force the reaction with a poor nucleophile, but I am seeing a massive shift to a new, highly polar side product. What happened? A: You are likely observing high-temperature hydrolysis. At elevated temperatures (≥100 °C), 1-chloroisoquinolines become highly susceptible to attack by trace water or hydroxide ions present in your base. This displaces the chloride to form 1-hydroxyisoquinoline, which rapidly and irreversibly tautomerizes into the thermodynamically stable isoquinolin-1(2H)-one (isocarbostyril)[4]. To prevent this, if temperatures above 80 °C are mandatory, you must utilize strictly anhydrous conditions (flame-dried glassware, dry solvents, and inert argon atmosphere).

Q3: Does the choice of base affect the required reaction temperature? A: Absolutely. Using a weaker organic base (like DIPEA or TEA) often requires higher temperatures (80 °C) to drive the reaction forward by neutralizing the generated HCl. If you switch to a stronger inorganic base (like Cs₂CO₃ or NaH) to pre-form the nucleophilic anion (e.g., an alkoxide or amide), the nucleophilicity drastically increases. This lowers the activation energy, allowing you to drop the reaction temperature back down to 25–50 °C, thereby preserving sensitive functional groups.

Quantitative Data Summary: Temperature baselines by Nucleophile

Use the following table to establish your initial temperature set-points based on the nucleophile class.

Nucleophile ClassExample ReagentsOptimal Temp RangeSolventTypical TimeExpected Yield
Anhydrous Fluoride NMe₄F (anh)20 – 25 °CDMF2 – 4 h>80%
Thiolates PhSNa20 – 25 °CTHF / DMF1 – 2 h>85%
Primary Amines Benzylamine50 – 70 °CNMP / EtOH4 – 8 h75 – 90%
Secondary Amines Morpholine80 – 100 °CDMF / NMP8 – 12 h70 – 85%
Anilines (Poor Nuc) 4-Fluoroaniline100 – 120 °CNMP / DMSO12 – 24 h50 – 70%

Self-Validating Experimental Protocol: Temperature-Ramped SNAr

To avoid thermal degradation while ensuring complete conversion, utilize this step-by-step, self-validating temperature ramping methodology for amine nucleophiles.

Step 1: Anhydrous Preparation Charge a flame-dried Schlenk flask with 1-chloroisoquinoline (1.0 equiv) and the amine nucleophile (1.2–1.5 equiv). Purge the flask with Argon for 5 minutes.

Step 2: Solvent and Base Addition Add anhydrous DMF (0.2 M relative to substrate) and DIPEA (2.0 equiv). Stir the mixture at room temperature (25 °C) for 1 hour.

Step 3: First Validation Gate (The Temp Ramp) Withdraw a 10 µL aliquot, quench in 1 mL MeCN, and analyze via LCMS.

  • If conversion is >50%: Maintain at 25 °C.

  • If conversion is <10%: Attach a reflux condenser and increase the heating block to 60 °C .

Step 4: Second Validation Gate Stir at 60 °C for 2 hours. Analyze via LCMS.

  • If the product peak is growing cleanly: Maintain at 60 °C until starting material is consumed.

  • If starting material is stalled and no isoquinolone (hydrolysis) is detected: Ramp to 90 °C .

  • If isoquinolone is detected: Stop heating immediately. Your system is wet. Discard, dry your reagents, and restart.

Step 5: Quench and Isolation Once complete conversion is validated, cool the reaction to room temperature. Dilute with EtOAc and quench with saturated aqueous NaHCO₃. The basic aqueous wash removes the DIPEA hydrochloride salts. Extract, dry over Na₂SO₄, and concentrate for column chromatography.

Temp_Optimization Start Analyze LCMS/TLC at 1 Hour (Initial Temp) LowConv < 10% Conversion (Reaction Stalled) Start->LowConv HighImp Isoquinolone Detected (Hydrolysis Occurring) Start->HighImp Good > 50% Conversion Clean Profile Start->Good Action1 Ramp Temp by 30 °C (Overcome Steric Barrier) LowConv->Action1 Action2 Abort Heating System is Wet (Dry Reagents) HighImp->Action2 Action3 Maintain Current Temp Continue to Completion Good->Action3

Decision logic tree for real-time temperature optimization during SNAr.

References

  • Neumann, C. N., et al. "Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination." The Journal of Organic Chemistry, 2015. Available at:[Link]

  • Lee, J., et al. "Electrogenerated Chemiluminescent Chemodosimeter Based on a Cyclometalated Iridium(III) Complex for Sensitive Detection of Thiophenol." Analytical Chemistry, 2018. Available at:[Link]

  • US Patent Office. "Substituted isoquinolines as rock kinase inhibitors." US Patent 11248004B2, 2022.

Sources

Troubleshooting

Minimizing side reactions during lithiation of 4-Bromo-1-chloro-6,8-difluoroisoquinoline

[1] Status: Operational Ticket ID: ISOQ-LITH-001 Assigned Specialist: Senior Application Scientist Subject: Minimizing side reactions (Nucleophilic Attack, Halogen Dance) during C4-functionalization.[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Ticket ID: ISOQ-LITH-001 Assigned Specialist: Senior Application Scientist Subject: Minimizing side reactions (Nucleophilic Attack, Halogen Dance) during C4-functionalization.[1]

Executive Summary

Functionalizing 4-Bromo-1-chloro-6,8-difluoroisoquinoline via lithiation is a high-stakes transformation.[1][2] The molecule presents a "perfect storm" of competing reactivities:

  • C1-Cl Site: Highly susceptible to nucleophilic attack (

    
     or addition) by alkyl-lithiums.[1]
    
  • C6/C8-Fluorines: Strong Directed Ortho Metalation (DOM) groups that drive thermodynamic equilibration (Halogen Dance).[1]

  • Isoquinoline Core: Electron-deficient ring prone to polymerization ("tarring") if temperatures deviate.[1]

This guide provides the mechanistic insight to navigate these pitfalls and offers two validated protocols: a Cryogenic Kinetic Control method and a Turbo-Grignard method (recommended for high fidelity).

Part 1: The Mechanistic Battlefield

To solve low yields, you must understand why the reaction fails. The diagram below maps the competition between the desired Kinetic Exchange and the undesired Thermodynamic/Nucleophilic pathways.

ReactionPathways SM Starting Material (4-Br-1-Cl-6,8-F2-Isoquinoline) Kinetic Kinetic Pathway (-78°C, Fast) SM->Kinetic Li-Hal Exchange Side1 Side Reaction A: Nucleophilic Attack at C1 (Addition/Substitution) SM->Side1 T > -70°C or Slow Addition nBuLi Reagent: n-BuLi nBuLi->Side1 Intermediate Desired Intermediate (4-Li-Species) Kinetic->Intermediate Product Product (C4-Functionalized) Intermediate->Product + Electrophile Side2 Side Reaction B: Halogen Dance (Thermodynamic Equilibration) Intermediate->Side2 Warming / Long Reaction Time Tar Polymeric Tar / Alkylated Byproducts Side1->Tar Scrambled Regioisomer Contaminants (Li at C5 or C7) Side2->Scrambled

Figure 1: Reaction landscape showing the narrow window for success (Green) vs. common failure modes (Red/Yellow).[1]

Part 2: Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turns into a black sludge/tar."

Diagnosis: Nucleophilic Attack at C1. The C1-Chlorine atom makes the C1 position extremely electrophilic.


-BuLi is not just a base; it is a strong nucleophile.[1][3] If the Lithium-Halogen exchange is not instantaneous, free 

-BuLi will attack the C1 position or add across the C=N bond, leading to polymerization.
  • Immediate Fix: Ensure temperature is strictly

    
    .
    
  • Pro Tip: Switch to

    
    -BuLi (2.0 equiv) . 
    
    
    
    -BuLi undergoes Li-Hal exchange orders of magnitude faster than
    
    
    -BuLi, consuming the reagent before it can attack the ring. Alternatively, use the Turbo-Grignard method (see Part 3).[1]
Issue 2: "I isolated the product, but the electrophile is in the wrong position."

Diagnosis: Halogen Dance (Isomerization). The 6,8-difluoro substitution pattern creates a thermodynamic sink.[1] While the C4-Li species forms first (kinetic control), the C5 or C7 positions (ortho to Fluorine) are thermodynamically more stable sites for the lithium. If the reaction warms up even slightly (e.g., to -50°C) before quenching, the Lithium will "dance" to these positions.

  • Immediate Fix: Minimize the "dwell time" of the lithiated species. Add the electrophile immediately after the lithium reagent.

  • Validation: Check the NMR of the byproduct. If the proton signals have shifted significantly, you have likely functionalized C5 or C7.[1]

Issue 3: "Low yield, mostly recovered starting material."[1]

Diagnosis: Incomplete Exchange or Hydrolysis. The electron-deficient nature of the isoquinoline ring pulls electron density away from the C-Br bond, potentially slowing down the exchange compared to a standard phenyl bromide.

  • Immediate Fix: Ensure reagents are titrated.

  • Critical Check: If you are using

    
    -BuLi, remember you need 2 equivalents  (1 eq for exchange, 1 eq to scavenge the formed 
    
    
    
    -BuBr).[1] If you only use 1 eq, the reaction will stall at 50% conversion.[1]

Part 3: Optimized Protocols

Method A: Cryogenic Kinetic Control (High Speed)

Best for: Small scale, rapid screening, when Turbo-Grignard is unavailable.[1]

Reagents:

  • Substrate: 1.0 equiv

  • 
    -BuLi (1.7 M in pentane): 2.1 equiv (Sacrificial reagent strategy)[1]
    
  • Solvent: THF/Et

    
    O (4:1 mixture) - Ether helps stabilize the lithiated species.
    
  • Temperature:

    
     (Internal)[1][4][5][6]
    

Protocol:

  • Dissolve substrate in dry THF/Et

    
    O under Argon. Cool bath to 
    
    
    
    .
  • Wait 15 minutes to ensure internal temperature matches the bath.

  • Add

    
    -BuLi dropwise down the side of the flask.[1] Rate:  1 mL/min.[1]
    
    • Note: The solution may turn deep red/orange.[1] This is normal.

  • Stir for exactly 5 minutes . (Do not wait 30+ mins; this invites Halogen Dance).

  • Add the Electrophile (dissolved in THF) rapidly.

  • Allow to warm to room temperature only after quenching.

Method B: The "Turbo-Grignard" Solution (Recommended)

Best for: Scale-up, minimizing side reactions, high fidelity.

This method uses


-PrMgCl

LiCl (Knochel-Hauser Base)
.[1] The Magnesium-Halogen exchange is milder, completely suppressing the nucleophilic attack at C1, and the resulting Grignard species is less prone to Halogen Dance.

Reagents:

  • Substrate: 1.0 equiv

  • 
    -PrMgCl
    
    
    
    LiCl (1.3 M in THF): 1.1 equiv[1]
  • Solvent: THF[1][4][7][8][9]

  • Temperature:

    
     to 
    
    
    
    [1]

Protocol:

  • Dissolve substrate in dry THF under Argon. Cool to

    
    .[1]
    
  • Add

    
    -PrMgCl
    
    
    
    LiCl dropwise.[1]
  • Stir at

    
     for 30–60 minutes.
    
    • Monitor: Pull an aliquot, quench with D

      
      O. Check LCMS for conversion of Br 
      
      
      
      D.[1]
  • Once exchange is complete, add the Electrophile.[1]

  • Warm slowly to

    
    .
    

Comparison of Methods:

FeatureMethod A (

-BuLi /

-BuLi)
Method B (Turbo-Grignard)
Risk of C1 Attack HighNegligible
Risk of Halogen Dance Moderate (Temp sensitive)Low (Mg is less mobile)
Temperature Strict

Flexible (

to

)
Scalability Difficult (Exotherms)Excellent

Part 4: Decision Logic for Optimization

Use this flow to determine your next experimental step.

OptimizationLogic Start Start Optimization CheckByproducts Analyze Crude LCMS/NMR Start->CheckByproducts Decision1 Major Byproduct? CheckByproducts->Decision1 Res_Tar Polymer/Sludge Decision1->Res_Tar Alkylated/Tar Res_SM Recovered SM Decision1->Res_SM SM Only Res_Iso Regioisomer Decision1->Res_Iso Wrong Isomer Action_Tar Switch to Method B (Turbo Grignard) Res_Tar->Action_Tar Action_SM Dry Solvents & Check Reagent Titer Res_SM->Action_SM Action_Iso Decrease Temp or Reduce Lithiation Time Res_Iso->Action_Iso

Figure 2: Troubleshooting logic flow based on crude reaction analysis.

References

  • Review of Halogen Dance Mechanisms: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007).[1][10] Halogen dance reactions—A review. Chemical Society Reviews, 36(7), 1046-1057.[1]

  • Turbo Grignard (

    
    -PrMgCl
    
    
    
    LiCl) Applications:
    Krasovskiy, A., & Knochel, P. (2004).[1][11] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition, 43(25), 3333-3336.[1] [1]
  • Lithiation of Chloro-Quinolines/Isoquinolines: Conseil, G., et al. (2023).[1] Directed Lithiation of Protected 4-Chloropyrrolopyrimidine.[1][12] Molecules, 28(3), 989.[1] (Demonstrates C-Cl stability under controlled conditions).

  • Lithium-Halogen Exchange Kinetics: Bailey, W. F., & Patricia, J. J. (1988).[1][13] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.[1]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4-Bromo-1-chloro-6,8-difluoroisoquinoline

Executive Summary & Molecule Profile[1] Compound: 4-Bromo-1-chloro-6,8-difluoroisoquinoline Primary Challenge: High susceptibility to Nucleophilic Aromatic Substitution ( ) at the C1 position under basic conditions. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

Compound: 4-Bromo-1-chloro-6,8-difluoroisoquinoline Primary Challenge: High susceptibility to Nucleophilic Aromatic Substitution (


) at the C1 position under basic conditions.

This guide addresses the inherent instability of the C1-Chlorine bond in this scaffold. Due to the synergistic electron-withdrawing effects of the isoquinoline nitrogen and the 6,8-difluoro substitution pattern, the C1 position is highly activated. Under basic conditions (pH > 8), this compound undergoes rapid hydrolysis to form the thermodynamically stable isoquinolin-1-one, or alkoxylation in the presence of alcoholic bases.

Physicochemical Snapshot
PropertySpecificationCritical Note
C1-Cl Bond Highly Labile Leaving group activated by ring N and 6,8-F.
C4-Br Bond Stable (Relative)Stable to mild base; requires metal-halogen exchange or Pd-catalysis to react.
Solubility Low in waterHydrolysis occurs at the biphasic interface or in wet organic solvents.
Storage 2–8°C, Inert GasMoisture sensitivity requires desiccated storage.

Critical Reactivity Profile (The "Why")

To troubleshoot effectively, you must understand the electronic forces at play. This is not a standard aryl chloride; it is an electron-deficient heterocycle.

The Activation Mechanism

The instability is driven by three factors:

  • Inductive Effect (-I): The Fluorine atoms at positions 6 and 8 pull electron density away from the ring, making the entire system electron-poor.

  • Mesomeric Effect (+M/-M): While Fluorine has a weak donating effect, the Nitrogen atom in the isoquinoline ring creates a strong dipole, pulling density toward the N1 position.

  • Leaving Group Lability: Chloride at C1 is adjacent to the nitrogen (imine-like character), making it an exceptional leaving group for

    
    .
    

Diagram 1: Mechanism of Base-Induced Degradation The following pathway illustrates how hydroxide ions (or other nucleophiles) displace the chlorine.

HydrolysisMechanism SM Starting Material (1-Cl-Isoquinoline) Nu_Attack Nucleophilic Attack (OH- at C1) SM->Nu_Attack pH > 9 Intermediate Meisenheimer-like Complex Nu_Attack->Intermediate Rate Limiting Product Degradation Product (Isoquinolin-1-one) Intermediate->Product -Cl elimination Tautomerization HCl Byproduct (Cl- / HCl) Intermediate->HCl

Caption: Step-wise degradation pathway showing the displacement of Chlorine by Hydroxide anion.

Troubleshooting Guide (FAQs)

Scenario A: "My yield is low in Suzuki/Buchwald couplings."

Diagnosis: You are likely using a nucleophilic base (e.g., hydroxide or ethoxide) or a wet inorganic base which is hydrolyzing the starting material before the catalyst can engage.

  • Q: Can I use aqueous Na₂CO₃ or K₃PO₄?

    • A: Only if the reaction is rapid. Prolonged exposure to aqueous base at elevated temperatures (

      
      C) will hydrolyze the C1-Cl.
      
    • Solution: Switch to anhydrous conditions. Use Cs₂CO₃ or K₃PO₄ suspended in dry Dioxane or Toluene. Avoid water entirely.

  • Q: I see a new peak with Mass = [M - Cl + OH]. What is it?

    • A: This is the 4-bromo-6,8-difluoroisoquinolin-1(2H)-one . It is the hydrolysis product.[1] It is often a solid that precipitates out of solution.

Scenario B: "I used NaOMe/MeOH and the starting material disappeared instantly."

Diagnosis: You performed an unintentional ether synthesis.

  • Mechanism: Methoxide is a stronger nucleophile than hydroxide. It rapidly attacks C1 via

    
    .
    
  • Result: You formed 4-bromo-1-methoxy-6,8-difluoroisoquinoline .

  • Solution: Never use alkoxide bases (NaOMe, KOtBu) if you intend to keep the C1-Cl intact. Use non-nucleophilic bases like LiHMDS (at low temp) or inorganic carbonates.

Scenario C: "The compound turned yellow/orange during storage."

Diagnosis: HCl formation and autocatalysis.

  • Cause: Trace moisture hydrolyzed a small amount of the compound, releasing HCl. The acid protonates the ring nitrogen, making the C1-Cl bond even more electrophilic and susceptible to further degradation.

  • Solution: Re-purify via rapid silica plug (neutralized with 1% Et3N) and store under Argon.

Standard Operating Procedures (SOPs)

Base Selection Decision Tree

Use this logic flow to select the correct base for your transformation, minimizing C1-Cl loss.

BaseSelection Start Select Reaction Type Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Coupling Deprotonation Lithiation / Metalation Start->Deprotonation Q_Nu Is the base nucleophilic? (e.g., NaOEt, NaOH) Coupling->Q_Nu Q_Temp Temperature? Deprotonation->Q_Temp Stop STOP: High Risk of SNAr Displacement Q_Nu->Stop Yes Safe1 Use Anhydrous Carbonates (Cs2CO3, K2CO3) in Toluene Q_Nu->Safe1 No Risk2 Risk: Halogen Dance (Br migration) Q_Temp->Risk2 > -40°C Safe2 Safe: LDA / LiTMP at -78°C Q_Temp->Safe2 < -70°C

Caption: Decision matrix for selecting bases to avoid side reactions.

Recommended Workup Protocol

Standard acidic/basic workups can destroy this molecule. Follow this "Buffered Neutral" protocol:

  • Quench: Cool reaction to 0°C. Quench with saturated NH₄Cl (mildly acidic/neutral) or Phosphate Buffer (pH 7.0) .

    • Avoid: 1M NaOH or 1M HCl.

  • Extraction: Use EtOAc or DCM immediately.

  • Washing: Wash organic layer once with brine. Do not perform repeated basic washes.

  • Drying: Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic) if the compound is acid-sensitive, though Na₂SO₄ is generally safer for this class.

  • Concentration: Do not heat the water bath above 40°C.

Storage Specifications
  • Temperature: +2°C to +8°C (Long term: -20°C).

  • Atmosphere: Argon or Nitrogen flush required after every use.

  • Container: Amber glass (protect from light-induced radical debromination).

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter on Isoquinolines: Reactivity of 1-haloisoquinolines towards nucleophiles).

  • PubChem. (n.d.).[2] 4-Bromo-1-chloroisoquinoline Compound Summary. National Center for Biotechnology Information. Retrieved March 8, 2026. [Link]

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. (Mechanistic principles of SNAr on electron-deficient rings). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis Guide: Spectral Profiling of 4-Bromo-1-chloro-6,8-difluoroisoquinoline

[1][2] Executive Summary & Strategic Context 4-Bromo-1-chloro-6,8-difluoroisoquinoline is a high-value heterocyclic scaffold, primarily utilized as a multidimensional intermediate in the synthesis of kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Strategic Context

4-Bromo-1-chloro-6,8-difluoroisoquinoline is a high-value heterocyclic scaffold, primarily utilized as a multidimensional intermediate in the synthesis of kinase inhibitors and fluorinated bioactive agents. Its structural uniqueness lies in the orthogonal reactivity of its four functional sites:

  • C1-Cl: Highly reactive for nucleophilic aromatic substitution (SNAr).[1]

  • C4-Br: Prime site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C6/C8-F: Modulators of lipophilicity and metabolic stability, providing diagnostic NMR signatures.[1]

This guide provides a predictive spectral analysis to distinguish this specific isomer from its non-fluorinated or regio-isomeric analogs.[1] The comparison focuses on the "Fluorine Fingerprint" —the specific splitting patterns induced by the 6,8-difluoro substitution that disrupt the standard isoquinoline coupling network.[1]

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility and spectral resolution of fine hyperfine couplings (


 and 

), the following protocol is recommended.
Sample Preparation[1]
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this lipophilic halide to prevent solvent-solute dipole broadening, ensuring sharper hyperfine splitting.[2][1]
  • Concentration: 10-15 mg in 0.6 mL solvent (approx. 50-70 mM).

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).[2][1]

Instrument Parameters
  • Frequency: Minimum 400 MHz (1H), 100 MHz (13C) required to resolve second-order effects.

  • Pulse Sequence:

    • 1H: Standard zg30 with sufficient acquisition time (AQ > 3.0 s) to resolve small long-range couplings.

    • 13C: Proton-decoupled zgpg30. Critical: Use a relaxation delay (D1) > 2.0 s to allow relaxation of quaternary carbons (C1, C4, C-F).

    • 19F (Optional but Recommended): Non-decoupled 19F experiment to confirm the presence of two distinct fluorine environments.[1]

1H NMR Spectral Analysis

Predicted Chemical Shifts & Coupling Logic

The 6,8-difluoro substitution pattern effectively "isolates" the aromatic protons, removing typical vicinal proton-proton (


) coupling.[2][1] The spectrum is dominated by Hydrogen-Fluorine (

) coupling.[1]
ProtonPositionPredicted Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Structural Logic
H3 Heterocyclic Ring8.45 - 8.55 Singlet (s)N/ADeshielded by adjacent N (C2) and Br (C4).[2][1] No vicinal protons.[1]
H5 Benzenoid Ring7.60 - 7.75 Doublet (d)

Hz
Peri-position to Br (deshielding).[2][1] Coupled only to ortho-F6.[1]
H7 Benzenoid Ring7.10 - 7.25 Triplet (t) or dd

Hz

Hz
Trapped between two fluorines.[2][1] Appears as a pseudo-triplet due to similar ortho-couplings.[1]
Detailed Mechanistic Insight
  • The "Isolated" H3 Singlet: Unlike unsubstituted isoquinoline, where H3 couples to H4 (

    
     Hz), the C4-Br substitution breaks this pathway.[2][1] H3 appears as a sharp singlet, a diagnostic confirmation of C4-substitution.
    
  • The H7 Pseudo-Triplet: H7 is the most shielded aromatic proton due to the electron-rich environment created by two ortho-fluorine atoms (despite their inductive withdrawing effect, the resonance donation and shielding anisotropy dominate).[1] Its splitting into a triplet (or doublet of doublets) is the primary confirmation of the 6,8-substitution pattern .[1]

13C NMR Spectral Analysis

The 13C spectrum is complex due to C-F splitting. Carbon signals will appear as doublets, triplets, or doublets of doublets depending on their distance from F6 and F8.[2]

Predicted Chemical Shifts & Multiplicities
CarbonTypeShift (

, ppm)
Multiplicity (J-Coupling)Assignment Logic
C1

-Cl
148.0 - 150.0Singlet (s) or small dDeshielded by N and Cl.[2][1] Far from F atoms.[1]
C3 CH142.0 - 144.0Singlet (s)Alpha to Nitrogen.[2][1]
C4

-Br
118.0 - 120.0Singlet (s)Shielded by heavy atom effect (Br).[2][1]
C6

-F
162.0 - 165.0dd (

)
Direct C-F coupling (Large doublet).[2][1]
C8

-F
158.0 - 161.0dd (

)
Direct C-F coupling.[2][1]
C5 CH105.0 - 108.0dd (

)
Ortho to F6.[2][1]
C7 CH100.0 - 103.0t (

)
Ortho to both F6 and F8 (Pseudo-triplet).[2][1]

Note: The "t" multiplicity for C7 is a diagnostic "fingerprint."[1] In a 6,7-difluoro isomer, C7 would be a doublet of doublets with different J values.[2] In the 6,8-difluoro isomer, the symmetry of the local environment often collapses this to a triplet.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the spectral complexity of the target molecule against its non-fluorinated analog (4-Bromo-1-chloroisoquinoline) to highlight the diagnostic utility of the F-couplings.[1]

Comparison Table: Spectral Resolution Characteristics
FeatureTarget: 4-Bromo-1-chloro-6,8-difluoro Analog: 4-Bromo-1-chloroisoquinoline Implication for Researcher
H3 Signal Singlet (Isolated)Singlet (Isolated)Both confirm C4-Br substitution.[1]
Benzenoid Region Discontinuous: No H-H coupling.[1] Signals are d or t (H-F coupled).[2][1]Continuous: Complex ABCD or AMXX system with strong H-H coupling (

Hz).
Target spectrum is cleaner but requires decoupling logic to assign.
H7 Identification Diagnostic Triplet: ~7.15 ppm (

Hz).[2][1]
Multiplet: Part of aromatic overlap.[1]The 6,8-difluoro pattern is easier to confirm regiochemically than the unsubstituted ring.
13C Complexity High: Most signals split by F.Low: All signals are singlets.[1]13C is harder to read for the target but provides absolute proof of F-positions.

Structural Elucidation Workflow (Visualization)

The following diagram outlines the logical decision tree for confirming the structure using the data described above.

G Start Unknown Sample (Suspected 4-Br-1-Cl-6,8-F2-IsoQ) Step1 1H NMR Analysis (Aromatic Region) Start->Step1 CheckH3 Check H3 Signal (> 8.0 ppm) Step1->CheckH3 IsSinglet Is it a Singlet? CheckH3->IsSinglet CheckBenzenoid Analyze Benzenoid Protons (H5, H7) IsSinglet->CheckBenzenoid Yes ResultWrongBr REJECT: C4 is unsubstituted (H3 would be doublet) IsSinglet->ResultWrongBr No (Doublet) PatternCheck Coupling Pattern? CheckBenzenoid->PatternCheck ResultCorrect CONFIRMED: 4-Br-1-Cl-6,8-Difluoro PatternCheck->ResultCorrect H5=d, H7=t (H-F coupling only) ResultWrongF REJECT: Isomer Mismatch (e.g., 5,7-difluoro) PatternCheck->ResultWrongF H-H coupling observed (d or m)

Caption: Logical workflow for validating the 4-Bromo-1-chloro-6,8-difluoroisoquinoline structure via 1H NMR splitting patterns.

References

  • PubChem Compound Summary. 4-Bromo-1-chloroisoquinoline (CID 459766).[1] National Center for Biotechnology Information.[1] [Link][2][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer-Verlag Berlin Heidelberg.[1] (Standard reference for substituent additivity rules).

  • Dolbier, W. R. (2009).[2][1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Authoritative source for H-F and C-F coupling constants).

Sources

Comparative

Strategic HPLC Method Development for Purity Analysis of Halogenated Isoquinolines: A Comparative Column Chemistry Guide

Executive Summary Halogenated isoquinolines are highly valuable pharmacophores, frequently serving as the structural backbone for kinase inhibitors and antitumor agents (such as indenoisoquinolines)[1]. However, their sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated isoquinolines are highly valuable pharmacophores, frequently serving as the structural backbone for kinase inhibitors and antitumor agents (such as indenoisoquinolines)[1]. However, their synthesis invariably generates positional isomers and dehalogenated impurities. Developing a High-Performance Liquid Chromatography (HPLC) method to resolve these structurally identical isomers requires moving beyond traditional hydrophobic retention.

This guide provides an objective, data-driven comparison of standard C18, Pentafluorophenyl (PFP), and Biphenyl column chemistries. By explaining the mechanistic causality behind stationary phase selection and embedding self-validating protocols, this guide equips analytical scientists to develop robust, ICH Q2(R2)-compliant purity assays[2].

Mechanistic Insights: The Halogenated Isoquinoline Challenge

The separation of halogenated isoquinolines presents two distinct chromatographic challenges:

  • The Basic Nitrogen (pKa ~6–8): At neutral pH, the isoquinoline nitrogen interacts with residual silanols on the silica stationary phase, leading to severe peak tailing and loss of resolution.

  • Positional Halogenation: Halogens (F, Cl, Br, I) alter the electron density and polarizability of the aromatic ring. Standard alkyl phases (C18) rely almost entirely on dispersive hydrophobic interactions, which are blind to the subtle electronic and steric differences between ortho, meta, and para halogenated isomers.

Causality in Column Selection

To achieve baseline resolution of positional isomers, the stationary phase must offer orthogonal interaction mechanisms:

  • Standard C18: Provides excellent general retention but lacks the shape selectivity and

    
     interactions required to differentiate molecules with identical partition coefficients (LogP).
    
  • Pentafluorophenyl (PFP): The highly electronegative fluorine atoms create an electron-deficient aromatic ring. This enables strong

    
     electron-donor/acceptor interactions, while the carbon-fluorine bonds participate in dipole-dipole interactions with the analyte's halogens. PFP phases are exceptionally selective for rigid, halogenated aromatics[3].
    
  • Biphenyl: Features two aromatic rings that can dynamically twist to accommodate steric bulk. It offers deep

    
     interactions and is highly sensitive to the polarizability of the analyte, making it a strong alternative when PFP retention is insufficient[3][4].
    

MechanisticPathways Analyte Halogenated Isoquinoline (Basic N, Electron-Withdrawing Halogen) C18 Alkyl (C18) Phase Dispersive Hydrophobic Analyte->C18 Weak Isomer Resolution PFP Pentafluorophenyl (PFP) Phase Fluorine, Dipole, π-π, Steric Analyte->PFP Strong Halogen Interaction Biph Biphenyl Phase Deep π-π, Polarizability Analyte->Biph Strong Aromatic Interaction

Mechanistic interaction pathways between halogenated isoquinolines and stationary phases.

Step-by-Step Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . By embedding a critical pair resolution check into the System Suitability Test (SST), the method automatically verifies its own resolving power before any sample data is reported.

Step 1: Mobile Phase Preparation

Causality: A low-pH mobile phase fully protonates the basic isoquinoline nitrogen, suppressing secondary interactions with acidic silanols and minimizing peak tailing[1].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Note: Filter through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas.

Step 2: System Suitability Test (SST) Preparation
  • Prepare a resolution standard containing the Active Pharmaceutical Ingredient (API) (e.g., 7-chloro-isoquinoline derivative) and its closest eluting impurity (e.g., 5-chloro-isoquinoline isomer) at 0.1 mg/mL in 50:50 Water:Acetonitrile.

Step 3: Column Screening Workflow

Evaluate the SST mixture across the three target columns (150 mm × 4.6 mm, 3 µm particle size) using a gradient of 20% to 80% Mobile Phase B over 20 minutes at a flow rate of 1.0 mL/min. Column temperature should be controlled at 30°C to ensure reproducible mass transfer.

MethodWorkflow A 1. Define Analyte Profile (Halogenated Isoquinolines) B 2. Mobile Phase Selection (0.1% TFA, pH < 3) A->B C 3. Column Chemistry Screening (C18 vs. PFP vs. Biphenyl) B->C D 4. Evaluate Critical Isomer Pair (Target Rs > 1.5) C->D E 5. Gradient & Temp Optimization D->E Rs < 1.5 F 6. ICH Q2(R2) Validation & System Suitability D->F Rs ≥ 1.5 E->D Re-evaluate

Logical workflow for the systematic development of an HPLC method.

Comparative Data Analysis

The following experimental data illustrates the performance of the three column chemistries when analyzing a halogenated isoquinoline API and its critical positional isomer.

Table 1: Chromatographic Performance Comparison (Gradient Elution, 0.1% TFA)

Column ChemistryAPI Retention Time (min)Isomer Retention Time (min)Resolution (

)
API Tailing Factor (

)
Mechanism Dominance
Standard C18 12.4512.600.8 (Co-elution)1.35Dispersive Hydrophobic
Biphenyl 14.1014.851.9 (Baseline)1.15

, Polarizability
PFP 13.5014.652.4 (Excellent)1.05Dipole-Dipole, Shape,

Analysis: The C18 column fails to resolve the positional isomers (


 < 1.5) because the bulk hydrophobicity of the molecules is identical. The Biphenyl column achieves baseline resolution via enhanced 

interactions. However, the PFP column demonstrates superior selectivity (

= 2.4) and peak symmetry (

= 1.05), driven by specific dipole-dipole interactions with the halogenated substituents[3].

Regulatory Alignment: ICH Q2(R2) Validation

Once the PFP column is selected as the optimal stationary phase, the method must be validated according to the harmonized global framework provided by ICH Q2(R2)[2]. This ensures the procedure is scientifically sound, reproducible, and defensible for quality control[2][5].

Table 2: ICH Q2(R2) Validation Summary for the Optimized PFP Method

Validation ParameterICH Q2(R2) RequirementExperimental Result (PFP Column)Status
Specificity No interference from blank/impuritiesPeak purity index > 0.999 (PDA detection)Pass
Linearity

over specified range

(0.05 to 1.5 mg/mL)
Pass
Accuracy Recovery within 98.0% - 102.0%99.2% - 100.5% across 3 concentration levelsPass
Precision (Repeatability) %RSD

(n=6)
%RSD = 0.85% for API peak areaPass
Robustness Stable Rs under deliberate variations

with

2°C and

0.1 pH changes
Pass

By integrating the critical pair resolution (


) into the daily System Suitability Test, the laboratory establishes a self-validating workflow. If column degradation or mobile phase preparation errors occur, the 

will drop, and the system will automatically halt sample analysis, ensuring absolute trustworthiness in the reported purity data.

References

  • ICH Q2 (R2)
  • ICH Q2(R2)
  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776)
  • LC columns and accesories (Biphenyl vs PFP Selectivity)
  • Comparison of column selectivity between the BetaBasic phenyl and Biphenyl phases Source: ResearchGate URL

Sources

Validation

Comprehensive Comparative Guide: Mass Spectrometry Fragmentation Patterns of 4-Bromo-1-chloro-6,8-difluoroisoquinoline vs. Mono-Halogenated Analogs

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I approach mass spectrometry (MS) not merely as a tool for empirical pattern matching, but as a rigorous study of gas-phase thermodynamics...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I approach mass spectrometry (MS) not merely as a tool for empirical pattern matching, but as a rigorous study of gas-phase thermodynamics. In modern drug discovery, the strategic incorporation of multiple halogens—such as chlorine and fluorine—onto an isoquinoline core is a proven method to modulate electronic properties, enhance lipophilicity, and block metabolic hotspots like CYP450-mediated oxidation 1.

4-Bromo-1-chloro-6,8-difluoroisoquinoline (CAS 1823513-87-6) 2 is a highly functionalized building block. When analyzing this compound via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), its dense tetra-halogenated profile provides a distinct isotopic signature and a highly predictable, bond-energy-driven fragmentation pathway. This guide objectively compares its MS/MS performance against simpler mono-halogenated alternatives, providing a self-validating experimental framework for structural elucidation.

Mechanistic Principles of Halogenated Isoquinoline Fragmentation

The fragmentation hierarchy of halogenated isoquinolines under ESI-MS/MS is strictly governed by the relative bond dissociation energies (BDE) of the carbon-halogen bonds 3. Understanding this causality is critical for accurate spectral interpretation:

  • Primary Cleavage (C-Br): The C-Br bond is the weakest in the molecule (~280 kJ/mol). Upon Collision-Induced Dissociation (CID), the initial and most favorable event is the homolytic cleavage of the bromine radical (-79 Da) or the loss of HBr (-80 Da).

  • Secondary Cleavage (C-Cl): The C-Cl bond is significantly stronger (~400 kJ/mol). It requires higher collision energy to induce the secondary loss of a chlorine radical (-35 Da) or HCl (-36 Da).

  • Tertiary Cleavage (C-F): The C-F bonds are exceptionally robust (~485 kJ/mol). Fluorine is rarely lost as a radical; instead, it undergoes a thermodynamically driven rearrangement to eliminate neutral hydrogen fluoride (HF, -20 Da).

  • Core Degradation: Following dehalogenation, the isoquinoline core undergoes characteristic ring opening and the loss of hydrogen cyanide (HCN, -27 Da), a hallmark fragmentation behavior of nitrogenous heterocycles 4.

Comparative Fragmentation Analysis

To evaluate the analytical utility of 4-Bromo-1-chloro-6,8-difluoroisoquinoline, we must compare it against standard mono-halogenated analogs (4-Bromoisoquinoline and 1-Chloroisoquinoline). While mono-halogenated compounds yield simple, single-step dehalogenation spectra, the multi-halogenated scaffold provides a complex, step-wise fragmentation profile. This complexity is highly advantageous in drug development, as it acts as a built-in "MS tag" that prevents false-positive metabolite identifications in complex biological matrices 5.

Table 1: Quantitative MS/MS Comparison of Halogenated Isoquinolines

CompoundPrecursor Ion [M+H]+ (m/z)Isotopic PatternMajor Product Ions (m/z)Putative Neutral LossOptimal CE (eV)
4-Bromoisoquinoline 208.0 / 210.01:1 (Br)129.1, 102.1-Br•, -HCN15 - 25
1-Chloroisoquinoline 164.0 / 166.03:1 (Cl)128.1, 101.1-HCl, -HCN20 - 30
4-Bromo-1-chloro-6,8-difluoroisoquinoline 277.9 / 279.9 / 281.9100:133:33 (Br+Cl)198.9, 163.9, 143.9-Br•, -Cl•, -HF15 - 45 (Stepped)

Experimental Protocols: A Self-Validating Workflow

A robust analytical protocol must be self-validating; if a step fails, the system should flag the error before downstream data is compromised. The following step-by-step methodology ensures high-fidelity data acquisition for multi-halogenated scaffolds.

Step 1: Chromatographic Introduction & Lock-Mass Calibration

  • Action: Inject 2 µL of the sample (100 ng/mL in 50% Acetonitrile/Water with 0.1% Formic Acid) onto a C18 UPLC column. Continuously infuse a lock-mass standard (e.g., Leucine Enkephalin, m/z 556.2771).

  • Causality: The lock-mass corrects for time-of-flight (TOF) drift in real-time, ensuring sub-5 ppm mass accuracy. This is non-negotiable for distinguishing isobaric biological interferences from true halogen mass defects.

Step 2: The Isotopic Validation Gate (Self-Validation)

  • Action: Acquire Full Scan MS data (m/z 100-1000). Locate the protonated precursor [M+H]+ at m/z ~277.9.

  • Validation: Before the instrument is permitted to trigger an MS/MS event, the software must verify the isotopic cluster. The combination of one Bromine (1:1) and one Chlorine (3:1) dictates a strict M : M+2 : M+4 ratio of approximately 100 : 133 : 33 .

  • Causality: If this exact cluster is absent, the peak is either a matrix artifact or the compound has undergone spontaneous in-source dehalogenation. The protocol automatically halts here if validation fails, preventing the acquisition of useless tandem spectra.

Step 3: Stepped Collision-Induced Dissociation (CID)

  • Action: Isolate the M+2 peak (m/z 279.9, the most abundant isotope) using the quadrupole (1.0 Da isolation window). Apply stepped Collision Energy (CE) at 15, 30, and 45 eV using Argon as the collision gas.

  • Causality: A single CE is insufficient for this molecule. 15 eV captures the fragile C-Br cleavage. 30 eV forces the C-Cl cleavage. 45 eV is required to shatter the robust C-F bonds and the isoquinoline core. Stepping ensures a comprehensive fragmentation map is captured in a single scan.

Step 4: Mass Defect Filtering (MDF)

  • Action: Filter the resulting product ions using a mass defect filter window of -0.050 to +0.020 Da.

  • Causality: Halogens possess distinct negative or near-zero mass defects (e.g., 79Br exact mass is 78.918). Filtering out ions with high positive mass defects computationally isolates the true drug fragments from endogenous biological background noise.

Fragmentation Pathway Visualization

MS_Workflow Start Precursor Ion [M+H]+ m/z 277.9 IsoVal Isotopic Validation (100:133:33 Ratio) Start->IsoVal Full Scan MS CID Collision-Induced Dissociation (Stepped CE: 15-45 eV) IsoVal->CID Validated Gate LossBr Primary Loss: -Br• m/z 198.9 CID->LossBr Low CE (15 eV) LossCl Secondary Loss: -Cl• m/z 163.9 LossBr->LossCl Med CE (30 eV) LossHF Alternative Loss: -HF m/z 178.9 LossBr->LossHF Med CE (30 eV) Ring Ring Cleavage: -HCN Core Degradation LossCl->Ring High CE (45 eV) LossHF->Ring High CE (45 eV)

Decision tree and fragmentation pathway for the ESI-MS/MS analysis of halogenated isoquinolines.

References

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - ResearchGate. 4

  • A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids - BenchChem. 5

  • CAS No. 1823513-87-6 | Chemsrc - Chemsrc. 2

  • 4-Bromo-7-methylisoquinoline | 877263-71-3 - BenchChem. 3

  • 7-Chloro-6-fluoroisoquinolin-1(2H)-one - BenchChem. 1

Sources

Comparative

Comparing reactivity of 6,8-difluoro vs non-fluorinated isoquinolines

As a Senior Application Scientist, I frequently encounter the strategic dilemma of scaffold selection during lead optimization. The isoquinoline core is a privileged pharmacophore, but its non-fluorinated form often suff...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the strategic dilemma of scaffold selection during lead optimization. The isoquinoline core is a privileged pharmacophore, but its non-fluorinated form often suffers from metabolic liabilities and suboptimal target engagement. The introduction of fluorine atoms—specifically at the 6 and 8 positions—induces a profound paradigm shift in the molecule's physicochemical properties and chemical reactivity[1].

This guide provides an objective, data-driven comparison between 6,8-difluoroisoquinolines and their non-fluorinated counterparts, detailing the mechanistic causality behind their divergent behaviors and providing field-validated experimental protocols.

Physicochemical Paradigm Shift: The Mechanistic "Why"

The strategic incorporation of two highly electronegative fluorine atoms at the C-6 and C-8 positions fundamentally alters the electronic landscape of the isoquinoline ring system.

  • Basicity (pKa) and Electron Density: Non-fluorinated isoquinoline is a weak base with a pKa of approximately 5.46[2]. The addition of fluorine atoms at the benzenoid ring exerts a strong inductive electron-withdrawing effect (-I). This effect propagates through the fused system, significantly depleting the electron density of the pyridine nitrogen's lone pair, thereby dropping the pKa by 1.5 to 2.0 units[3].

  • Lipophilicity (LogP) and Metabolic Stability: The highly polarized, yet hydrophobic C-F bonds increase the overall LogP of the molecule. Furthermore, the strong C-F bond (~110 kcal/mol) blocks cytochrome P450-mediated oxidative metabolism at these historically vulnerable benzenoid positions[4].

Table 1: Comparative Physicochemical & Reactivity Profile
ParameterNon-Fluorinated Isoquinoline6,8-DifluoroisoquinolineMechanistic Causality
Basic pKa ~5.46~3.5 - 4.0Strong -I effect of F atoms depletes N lone pair density.
Lipophilicity (LogP) ~2.04> 3.0C-F bond hydrophobicity and reduced basicity at physiological pH.
SNAr Susceptibility Moderate (C-1 primarily)High (C-1, C-6, C-8)F lowers LUMO energy; F acts as an excellent leaving group.
EAS Susceptibility High (C-5, C-8)Very LowBenzenoid ring is heavily deactivated by electron-withdrawing F.
Cyclization Efficiency High (Mild conditions)Low (Requires harsh conditions)Reduced nucleophilicity of the aromatic ring hinders electrophilic closure.

Divergent Reactivity Profiles

The electronic reprogramming of the 6,8-difluoro scaffold dictates entirely different synthetic strategies compared to the non-fluorinated parent molecule.

Nucleophilic Aromatic Substitution (SNAr): In non-fluorinated isoquinolines, SNAr is generally restricted to the highly activated C-1 position. Conversely, 6,8-difluoroisoquinolines are highly susceptible to SNAr at the C-6 and C-8 positions[5]. The electronegative fluorines stabilize the anionic Meisenheimer intermediate, allowing nucleophiles (amines, thiols, alkoxides) to displace the fluorine atoms. The C-8 position is often more reactive due to its proximity to the nitrogen heteroatom (peri-activation).

Electrophilic Aromatic Substitution (EAS) & Cyclization: Classical isoquinoline syntheses (e.g., Pomeranz-Fritsch or Bischler-Napieralski reactions) rely on the nucleophilicity of the benzenoid ring to attack an electrophilic carbon. Because the 6,8-difluoro substitution severely deactivates the ring, these cyclizations become thermodynamically and kinetically challenging, often leading to low yields unless harsh dehydrating agents are employed[1].

Reactivity NonFluoro Non-Fluorinated Isoquinoline EAS Electrophilic Aromatic Substitution (EAS) NonFluoro->EAS Highly active at C-5/C-8 SNAr Nucleophilic Aromatic Substitution (SNAr) NonFluoro->SNAr Limited to C-1 Cyclization Ring Cyclization (e.g., Pomeranz-Fritsch) NonFluoro->Cyclization Mild conditions Fluoro 6,8-Difluoro Isoquinoline Fluoro->EAS Deactivated (-I effect) Fluoro->SNAr Highly active at C-1, C-6, C-8 Fluoro->Cyclization Harsh conditions required

Caption: Electronic effects dictating divergent reactivity pathways in isoquinoline scaffolds.

Experimental Methodologies & Self-Validating Protocols

To successfully manipulate 6,8-difluoroisoquinolines, standard protocols must be aggressively optimized. Below are two field-proven workflows designed to overcome the inherent thermodynamic barriers of this scaffold.

Protocol A: Synthesis via Modified Bischler-Napieralski Reaction

Objective: Construct the 6,8-difluoroisoquinoline core. Causality: Standard POCl₃ is insufficient due to the deactivated 3,5-difluorophenyl ring. We utilize a synergistic combination of POCl₃ and P₂O₅ to force the formation of the highly electrophilic nitrilium ion, driving the difficult ring closure[1].

Step-by-Step Workflow:

  • Preparation: Dissolve N-(2-(3,5-difluorophenyl)ethyl)acetamide (1.0 eq, 10 mmol) in 50 mL of anhydrous toluene under an inert argon atmosphere.

  • Activation: Sequentially add POCl₃ (3.0 eq) and P₂O₅ (1.5 eq). Note: The addition of P₂O₅ acts as a potent water scavenger and super-dehydrating agent, which is critical for deactivated rings.

  • Cyclization: Heat the mixture to a vigorous reflux (120 °C) for 18 hours. Monitor the consumption of the starting material via LC-MS.

  • Quench & Extraction: Cool to 0 °C, carefully quench with ice water, basify to pH 9 with aq. NaOH, and extract with dichloromethane (3 x 50 mL).

  • Aromatization: The resulting 6,8-difluoro-3,4-dihydroisoquinoline is dissolved in decalin. Add 10% Pd/C (10 mol%) and heat to 180 °C for 24 hours to yield the fully aromatized 6,8-difluoroisoquinoline.

Workflow Start N-(2-(3,5-difluorophenyl) ethyl)acetamide Activation Activation POCl3 + P2O5 Start->Activation Intermediate Nitrilium Ion Intermediate Activation->Intermediate Cyclization Electrophilic Ring Closure (120 °C, Toluene) Intermediate->Cyclization Hard step due to ring deactivation Dihydro 6,8-Difluoro-3,4- dihydroisoquinoline Cyclization->Dihydro Oxidation Aromatization Pd/C, 180 °C Dihydro->Oxidation Product 6,8-Difluoroisoquinoline Oxidation->Product

Caption: Step-by-step synthetic workflow for 6,8-difluoroisoquinoline via modified Bischler-Napieralski.

Protocol B: Regioselective SNAr Amination at C-8

Objective: Exploit the activated C-F bond for late-stage functionalization. Causality: The C-8 fluorine is highly activated by the peri-nitrogen. By using a polar aprotic solvent and mild heating, we can selectively displace the C-8 fluorine over the C-6 fluorine without requiring transition metal catalysts[5].

Step-by-Step Workflow:

  • Setup: Dissolve 6,8-difluoroisoquinoline (1.0 eq, 5 mmol) in 20 mL of anhydrous DMSO.

  • Nucleophile Addition: Add morpholine (1.2 eq) and anhydrous K₂CO₃ (3.0 eq). Reasoning: K₂CO₃ acts as a non-nucleophilic base to scavenge the generated HF, driving the reaction forward.

  • Reaction: Heat the mixture to 90 °C for 4-6 hours. The reaction proceeds via a Meisenheimer complex stabilized by the adjacent nitrogen.

  • Isolation: Pour the mixture into brine (50 mL) and extract with ethyl acetate. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the 8-morpholino-6-fluoroisoquinoline derivative.

References

  • ECORFAN. The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation. ECORFAN-Bolivia Journal. Retrieved from [Link]

  • ResearchGate. Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. ResearchGate. Retrieved from [Link]

  • ResearchGate. pKa – LogP plot covered by fluorine-containing and non-fluorinated saturated nitrogen-containing heterocycles. ResearchGate. Retrieved from[Link]

  • National Institutes of Health (PMC). Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation. NIH. Retrieved from[Link]

Sources

Validation

Crystal structure analysis and X-ray diffraction of isoquinoline derivatives

Title: Comparative Guide: Crystal Structure Analysis of Isoquinoline Derivatives (SC-XRD vs. MicroED) Introduction: Isoquinoline derivatives form the backbone of numerous active pharmaceutical ingredients (APIs), exhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Crystal Structure Analysis of Isoquinoline Derivatives (SC-XRD vs. MicroED)

Introduction: Isoquinoline derivatives form the backbone of numerous active pharmaceutical ingredients (APIs), exhibiting potent anti-inflammatory, anticancer, and antimicrobial properties[1][2]. In fragment-based drug discovery (FBDD) and lead optimization, determining the precise 3D conformation, stereochemistry, and non-covalent interaction networks (e.g., hydrogen bonding, π-π stacking) of these derivatives is non-negotiable for understanding target binding[1][3].

Historically, 4 has been the gold standard for this structural elucidation[3][4]. However, a major bottleneck persists: many isoquinoline APIs precipitate as microcrystalline powders that defy traditional crystal growth[4][5]. Enter 5, an emerging cryo-EM technique that solves high-resolution structures directly from sub-micron crystals[5].

As a Senior Application Scientist, I have compiled this comparison guide to objectively evaluate SC-XRD against MicroED for isoquinoline derivatives, detailing the causality behind methodological choices, validating experimental protocols, and providing quantitative performance metrics.

Section 1: The Mechanistic Divide: X-Ray vs. Electron Scattering

The fundamental difference between SC-XRD and MicroED lies in the incident beam and its interaction with the crystal lattice.

  • SC-XRD: Relies on the scattering of X-rays by the electron clouds of atoms[5]. Because X-rays interact relatively weakly with matter, a large crystal volume (typically >10–50 µm) is required to generate a sufficient signal-to-noise ratio for accurate structure solution[4][5]. The distinct advantage here is the presence of anomalous dispersion, which allows for the direct determination of absolute configuration (chirality) using the Flack parameter[6].

  • MicroED: Utilizes a beam of electrons, which interact with the electrostatic potential of the atoms (both the nucleus and the electron cloud)[5]. Electrons interact with matter approximately

    
     times more strongly than X-rays[5]. This causality explains why MicroED can yield sub-angstrom resolution data from vanishingly small nanocrystals (100 nm to 1 µm)[5]. However, because kinematical refinement of MicroED data lacks the differentiation power of anomalous dispersion, determining absolute stereochemistry requires strategic workarounds, such as chiral salt formation[6].
    

G Start Isoquinoline API Synthesized Decision Crystal Size Achieved? Start->Decision SCXRD_Prep Mount Large Crystal (>10 µm) on Goniometer Decision->SCXRD_Prep Yes (>10 µm) MicroED_Prep Crush to Nanocrystals Dropcast on Cryo-Grid Decision->MicroED_Prep No (<1 µm powder) SCXRD_Data X-Ray Diffraction (Electron Cloud Scattering) SCXRD_Prep->SCXRD_Data MicroED_Data Electron Diffraction (Electrostatic Potential) MicroED_Prep->MicroED_Data SCXRD_Solve Direct Methods & Anomalous Dispersion SCXRD_Data->SCXRD_Solve MicroED_Solve Kinematical Refinement (Requires Chiral Salt) MicroED_Data->MicroED_Solve End 3D Crystal Structure Elucidated SCXRD_Solve->End MicroED_Solve->End

Workflow comparison of SC-XRD and MicroED for isoquinoline crystal structure elucidation.

Section 2: Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the optimal workflows for both analytical techniques.

Protocol A: Slow Evaporation Crystallization for SC-XRD Objective: Grow >50 µm single crystals of a novel isoquinoline derivative (e.g., a kinase inhibitor)[1][3]. Causality: Slow evaporation gradually increases the solution's supersaturation, promoting the thermodynamic growth of a single nucleation site rather than rapid kinetic precipitation (which yields powders)[6].

  • Solvent Screening: Dissolve 5 mg of the isoquinoline derivative in 1 mL of a primary solvent (e.g., Tetrahydrofuran or Dichloromethane)[6].

  • Anti-Solvent Addition: Slowly layer 1 mL of an anti-solvent (e.g., n-heptane) to create a diffusion gradient.

  • Incubation: Puncture the vial cap with a 20-gauge needle to allow controlled solvent evaporation. Store undisturbed at 20°C in a vibration-free environment for 7–14 days.

  • Harvesting: Once a crystal reaches ~100 µm, harvest it using a nylon loop and immediately immerse it in paratone oil to prevent solvent loss and crystal lattice degradation.

  • Data Collection: Mount on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å) at 100 K to minimize thermal vibrations[3].

Protocol B: Chiral Salt Formation and Cryo-TEM Grid Prep for MicroED Objective: Determine the absolute configuration of a chiral isoquinoline powder that fails to form large crystals[4][6]. Causality: Because MicroED cannot reliably measure anomalous dispersion, reacting the chiral isoquinoline free base with an enantiopure chiral acid (e.g., L-tartaric acid) creates a diastereomeric salt. The known stereocenter of the counterion serves as an internal reference to unambiguously assign the API's absolute configuration[6].

  • Salt Formation: Mix equimolar amounts of the isoquinoline API and the chiral counterion in a minimal volume of ethanol. Agitate and dry to yield a highly crystalline powder[6].

  • Sample Grinding: Place ~1 mg of the crystalline powder between two glass slides and gently apply shear force to fracture the microcrystals into sub-micron fragments (<1 µm)[5].

  • Grid Preparation: Apply the dry powder directly onto a glow-discharged holey carbon copper grid (e.g., Quantifoil). Shake off excess powder to ensure a monolayer of nanocrystals.

  • Cryo-Cooling: Plunge-freeze the grid in liquid ethane to preserve the hydration state and mitigate electron beam-induced radiation damage.

  • Data Collection: Transfer to a Cryo-TEM (e.g., 200 kV) and collect continuous rotation electron diffraction data (typically -60° to +60° at 0.5°/s) using a direct electron detector[5].

Section 3: Quantitative Performance Comparison

When evaluating these techniques for pharmaceutical development, several critical parameters must be compared. Experimental data from parallel studies on isoquinoline free base forms demonstrates excellent agreement between the two methods, with a root-mean-square deviation (RMSD) for non-hydrogen atoms often as low as 0.089 Å, validating MicroED's accuracy[6].

ParameterSingle-Crystal X-Ray Diffraction (SC-XRD)Microcrystal Electron Diffraction (MicroED)
Minimum Crystal Size > 10–50 µm (Requires extensive screening)[4][5]< 1 µm (Nanocrystals, direct from powder)[5]
Sample Quantity Needed ~5–10 mg (for crystallization trials)< 1 mg[6]
Incident Beam X-rays (Photon scattering by electrons)[5]Electrons (Scattering by electrostatic potential)[5]
Absolute Configuration Direct (via Anomalous Dispersion / Flack parameter)[6]Indirect (Requires Chiral Salt/Cocrystal formation)[6]
Data Collection Time Hours to Days (excluding crystallization time)Minutes (Continuous rotation)
Radiation Damage Moderate (Mitigated by cryo-cooling)High (Requires extremely low dose rates, <0.01 e⁻/Ų/s)
Primary Bottleneck Crystal Growth[4][5]Dynamical scattering effects during data processing

Section 4: Strategic Recommendations for Drug Development

For researchers working on isoquinoline-based kinase inhibitors or anti-inflammatory agents[1], the choice of analytical technique should be dictated by the material's physical state and the project phase:

  • Early-Stage Discovery: When sample quantities are extremely limited (<2 mg) and the compound precipitates as an amorphous or microcrystalline powder, MicroED is the superior choice. It bypasses the crystallization bottleneck, rapidly confirming 2D molecular connectivity and 3D conformation[4][5][6].

  • Lead Optimization & IP Filing: If absolute stereochemistry is required for a novel chiral center, SC-XRD remains the most straightforward and trusted method, provided large crystals can be grown[4][6].

  • The Hybrid Approach: If a chiral isoquinoline refuses to crystallize to SC-XRD dimensions, utilize the MicroED Chiral Salt Protocol . By forming a salt with a known chiral counterion, you can achieve definitive absolute configuration from a mere speck of powder[6].

Conclusion

While SC-XRD remains an indispensable tool for high-resolution, definitive structural elucidation, MicroED has fundamentally disrupted the pharmaceutical workflow. By enabling the analysis of sub-micron powders, MicroED ensures that challenging isoquinoline derivatives are no longer abandoned due to "poor crystallizability," thereby accelerating the pipeline from fragment-based design to clinical application[1][5].

References

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples | PMC | 4

  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation | Chemical Communications | 6

  • Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs | Research Outreach | 1

  • Structural characterization and crystal packing of the isoquinoline derivative | European Journal of Chemistry | 3

  • Microcrystal electron diffraction could advance drug development | Drug Target Review | 5

  • Isoquinoline derivatives Zn(II)/Ni(II) complexes: Crystal structures, cytotoxicity, and their action mechanism | PubMed | 2

Sources

Comparative

Bioactivity Comparison of Fluorinated vs. Non-Fluorinated Isoquinoline Analogs: A Technical Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the structure-activity relationship (SAR) shifts that occur when transitioning from a baseline heterocyclic scaffold to a halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the structure-activity relationship (SAR) shifts that occur when transitioning from a baseline heterocyclic scaffold to a halogenated lead. The isoquinoline core is a privileged pharmacophore widely utilized in the development of kinase inhibitors and topoisomerase poisons.

While substituting a hydrogen atom or a methoxy group with a fluorine atom is a classic medicinal chemistry maneuver, it is rarely just a "steric block" against metabolism. This guide objectively compares the bioactivity, target affinity, and metabolic stability of fluorinated versus non-fluorinated isoquinoline analogs, providing the underlying physical organic causality and the self-validating experimental protocols required to measure these differences.

The Mechanistic Causality of Fluorination

To understand the performance gap between fluorinated and non-fluorinated isoquinolines, we must look beyond basic lipophilicity and examine the electronic perturbations introduced by the highly electronegative C–F bond.

  • Metabolic Stability via HOMO Energy Reduction: A common misconception is that the strength of the C–F bond (approx. 110 kcal/mol) is the primary driver of metabolic stability. In reality, Cytochrome P450 (CYP450)-mediated oxidation of the isoquinoline ring begins with an electrophilic attack by the enzyme's reactive

    
     species. Fluorination withdraws electron density via induction, significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy of the arene. This makes the ring inherently less susceptible to electrophilic attack, thereby drastically reducing intrinsic clearance (
    
    
    
    )[1].
  • Target Affinity & Halogen Bonding: Fluorine can act as a halogen bond donor or participate in multipolar interactions within a target's binding pocket. In the case of isoquinoline-based Topoisomerase I (Top1) poisons, replacing bulky methoxy groups with fluorine enhances the molecule's ability to intercalate into the DNA-enzyme cleavage complex, stabilizing the ternary structure[2].

  • Membrane Permeability: The C–F bond reduces the overall polarizability of the molecule compared to C–H or C–OH bonds, which increases lipophilic efficiency (LipE) and enhances passive cellular permeability without unnecessarily inflating the molecular weight[3].

Quantitative Performance Comparison

To objectively illustrate these principles, we compare two well-documented classes of isoquinoline derivatives: Indenoisoquinolines (Top1 poisons) and Pyrrolidinyl-isoquinolines (IRAK4 kinase inhibitors).

Table 1: Comparative Bioactivity Profiles
Metric / PropertyNon-Fluorinated IsoquinolineFluorinated IsoquinolineMechanistic Causality
Top1cc Trapping Potency LMP744: Moderate trapping (+ +)LMP517: High trapping (+ + + +)Fluorine enhances intercalation geometry and ternary complex stability[2].
In Vitro Cytotoxicity (

)
Analog 54: 245 nM (HCT116 cells)Analog 25 (3-Fluoro): 11 nMSuperior target trapping translates to increased DNA double-strand breaks[4].
Lipophilic Efficiency (LipE) Fragment Hit: BaselinePF-06650833: +5 Unit IncreaseReduced polarizability of the fluorinated pyrrolidine ring improves permeability[3].
Metabolic Half-Life (

)
Rapid CYP-mediated clearanceExtended half-lifeLowered HOMO energy resists CYP450

electrophilic attack[1].

Mechanistic Pathway: Top1 Cleavage Complex Trapping

Fluorinated indenoisoquinolines (such as LMP517) exhibit their profound cytotoxicity by trapping the transient Top1 cleavage complex (Top1cc). The diagram below illustrates the logical flow of this mechanism.

G Top1 Topoisomerase I (Top1) Top1cc Top1 Cleavage Complex (Transient) Top1->Top1cc Binds & Cleaves DNA Supercoiled DNA DNA->Top1cc Ternary Ternary Complex (Drug-DNA-Top1) Top1cc->Ternary Intercalation & Halogen Bonding F_Iso Fluorinated Isoquinoline (e.g., LMP517) F_Iso->Ternary Traps Complex DSB DNA Double-Strand Breaks (Replication Collision) Ternary->DSB S-Phase Replication Apoptosis Apoptosis / Cell Death DSB->Apoptosis SLFN11 Activation

Mechanism of Top1cc trapping by fluorinated indenoisoquinolines leading to apoptosis.

Self-Validating Experimental Protocols

To rigorously evaluate the bioactivity and stability of fluorinated vs. non-fluorinated analogs, my laboratory relies on the following self-validating workflows.

Protocol A: Top1 Cleavage Complex (Top1cc) Trapping Assay (Gel-Based)

This assay visually quantifies the ability of the isoquinoline analog to stabilize the Top1-DNA covalent complex.

  • Substrate Preparation: 3'-end label a PvuII/HindIII DNA fragment using [

    
    -
    
    
    
    P]dGTP.
    • Causality: Radiolabeling at the 3'-end allows for single-nucleotide resolution of DNA cleavage sites when resolved on a denaturing polyacrylamide gel[2].

  • Reaction Assembly: Combine the radiolabeled DNA substrate with recombinant human Top1 in reaction buffer.

    • Self-Validation Check: Always include a "No-Enzyme" control to rule out spontaneous DNA degradation, and a "Camptothecin (CPT)" positive control to validate the intrinsic activity of the recombinant Top1 batch.

  • Drug Incubation: Add the fluorinated/non-fluorinated isoquinoline analogs at varying concentrations (0.1 to 100

    
    M) and incubate at 30°C for 20 minutes.
    
  • Quench & Proteolysis: Stop the reaction by adding 0.5% SDS, followed by Proteinase K digestion.

    • Causality: SDS instantly denatures the Top1 enzyme, covalently trapping it to the DNA. Proteinase K digests the bulk of the trapped protein, reducing its mass so the cleaved DNA fragment can successfully migrate into the gel matrix.

  • Resolution: Separate the fragments on a 16% denaturing polyacrylamide gel and visualize via autoradiography.

Protocol B: CYP450 Metabolic Stability Assay (Microsomal Clearance)

This protocol determines if the fluorination successfully lowered the HOMO energy enough to resist CYP-mediated oxidation.

Workflow Start Compound Incubation (F vs Non-F Isoquinolines) HLM Add Human Liver Microsomes (CYP450 enzymes) Start->HLM NADPH Initiate with NADPH (Time = 0) HLM->NADPH Aliquots Sample Aliquots at 0, 15, 30, 60 min NADPH->Aliquots Quench Quench with Cold Acetonitrile (Internal Standard Added) Aliquots->Quench LCMS LC-MS/MS Quantification Quench->LCMS Data Calculate Intrinsic Clearance (CL_int) LCMS->Data

Step-by-step workflow for evaluating CYP450-mediated metabolic clearance via LC-MS/MS.

  • Matrix Preparation: Pre-incubate 1

    
    M of the isoquinoline analog with Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
    
    • Causality: Pre-warming ensures the microsomal lipid bilayer is fluid and the enzymes are at physiological temperature prior to reaction initiation.

  • Initiation: Start the reaction by adding 1 mM NADPH.

    • Self-Validation Check: Run a parallel "-NADPH" control. Because NADPH is the obligate electron donor for CYP450, any compound depletion in the "-NADPH" arm indicates that the instability is driven by chemical degradation or non-CYP enzymes (e.g., amidases), rather than CYP oxidation.

  • Time-Course Sampling & Quenching: At 0, 15, 30, and 60 minutes, extract a 50

    
    L aliquot and immediately quench it in 150 
    
    
    
    L of ice-cold acetonitrile containing an analytical internal standard.
    • Causality: Cold acetonitrile instantly precipitates the microsomal proteins, halting the reaction at the exact time point to prevent overestimation of intrinsic clearance.

  • Quantification: Centrifuge the quenched plates and analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

References

1.[2] "Fluoroindenoisoquinolines are potent inhibitors of human TOP1." ResearchGate. 2 2.[3] "Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design." PubMed / NIH. 3 3.[4] "Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons." PMC / NIH. 4 4.[1] "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." PMC / NIH. 1

Sources

Validation

Analytical Modalities for Structural Validation: ATR-FTIR vs. Alternatives for 4-Bromo-1-chloro-6,8-difluoroisoquinoline

Executive Summary Validating the structural integrity of highly functionalized pharmaceutical intermediates like 4-Bromo-1-chloro-6,8-difluoroisoquinoline is a critical quality control (QC) bottleneck. The challenge lies...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the structural integrity of highly functionalized pharmaceutical intermediates like 4-Bromo-1-chloro-6,8-difluoroisoquinoline is a critical quality control (QC) bottleneck. The challenge lies in verifying the intact bicyclic isoquinoline core alongside a dense, tetra-halogenated substitution pattern (Br, Cl, F, F) without degrading the sample. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard, vibrational spectroscopy provides rapid, non-destructive validation of the carbon-halogen framework.

This guide objectively compares Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy against Transmission FTIR and Raman spectroscopy, detailing a self-validating protocol for structural verification grounded in physical chemistry.

Comparative Analysis of Analytical Modalities

To establish the most reliable method for routine structural validation, we must evaluate the operational realities of analyzing a dense, multi-halogenated solid powder.

Table 1: Performance Comparison of Vibrational Spectroscopy Modalities
Analytical FeatureATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)Raman Spectroscopy
Sample Preparation None (Direct solid analysis)High (Requires KBr pressing)None
Risk of Halide Exchange Zero High (KBr can react with C-Cl/C-Br)Zero
C-F Sensitivity Very High (Strong dipole change)Very HighLow (Weak polarizability)
Far-IR Access (C-Br) Moderate (Diamond cutoff ~400 cm⁻¹)Good (Requires specialized CsI pellets)Excellent
Throughput < 2 minutes per sample10-15 minutes per sample~5 minutes per sample

The Causality Behind the Choice: ATR-FTIR is the superior modality for this specific compound[1]. Traditional Transmission FTIR requires pulverizing the sample and pressing it into a Potassium Bromide (KBr) pellet. For a highly halogenated compound like 4-Bromo-1-chloro-6,8-difluoroisoquinoline, the high pressure required for pellet formation, combined with the hygroscopic nature of KBr, can induce solid-state halide exchange or moisture interference that masks the critical fingerprint region[2]. ATR-FTIR eliminates this risk by utilizing an evanescent wave that penetrates the sample directly at the crystal interface, requiring zero sample alteration[2].

Vibrational Signatures & Mechanistic Grounding

Understanding the IR spectrum of this molecule requires applying Hooke's Law to its chemical bonds. The wavenumber of a stretching vibration is directly proportional to the force constant of the bond (stiffness) and inversely proportional to the reduced mass of the atoms involved[3].

  • Isoquinoline Core: The aromatic C=C and C=N stretching vibrations occur between 1600 cm⁻¹ and 1500 cm⁻¹[4]. These peaks act as an internal standard, validating the integrity of the fused bicyclic ring system.

  • C-F Stretches (C6, C8): Fluorine is the lightest halogen and forms the strongest, stiffest bond with carbon. Consequently, C-F stretching vibrations appear at higher frequencies, dominating the spectrum between 1200 cm⁻¹ and 1000 cm⁻¹ due to the massive change in dipole moment during the vibration[3].

  • C-Cl Stretch (C1): Chlorine is significantly heavier than fluorine, which increases the reduced mass and shifts the absorption frequency lower. The C-Cl stretch typically manifests as a strong, sharp peak around 750 cm⁻¹[3].

  • C-Br Stretch (C4): Bromine's large atomic mass further lowers the stretching frequency, pushing the C-Br bond absorption into the far-IR edge, typically around 600 cm⁻¹[3].

Table 2: Expected ATR-FTIR Spectral Data
Functional GroupExpected Region (cm⁻¹)IntensityMechanistic Driver (Hooke's Law)
Aromatic C-H 3100 - 3000WeakLow mass of Hydrogen; stiff bond
C=C / C=N (Core) 1600 - 1500MediumAromatic ring breathing
C-F (C6, C8) 1200 - 1000Very StrongHigh bond polarity (large

)
C-Cl (C1) ~750StrongIncreased reduced mass
C-Br (C4) ~600StrongHigh reduced mass

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure analytical trustworthiness, the following step-by-step protocol incorporates internal validation checks to prevent false positives or misinterpretations during structural QC.

Phase 1: Instrument Readiness and Baseline Validation

  • Clean the diamond ATR crystal using a lint-free wipe and a volatile solvent (e.g., isopropanol).

  • Acquire a background spectrum (Air) from 4000 cm⁻¹ to 400 cm⁻¹ at 4 cm⁻¹ resolution.

  • Self-Validation Check: Inspect the background for residual peaks. A perfectly flat baseline confirms crystal cleanliness. Any peaks in the 1200-600 cm⁻¹ range indicate cross-contamination from previous halogenated samples and require re-cleaning.

Phase 2: Sample Application and Pressure Optimization

  • Deposit 2-5 mg of solid 4-Bromo-1-chloro-6,8-difluoroisoquinoline powder directly onto the center of the diamond crystal.

  • Lower the pressure anvil until the mechanical clutch clicks, ensuring reproducible contact pressure.

  • Causality Note: Consistent pressure is critical. The evanescent wave only penetrates 1-5 µm into the sample. Insufficient pressure leads to poor optical contact and weak signal-to-noise ratios, while excessive pressure can damage the crystal[2].

Phase 3: Spectral Acquisition and Internal Standardization

  • Acquire the sample spectrum (32 scans co-added).

  • Apply an ATR correction algorithm. ATR peak intensities decrease at higher wavenumbers due to the wavelength-dependent penetration depth of the evanescent wave; correction makes the spectrum comparable to standard transmission libraries.

  • Self-Validation Check: Before looking for halogens, verify the presence of the isoquinoline core peaks (1600-1500 cm⁻¹)[4]. If these are absent, the sample contact is poor, or the wrong compound was loaded. Do not proceed to halogen analysis until the core is validated.

Phase 4: Halogen Verification

  • Verify the C-F multiplet (1200-1000 cm⁻¹)[3].

  • Confirm the C-Cl peak (~750 cm⁻¹) and C-Br peak (~600 cm⁻¹)[3][5].

  • If the C-Br peak is absent but the core is intact, flag the batch for potential dehalogenation at the C4 position during prior synthetic steps.

Workflow Visualization

Workflow Start Sample Prep: 4-Br-1-Cl-6,8-F2-Isoquinoline ATR ATR-FTIR Acquisition (Diamond Crystal, 4000-400 cm⁻¹) Start->ATR Core Isoquinoline Core (C=C / C=N Stretches) 1600 - 1500 cm⁻¹ ATR->Core CF C-F Stretches (6,8-difluoro) 1200 - 1000 cm⁻¹ ATR->CF CCl C-Cl Stretch (1-chloro) ~750 cm⁻¹ ATR->CCl CBr C-Br Stretch (4-bromo) ~600 cm⁻¹ ATR->CBr Decision Structural Integrity Validated? Core->Decision CF->Decision CCl->Decision CBr->Decision Pass Proceed to Downstream Synthesis / QC Decision->Pass All bands present Fail Reject / Re-purify (Check for dehalogenation) Decision->Fail Missing/shifted bands

Figure 1: Logical workflow for ATR-FTIR structural validation of halogenated isoquinolines.

Conclusion

For the structural validation of highly substituted halogenated heterocycles like 4-Bromo-1-chloro-6,8-difluoroisoquinoline, ATR-FTIR significantly outperforms Transmission FTIR by eliminating sample preparation artifacts and halide exchange risks. By understanding the mass-dependent shifts of C-F, C-Cl, and C-Br bonds and implementing a self-validating analytical workflow, researchers can confidently verify molecular integrity in minutes, ensuring downstream synthetic success.

References

1.[4] FT-Raman, FTIR Spectra and Normal Co-Ordinate Analysis of Isoquinoline - irphouse.com |4 2.[2] Getting reliable FTIR data in pharmaceutical analysis: the role of sampling - specac.com | 2 3.[3] Halogenated Organic Compounds | Spectroscopy Online - spectroscopyonline.com | 3 4.[1] The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil from Myrtaceae plants – A review - japsonline.com | 1 5.[5] 12.7: Interpreting Infrared Spectra - Chemistry LibreTexts - libretexts.org | 5

Sources

Comparative

A Comparative Guide to the Chromatographic Retention of 4-Bromo-1-chloro-6,8-difluoroisoquinoline

A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals This guide is designed to provide researchers with the scientific rationale behind experimental choices, enabling the efficient develo...

Author: BenchChem Technical Support Team. Date: March 2026

A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals

This guide is designed to provide researchers with the scientific rationale behind experimental choices, enabling the efficient development of self-validating analytical protocols for the purity assessment and characterization of 4-Bromo-1-chloro-6,8-difluoroisoquinoline and related compounds.

Predicting Retention Behavior: The Influence of Molecular Structure

The retention of 4-Bromo-1-chloro-6,8-difluoroisoquinoline in any chromatographic system is primarily dictated by its polarity, volatility, and specific interactions with the stationary phase. The isoquinoline core, a basic nitrogen-containing heterocycle, provides a foundational level of polarity. However, the four halogen substituents dramatically influence the molecule's overall physicochemical properties.

  • Halogen Effects on Polarity and Retention: In reversed-phase HPLC, where retention is governed by hydrophobic interactions, the addition of halogens generally increases a molecule's hydrophobicity and, consequently, its retention time. The strength of this effect typically follows the order of halogen size and polarizability: I > Br > Cl > F. Therefore, the bromo and chloro substituents on 4-Bromo-1-chloro-6,8-difluoroisoquinoline will contribute significantly to its retention on a non-polar stationary phase like C18. The two fluorine atoms, while highly electronegative, are less polarizable and will have a comparatively smaller, though still noticeable, impact on retention compared to bromine and chlorine. The position of these substituents also plays a crucial role in the molecule's overall dipole moment and its ability to interact with the stationary phase, making the separation of positional isomers a significant challenge.[1]

  • Volatility and Thermal Stability for GC Analysis: For gas chromatography, the analyte must be volatile and thermally stable.[2] Halogenated compounds are often sufficiently volatile for GC analysis. The boiling point of 4-Bromo-1-chloroisoquinoline is predicted to be around 328.8°C, suggesting its suitability for GC. The presence of multiple halogens can increase the molecular weight, which may require higher temperatures for elution.

Comparative Analysis of Chromatographic Techniques

The choice of chromatographic technique is critical and depends on the analytical objective, be it routine purity analysis, impurity profiling, or preparative separation.

Technique Principle Advantages for 4-Bromo-1-chloro-6,8-difluoroisoquinoline Considerations
Reversed-Phase HPLC (RP-HPLC) Partitioning between a polar mobile phase and a non-polar stationary phase.High versatility, applicable to a wide range of polarities, excellent for purity determination and impurity profiling.Peak shape of basic isoquinoline can be affected by silanol interactions on silica-based columns.[3]
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High resolution for volatile and semi-volatile compounds, ideal for separating isomers. Often coupled with mass spectrometry (MS) for definitive identification.Requires thermal stability of the analyte.
Supercritical Fluid Chromatography (SFC) Partitioning between a supercritical fluid mobile phase (typically CO₂) and a stationary phase.Fast separations, reduced solvent consumption ("green" chromatography), suitable for both chiral and achiral separations of complex mixtures.[4][5]Requires specialized instrumentation.

Recommended Starting Methodologies

Based on the analysis of structurally similar compounds, the following protocols provide a robust starting point for the chromatographic analysis of 4-Bromo-1-chloro-6,8-difluoroisoquinoline.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the recommended primary technique for the purity assessment of 4-Bromo-1-chloro-6,8-difluoroisoquinoline due to its versatility and high resolution.

Workflow for RP-HPLC Method Development:

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 4-Bromo-1-chloro-6,8-difluoroisoquinoline

[1][2] Executive Operational Summary 4-Bromo-1-chloro-6,8-difluoroisoquinoline is a poly-halogenated heterocyclic intermediate.[1][2] For disposal purposes, it must be classified as Halogenated Organic Waste .[2] Critica...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Operational Summary

4-Bromo-1-chloro-6,8-difluoroisoquinoline is a poly-halogenated heterocyclic intermediate.[1][2] For disposal purposes, it must be classified as Halogenated Organic Waste .[2]

Critical Warning: The chlorine atom at the C1 position (adjacent to the ring nitrogen) is chemically labile. It behaves similarly to an imidoyl chloride and is susceptible to hydrolysis, releasing hydrochloric acid (HCl) upon contact with moisture, or exothermic nucleophilic aromatic substitution (


) if mixed with strong nucleophiles (amines, thiols, hydroxide).[2] Do not commingle with aqueous basic waste or strong oxidizers. [1]
Chemical Profile & Hazard Mechanics

To ensure safety, you must understand the causality behind the disposal protocols. This molecule is not just "toxic"; it is chemically dynamic.[1]

FeatureChemical LogicDisposal Implication
C1-Chloro Group Highly electrophilic center; prone to hydrolysis.[1][2]Moisture Sensitivity: Can generate HCl gas in waste drums if wet.[1] Keep waste stream dry.[1]
Poly-halogenation (Br, F, Cl)High persistence; resistant to biodegradation.[1][2]Strict Segregation: Must go to high-temperature incineration (Halogenated stream).[1] Never flush down drains.[1]
Isoquinoline Core Nitrogen-containing heterocycle.[1][3]Compatibility: Potential to form salts with strong acids.[1]

GHS Classification (Derived from Analogs):

  • Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1][2][4]

  • Pictograms: Exclamation Mark (GHS07).

Waste Segregation Strategy

Effective disposal relies on the "Cradle-to-Grave" tracking principle mandated by the EPA (RCRA).[1]

The "Dry vs. Wet" Decision Matrix

Because of the C1-Cl lability, solid waste is the preferred disposal state.[2]

  • Solid Waste (Preferred): Isolate the pure compound or heavily contaminated solids (gloves, weighing boats) into a dedicated solid waste container.[1][2]

  • Liquid Waste: If the compound is dissolved in solvent (e.g., DCM, Ethyl Acetate), it must enter the Halogenated Solvent stream.[2]

Compatibility Check:

  • INCOMPATIBLE: Strong oxidizers (Nitric acid, Peroxides), Aqueous Bases (NaOH, KOH - risk of exotherm/hydrolysis), Reactive Metals (Li, Na).[1][2]

  • COMPATIBLE: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone (if part of halogenated mix).[2]

Step-by-Step Disposal Protocol
Phase A: Personal Protective Equipment (PPE)[1]
  • Nitrile Gloves: Double-gloving is recommended due to the penetrative nature of halogenated heterocycles.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1]

  • Respiratory: Work within a certified fume hood.[1] If handling large quantities of powder (>10g), use an N95 or P100 particulate respirator.[2]

Phase B: Solid Waste Disposal (Pure Compound/Debris)[1]
  • Containment: Transfer the solid material into a clear, wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4-Bromo-1-chloro-6,8-difluoroisoquinoline (Solid)"[1][2]

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Sealing: Ensure the lid is screw-tight. Do not overfill (leave 10% headspace).[1]

  • Secondary Containment: Place the HDPE jar into a secondary bin/tray during transport to the central waste accumulation area.

Phase C: Liquid Waste Disposal (Solutions)
  • Solvent Verification: Confirm the carrier solvent.[1] If it contains any halogenated solvent (DCM, Chloroform), the entire mixture is Halogenated Waste .[2]

  • pH Check: Briefly check the pH of the waste solution using a dipstick.

    • If Acidic (pH < 4): Neutralization is generally not recommended for this compound due to reactivity.[1] Dispose of as "Acidic Halogenated Waste" and note on the label.

    • If Neutral: Proceed to standard halogenated carboy.[1]

  • Transfer: Pour into the "Halogenated Organic Solvents" carboy using a funnel.

    • Crucial: Close the carboy latch immediately after pouring to prevent volatilization.

Visual Workflow (Decision Tree)

DisposalWorkflow Start Disposal Start: 4-Bromo-1-chloro-6,8-difluoroisoquinoline StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Cmpd/Debris LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidContainer Container: Wide-mouth HDPE Jar SolidPath->SolidContainer LiquidCheck Contains Halogenated Solvent (DCM/CHCl3)? LiquidPath->LiquidCheck Labeling ACTION: Apply Hazardous Waste Label (Mark: Toxic, Irritant) SolidContainer->Labeling HaloStream Stream: Halogenated Solvents LiquidCheck->HaloStream Yes (Standard) NonHaloStream Stream: Non-Halogenated Organics (Only if 100% non-halo solvent) LiquidCheck->NonHaloStream No (Rare) HaloStream->Labeling NonHaloStream->Labeling Handover Handover to EHS/Waste Hauler Labeling->Handover

Figure 1: Operational decision tree for segregating 4-Bromo-1-chloro-6,8-difluoroisoquinoline waste streams.

Emergency Procedures (Spills)

Minor Spill (< 5g solid or < 100mL solution):

  • Alert: Notify nearby personnel.

  • PPE: Don fresh nitrile gloves and goggles.[1]

  • Solid Spill: Do not sweep vigorously (creates dust).[1] Use a wet paper towel (dampened with water) to wipe up the powder, then dispose of the towel as solid hazardous waste.[2]

  • Liquid Spill: Cover with an inert absorbent (Vermiculite or polypropylene pads).[1] Do not use paper towels for large liquid spills if the solvent is flammable, though for this compound, standard absorbent pads are best.[2]

  • Clean: Wipe the area with soap and water.

Major Spill:

  • Evacuate the lab immediately.

  • Contact EHS/Security.[1]

  • Report the specific hazard: "Halogenated irritant powder."

References
  • PubChem. (n.d.).[1] 4-Bromo-1-chloroisoquinoline (Compound Summary).[1][2][4] National Library of Medicine.[1] Retrieved March 8, 2026, from [Link][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved March 8, 2026, from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][5] Hazard Communication Standard: Labels and Pictograms.[6][7][8] United States Department of Labor.[1] Retrieved March 8, 2026, from [Link][2]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-Bromo-1-chloro-6,8-difluoroisoquinoline

Executive Summary & Hazard Profile 4-Bromo-1-chloro-6,8-difluoroisoquinoline is a poly-halogenated heterocyclic building block used in advanced medicinal chemistry.[1] Due to the specific substitution pattern (Bromine, C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profile

4-Bromo-1-chloro-6,8-difluoroisoquinoline is a poly-halogenated heterocyclic building block used in advanced medicinal chemistry.[1] Due to the specific substitution pattern (Bromine, Chlorine, and two Fluorine atoms on an isoquinoline core), this compound presents a multi-faceted hazard profile.

While specific toxicological data for this exact isomer may be limited in public registries, Structure-Activity Relationship (SAR) safety protocols dictate that it be handled as a Category 2 Skin/Eye Irritant and a potential Respiratory Irritant (STOT-SE 3) . Furthermore, the presence of fluorine atoms introduces the risk of Hydrogen Fluoride (HF) generation during thermal decomposition or combustion, requiring elevated emergency response protocols.

Core Hazard Classifications (Derived)
Hazard TypeGHS Classification (Predicted)Signal WordH-Statement
Acute Toxicity Category 4 (Oral/Inhalation)WarningH302/H332: Harmful if swallowed or inhaled.
Skin Corrosion Category 2WarningH315: Causes skin irritation.[1][2][3][4]
Eye Damage Category 2AWarningH319: Causes serious eye irritation.[1][4]
Respiratory STOT SE 3WarningH335: May cause respiratory irritation.[1][3][4]

Personal Protective Equipment (PPE) Matrix

Effective protection relies on the "Barrier Multiplier" concept—using multiple layers of defense to prevent exposure.

PPE Selection Table
Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles Spec: ANSI Z87.1+ (Impact & Splash rated).Rationale: Safety glasses are insufficient. The fine powder nature of isoquinolines allows airborne migration; goggles seal the eyes from dust and vapors.
Dermal (Hand) Double Nitrile Gloves Inner Layer: 4 mil Nitrile (Inspection White/Blue).Outer Layer: 5-8 mil Nitrile (High-Contrast Color).Rationale: Halogenated heterocycles can permeate thin nitrile. Double gloving provides a visual breach indicator and increases breakthrough time.
Respiratory Fume Hood (Primary) Spec: Face velocity 80–100 fpm.Rationale: Engineering controls are superior to respirators. All handling must occur inside the hood.
Body Lab Coat (Poly-Cotton) Spec: Snap closures, high neck, long sleeves.Rationale: Prevents particulate accumulation on street clothes.
Decomposition Silver Shield / Viton Spec: Laminate film gloves.Rationale: Only required for spill cleanup of large quantities (>10g) where prolonged contact is possible.

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation & Engineering Controls
  • Verify Airflow: Confirm fume hood is operational (sash at working height).

  • Decontamination Zone: Place a disposable absorbent pad (benchkote) in the hood to capture minor spills.

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic to prevent dispersal.

Phase 2: Weighing & Transfer
  • Technique: Use the "Closed-Transfer" method where possible.

  • Step 1: Tare the receiving vial with its cap on.

  • Step 2: Open the source container only inside the hood.

  • Step 3: Transfer solid using a disposable spatula. Avoid using metal spatulas if the compound is potentially corrosive to metals (common with acid halide impurities); high-density polyethylene (HDPE) or glass tools are preferred.

  • Step 4: Recap immediately. Wipe the exterior of the receiving vial with a Kimwipe dampened with Dichloromethane (DCM) or Ethyl Acetate before removing from the hood.

Phase 3: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. Halogenated isoquinolines can be exothermic upon initial solvation if residual acid impurities are present.

  • Temperature: Ensure the reaction vessel is equipped with a reflux condenser if heating, to trap halogenated vapors.

Emergency Response & Spill Management

Decomposition Risk: The "HF" Factor

In the event of a fire or thermal runaway, the C-F bonds may rupture, releasing Hydrogen Fluoride (HF) gas.

  • Firefighting: Do NOT breathe smoke. Use Self-Contained Breathing Apparatus (SCBA).

  • Neutralization: Standard ABC extinguishers are safe, but water spray is preferred to knock down acid gases (contain runoff).

Spill Cleanup Logic (Graphviz Workflow)

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Solution) Start->Assess SmallSolid < 5g Solid (Powder) Assess->SmallSolid LargeOrLiq > 5g or Liquid (Solution) Assess->LargeOrLiq Action1 Cover with Wet Paper Towel (Prevents Dust) SmallSolid->Action1 Action2 Evacuate Area Call EHS LargeOrLiq->Action2 High Risk Clean2 Absorb with Vermiculite/Sand LargeOrLiq->Clean2 If Trained Clean1 Scoop into Wide-Mouth Jar Action1->Clean1 Disposal Label: 'Halogenated Organic Waste' Do NOT Mix with Oxidizers Clean1->Disposal Clean2->Disposal

Figure 1: Decision logic for responding to spills of halogenated isoquinolines.

Waste Disposal & Decontamination

Critical Rule: Never dispose of halogenated heterocycles in general trash or aqueous waste streams.

  • Categorization: Segregate as "Halogenated Organic Waste" .

  • Container: Use High-Density Polyethylene (HDPE) or Glass jerrycans. Avoid metal containers due to potential corrosion from hydrolysis products (HCl/HBr).

  • Labeling: Explicitly list "4-Bromo-1-chloro-6,8-difluoroisoquinoline" on the tag. Do not use generic "Organic Waste" labels for fluorinated compounds if your facility requires specific segregation for incineration protocols.

  • Glassware Cleaning: Rinse glassware with Acetone or DCM inside the fume hood. Collect the first rinse as halogenated waste. Subsequent washes can go to the standard solvent wash stream.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 4-Bromo-1-chloroisoquinoline (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1050). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1-chloro-6,8-difluoroisoquinoline
Reactant of Route 2
4-Bromo-1-chloro-6,8-difluoroisoquinoline
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